molecular formula C10H15N B196092 Phenpromethamine CAS No. 93-88-9

Phenpromethamine

Cat. No.: B196092
CAS No.: 93-88-9
M. Wt: 149.23 g/mol
InChI Key: AUFSOOYCQYDGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenpromethamine is an amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSOOYCQYDGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861690
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-88-9
Record name Phenpromethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenpromethamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(2-phenylpropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENPROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine of the phenethylamine (B48288) class, formerly marketed as the nasal decongestant Vonedrine. Its stimulant properties have led to its inclusion on the World Anti-Doping Agency's prohibited list and its detection in some dietary supplements. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with monoamine transporters. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and presents hypothesized signaling pathways based on its pharmacological profile as a norepinephrine-dopamine releasing agent.

Core Mechanism of Action: Monoamine Releasing Agent

This compound's primary mechanism of action is the release of the monoamine neurotransmitters norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from presynaptic nerve terminals. It is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] This action is characteristic of many substituted phenethylamines, such as amphetamine. The release of these catecholamines into the synaptic cleft leads to increased stimulation of postsynaptic adrenergic and dopaminergic receptors, resulting in the sympathomimetic and central nervous system stimulant effects of the drug.

The process of neurotransmitter release induced by this compound is thought to involve its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). As a substrate for these transporters, this compound is taken up into the presynaptic neuron. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This, in turn, causes a reversal of the transporter's normal function, leading to the efflux of dopamine and norepinephrine from the neuron into the synapse.

Quantitative Pharmacological Data

The potency of this compound as a monoamine releasing agent has been quantified in vitro using synaptosomes prepared from rat brain tissue. The half-maximal effective concentrations (EC₅₀) for the release of norepinephrine and dopamine have been determined.

Neurotransmitter EC₅₀ (nM)
Norepinephrine154
Dopamine574
Serotonin (B10506)Not Reported
Data sourced from studies on rat brain synaptosomes.[1]

Experimental Protocols

The determination of this compound's activity as a monoamine releasing agent typically involves in vitro neurotransmitter release assays using synaptosomes.

Neurotransmitter Release Assay

Objective: To quantify the ability of this compound to induce the release of radiolabeled dopamine and norepinephrine from pre-loaded synaptosomes.

Methodology:

  • Synaptosome Preparation:

    • Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine) is homogenized in a buffered sucrose (B13894) solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.

    • The purified synaptosomes are resuspended in a physiological buffer.

  • Radiolabeling:

    • Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine) to allow for uptake and storage in synaptic vesicles.

  • Release Assay:

    • The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.

    • The synaptosomes are then exposed to various concentrations of this compound or a control vehicle.

    • After a defined incubation period, the amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

  • Data Analysis:

    • The amount of radioactivity released at each concentration of this compound is expressed as a percentage of the total radioactivity in the synaptosomes.

    • An EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

Below is a generalized workflow for this type of experiment.

Neurotransmitter_Release_Assay cluster_prep Synaptosome Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Purified Synaptosomes Centrifugation->Synaptosomes Radiolabeling Incubate with [³H]Neurotransmitter Synaptosomes->Radiolabeling Washing Wash Radiolabeling->Washing Incubation Incubate with This compound Washing->Incubation Separation Separate Supernatant Incubation->Separation Counting Scintillation Counting Separation->Counting Data Calculate % Release Counting->Data Curve Generate Concentration-Response Curve Data->Curve EC50 Determine EC₅₀ Curve->EC50

Caption: Generalized workflow for a neurotransmitter release assay.

Hypothesized Signaling Pathways

Direct research on the intracellular signaling pathways specifically activated by this compound is currently lacking in the scientific literature. However, based on its mechanism as a norepinephrine-dopamine releasing agent, it is hypothesized to indirectly modulate signaling cascades downstream of adrenergic and dopaminergic receptor activation. These pathways are known to be affected by other stimulants with similar mechanisms, such as amphetamine.

Dopaminergic Signaling

The release of dopamine by this compound would lead to the activation of dopamine receptors (D1-like and D2-like families) in various brain regions, including the nucleus accumbens and prefrontal cortex.

  • D1-like Receptor (D₁ and D₅) Signaling: Activation of these Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal plasticity.

  • D2-like Receptor (D₂, D₃, and D₄) Signaling: Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity. They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

Dopaminergic_Signaling cluster_phen This compound Action cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Phen This compound DAT DAT Phen->DAT Induces Efflux DA Dopamine DAT->DA Releases D1R D1 Receptor (Gs-coupled) DA->D1R D2R D2 Receptor (Gi-coupled) DA->D2R AC_stim Adenylyl Cyclase D1R->AC_stim Activates AC_inhib Adenylyl Cyclase D2R->AC_inhib Inhibits Ion_Channels Ion Channel Modulation D2R->Ion_Channels cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA_up ↑ PKA cAMP_up->PKA_up PKA_down ↓ PKA cAMP_down->PKA_down CREB CREB Phosphorylation PKA_up->CREB

Caption: Hypothesized dopaminergic signaling pathways modulated by this compound.

Noradrenergic Signaling

The release of norepinephrine by this compound results in the activation of α- and β-adrenergic receptors throughout the central and peripheral nervous systems.

  • α₁-Adrenergic Receptor Signaling: These Gq-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

  • α₂-Adrenergic Receptor Signaling: Similar to D2-like receptors, these are Gi/o-coupled and inhibit adenylyl cyclase, reducing cAMP levels.

  • β-Adrenergic Receptor Signaling: These are Gs-coupled receptors that, like D1-like receptors, activate adenylyl cyclase, leading to increased cAMP and PKA activation.

Noradrenergic_Signaling cluster_phen This compound Action cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Phen This compound NET NET Phen->NET Induces Efflux NE Norepinephrine NET->NE Releases alpha1 α1 Receptor (Gq-coupled) NE->alpha1 alpha2 α2 Receptor (Gi-coupled) NE->alpha2 beta β Receptor (Gs-coupled) NE->beta PLC Phospholipase C alpha1->PLC Activates AC_inhib Adenylyl Cyclase alpha2->AC_inhib Inhibits AC_stim Adenylyl Cyclase beta->AC_stim Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC cAMP_down ↓ cAMP AC_inhib->cAMP_down cAMP_up ↑ cAMP AC_stim->cAMP_up

Caption: Hypothesized noradrenergic signaling pathways modulated by this compound.

Conclusion

This compound exerts its primary pharmacological effects as a norepinephrine-dopamine releasing agent, with a higher potency for norepinephrine release. While quantitative data on its releasing activity is available, a comprehensive understanding of its interaction with monoamine transporters is limited by the absence of published binding affinity data. Furthermore, the direct impact of this compound on intracellular signaling cascades has not been empirically determined. The signaling pathways outlined in this guide are based on the known downstream effects of norepinephrine and dopamine receptor activation and serve as a framework for future research into the detailed molecular pharmacology of this compound. Further studies are warranted to fully elucidate its binding kinetics at monoamine transporters and to validate its effects on intracellular signaling pathways, which will provide a more complete picture of its mechanism of action and inform its toxicological and pharmacological profile.

References

An In-Depth Technical Guide to the Synthesis of Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing phenpromethamine (N,β-dimethylphenethylamine), a compound of interest for researchers in various fields. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate a thorough understanding of its synthesis.

Introduction

This compound, also known as N,β-dimethylphenethylamine, is a substituted phenethylamine. Its synthesis is of interest for research purposes, including the development of analytical standards and the investigation of its pharmacological properties. This guide outlines a common and effective two-step synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the creation of the precursor β-methylphenethylamine (BMPEA) via the catalytic hydrogenation of 2-phenylpropionitrile. The second step is the N-methylation of BMPEA to yield the final product, this compound.

Synthesis_Pathway 2-Phenylpropionitrile 2-Phenylpropionitrile β-Methylphenethylamine (BMPEA) β-Methylphenethylamine (BMPEA) 2-Phenylpropionitrile->β-Methylphenethylamine (BMPEA) Catalytic Hydrogenation (Pd/C, H₂, HCl/Ethanol) This compound This compound β-Methylphenethylamine (BMPEA)->this compound Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of β-Methylphenethylamine (BMPEA)

The initial step in the synthesis of this compound is the reduction of 2-phenylpropionitrile to β-methylphenethylamine. This transformation is effectively carried out by catalytic hydrogenation.

Reaction Scheme

Step1_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_product Product 2-Phenylpropionitrile 2-Phenylpropionitrile β-Methylphenethylamine (BMPEA) β-Methylphenethylamine (BMPEA) 2-Phenylpropionitrile->β-Methylphenethylamine (BMPEA) Hydrogenation H₂ H₂ Pd/C Pd/C HCl in Ethanol (B145695) HCl in Ethanol

Caption: Synthesis of β-Methylphenethylamine (BMPEA).

Experimental Protocol

A detailed experimental protocol for the catalytic hydrogenation of 2-phenylpropionitrile is as follows:

  • Apparatus Setup: A high-pressure hydrogenation apparatus (e.g., a Parr shaker) is charged with 2-phenylpropionitrile and a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Solvent Addition: Anhydrous ethanol saturated with hydrochloric acid is added as the solvent. The acidic environment is crucial for the formation of the amine salt.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen.

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude β-methylphenethylamine hydrochloride salt.

  • Purification: The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the pure product.

Quantitative Data
ParameterValue
Catalyst10% Palladium on Carbon (Pd/C)
SolventAnhydrous Ethanol / HCl
PressureTypically 50-100 psi of H₂
TemperatureRoom temperature to 50 °C
Reaction Time12-24 hours
Yield~80-90%

Step 2: N-methylation of β-Methylphenethylamine (BMPEA) to this compound

The second and final step is the conversion of the primary amine (BMPEA) to a secondary amine (this compound) through N-methylation. The Eschweiler-Clarke reaction is a highly effective method for this transformation, as it specifically introduces a methyl group to the nitrogen atom without over-alkylation to a quaternary ammonium (B1175870) salt.[1][2][3]

Reaction Scheme

Step2_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_product Product β-Methylphenethylamine (BMPEA) β-Methylphenethylamine (BMPEA) This compound This compound β-Methylphenethylamine (BMPEA)->this compound N-methylation Formaldehyde (B43269) (HCHO) Formaldehyde (HCHO) Formic Acid (HCOOH) Formic Acid (HCOOH)

Caption: N-methylation of BMPEA to this compound.

Experimental Protocol

The Eschweiler-Clarke reaction for the N-methylation of BMPEA is performed as follows:

  • Reaction Setup: β-Methylphenethylamine is dissolved in an excess of formic acid in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: An excess of aqueous formaldehyde solution (typically 37%) is added to the mixture.

  • Heating: The reaction mixture is heated to reflux (around 100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is then dissolved in water and basified with a strong base (e.g., NaOH) to a pH greater than 10.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization. A general procedure for a similar reaction reported a yield of 98% after purification by column chromatography.[1]

Quantitative Data
ParameterValueReference
ReagentsFormaldehyde (HCHO), Formic Acid (HCOOH)[1][3]
Temperature~100 °C (Reflux)[3]
Reaction Time8-18 hours[1]
YieldHigh (e.g., ~98% for similar amines)[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: BMPEA Synthesis cluster_step2 Step 2: this compound Synthesis A1 Charge Reactor with 2-Phenylpropionitrile & Pd/C A2 Add HCl/Ethanol A1->A2 A3 Hydrogenate under Pressure A2->A3 A4 Filter Catalyst A3->A4 A5 Concentrate Filtrate A4->A5 A6 Recrystallize BMPEA·HCl A5->A6 B1 Dissolve BMPEA in Formic Acid A6->B1 Proceed with BMPEA·HCl or free base B2 Add Formaldehyde B1->B2 B3 Reflux Reaction Mixture B2->B3 B4 Basify and Extract B3->B4 B5 Dry and Evaporate Solvent B4->B5 B6 Purify this compound B5->B6

Caption: Detailed experimental workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed and structured overview of a reliable synthesis pathway for this compound. By following the outlined experimental protocols and considering the quantitative data presented, researchers and drug development professionals can effectively produce this compound for their specific research needs. Adherence to standard laboratory safety procedures is paramount during all stages of the synthesis.

References

The Pharmacological Profile of N,β-dimethylphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,β-dimethylphenethylamine, also known as phenpromethamine, is a synthetic stimulant belonging to the phenethylamine (B48288) class of compounds. Historically used as a nasal decongestant under the brand name Vonedrine, it has more recently been identified as an undeclared ingredient in some dietary and sports supplements. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of N,β-dimethylphenethylamine, focusing on its mechanism of action, functional activity, and what is known about its interaction with key neurochemical targets. While comprehensive quantitative data remains limited in publicly accessible literature, this guide synthesizes the available information to serve as a resource for researchers and drug development professionals.

Introduction

N,β-dimethylphenethylamine (N,β-DMPEA) is a structural analogue of other well-characterized phenethylamines, including β-methylphenethylamine (BMPEA) and the potent central nervous system stimulant, methamphetamine. Its chemical structure features a phenethylamine backbone with methyl groups on both the nitrogen atom and the beta carbon of the ethyl chain. This structural characteristic significantly influences its pharmacological activity, primarily as a monoamine releasing agent. This guide will detail its known interactions with monoamine systems, present available quantitative data, and outline relevant experimental methodologies.

Mechanism of Action

The primary mechanism of action of N,β-dimethylphenethylamine is the promotion of norepinephrine (B1679862) and dopamine (B1211576) release from presynaptic nerve terminals.[1] As a norepinephrine-dopamine releasing agent (NDRA), it is understood to interact with the respective monoamine transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT). This interaction leads to a reversal of the normal transporter function, resulting in the efflux of these neurotransmitters from the cytoplasm into the synaptic cleft. The increased concentration of norepinephrine and dopamine in the synapse leads to enhanced stimulation of adrenergic and dopaminergic receptors, respectively, producing the stimulant effects of the compound.

dot

Caption: Proposed mechanism of N,β-dimethylphenethylamine as a norepinephrine-dopamine releasing agent.

Quantitative Pharmacological Data

The publicly available quantitative data for N,β-dimethylphenethylamine is primarily focused on its functional activity as a monoamine releasing agent. Comprehensive receptor binding affinity data and pharmacokinetic parameters are not well-documented in the scientific literature.

Table 1: Functional Activity of N,β-dimethylphenethylamine
Assay TypeTargetSpeciesPreparationParameterValue (nM)Reference
Neurotransmitter ReleaseNorepinephrineRatBrain SynaptosomesEC50154[1]
Neurotransmitter ReleaseDopamineRatBrain SynaptosomesEC50574[1]

EC50 (Half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximal response in the assay.

Experimental Protocols

Neurotransmitter Release Assay Using Synaptosomes

This in vitro assay is crucial for determining the potency and efficacy of a compound as a monoamine releasing agent.

Objective: To measure the release of radiolabeled neurotransmitters (e.g., [3H]norepinephrine, [3H]dopamine) from isolated nerve terminals (synaptosomes) in response to the test compound.

Methodology:

  • Synaptosome Preparation:

    • Rodent brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine) is homogenized in a buffered sucrose (B13894) solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

    • The final synaptosome pellet is resuspended in a physiological buffer.

  • Radiolabeling:

    • Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]NE or [3H]DA) to allow for uptake into the nerve terminals.

  • Release Experiment:

    • The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.

    • The synaptosomes are then exposed to various concentrations of N,β-dimethylphenethylamine.

    • The amount of radioactivity released into the supernatant is measured over time using liquid scintillation counting.

  • Data Analysis:

    • The concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound as a releasing agent.

dot

Neurotransmitter_Release_Assay_Workflow start Start homogenization Brain Tissue Homogenization start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation isolation Synaptosome Isolation centrifugation->isolation radiolabeling Incubation with [3H]Neurotransmitter isolation->radiolabeling washing Wash to Remove Excess Radiotracer radiolabeling->washing exposure Exposure to N,β-dimethylphenethylamine washing->exposure collection Supernatant Collection exposure->collection scintillation Liquid Scintillation Counting collection->scintillation analysis Data Analysis (EC50 Calculation) scintillation->analysis end End analysis->end

Caption: A generalized workflow for an in vitro neurotransmitter release assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for specific receptors or transporters. While specific data for N,β-dimethylphenethylamine is unavailable, this protocol outlines the general procedure.

Objective: To determine the inhibition constant (Ki) of N,β-dimethylphenethylamine for monoamine transporters (DAT, NET, SERT) and other relevant receptors.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the target receptor or transporter (e.g., HEK-293 cells) or animal brain tissue rich in the target are homogenized.

    • The cell membranes are isolated through centrifugation.

  • Binding Reaction:

    • The membranes are incubated with a specific radioligand for the target of interest (e.g., [3H]WIN 35,428 for DAT).

    • Increasing concentrations of the unlabeled test compound (N,β-dimethylphenethylamine) are added to compete with the radioligand for binding.

  • Separation and Detection:

    • The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Signaling Pathways

As a monoamine releasing agent, N,β-dimethylphenethylamine indirectly activates downstream signaling pathways by increasing the synaptic concentrations of norepinephrine and dopamine.

  • Norepinephrine Signaling: Increased norepinephrine levels lead to the activation of α- and β-adrenergic receptors on postsynaptic neurons. Activation of these G-protein coupled receptors can lead to various intracellular signaling cascades, including the modulation of adenylyl cyclase and phospholipase C activity, ultimately influencing neuronal excitability and gene expression.

  • Dopamine Signaling: Elevated dopamine levels result in the stimulation of dopamine receptors (D1-like and D2-like families). These receptors are also G-protein coupled and their activation modulates cyclic AMP (cAMP) levels and other second messenger systems, playing a critical role in reward, motivation, and motor control.

dot

Signaling_Pathways cluster_NbetaDMPEA N,β-dimethylphenethylamine Action cluster_Neurotransmitters Neurotransmitter Release cluster_Receptors Receptor Activation cluster_Signaling Downstream Signaling Cascades N_beta_DMPEA N,β-DMPEA NE Norepinephrine N_beta_DMPEA->NE Induces Release DA Dopamine N_beta_DMPEA->DA Induces Release Adrenergic_R Adrenergic Receptors (α, β) NE->Adrenergic_R Activates Dopamine_R Dopamine Receptors (D1/D2-like) DA->Dopamine_R Activates AC_PLC Adenylyl Cyclase / Phospholipase C Adrenergic_R->AC_PLC Modulates cAMP_pathway cAMP Pathway Dopamine_R->cAMP_pathway Modulates Neuronal_Effects Modulation of Neuronal Excitability & Gene Expression AC_PLC->Neuronal_Effects cAMP_pathway->Neuronal_Effects

Caption: Overview of signaling pathways indirectly activated by N,β-dimethylphenethylamine.

Pharmacokinetics and Metabolism

There is a notable lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolic pathways of N,β-dimethylphenethylamine in humans or animal models. Its structural similarity to other phenethylamines suggests that it would be metabolized by cytochrome P450 enzymes, but specific metabolites and metabolic rates have not been characterized.

Discussion and Future Directions

The current pharmacological profile of N,β-dimethylphenethylamine is incomplete. While its primary action as a norepinephrine-dopamine releasing agent is established, a thorough understanding of its interaction with a broader range of neurochemical targets is necessary. The absence of comprehensive receptor binding and pharmacokinetic data limits the ability to fully assess its potential physiological and toxicological effects.

Future research should prioritize:

  • Comprehensive Receptor Screening: Determining the binding affinities (Ki) of N,β-dimethylphenethylamine at a wide range of receptors and transporters, including all monoamine transporters, adrenergic receptor subtypes, and serotonin (B10506) receptor subtypes.

  • In Vivo Studies: Utilizing techniques such as in vivo microdialysis to measure the effects of N,β-dimethylphenethylamine administration on extracellular levels of norepinephrine, dopamine, and serotonin in different brain regions.

  • Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion of N,β-dimethylphenethylamine in animal models to determine its half-life, bioavailability, and major metabolic pathways.

A more complete understanding of the pharmacological profile of N,β-dimethylphenethylamine is crucial for regulatory agencies, the scientific community, and public health, especially given its emergence in unregulated supplements.

Conclusion

N,β-dimethylphenethylamine is a monoamine releasing agent with demonstrated activity at norepinephrine and dopamine transporters. While quantitative data on its broader pharmacological profile is scarce, this guide provides a summary of the current knowledge and a framework for future research. The provided experimental protocols and pathway diagrams offer a basis for further investigation into this and other novel psychoactive substances. Researchers and drug development professionals are encouraged to address the existing data gaps to fully elucidate the pharmacological and toxicological properties of this compound.

References

Phenpromethamine: An In-Depth Technical Guide on its Function as a Norepinephrine-Dopamine Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine (N,β-dimethylphenethylamine) is a sympathomimetic amine that functions as a norepinephrine-dopamine releasing agent (NDRA). Formerly marketed as a nasal decongestant under the brand name Vonedrine, it is now classified as a stimulant and is a prohibited substance by the World Anti-Doping Agency.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action as an NDRA. It includes available quantitative data on its potency, detailed experimental methodologies for assessing monoamine release, and diagrams of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is a phenethylamine (B48288) derivative that exerts its stimulant effects by promoting the release of the catecholamines norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from presynaptic nerve terminals.[1] As an NDRA, it belongs to a class of compounds that includes well-known stimulants like amphetamine.[3][4] Understanding the specific in vitro pharmacology of this compound is crucial for elucidating its mechanism of action and for contextualizing its physiological effects.

Quantitative Pharmacological Data

The primary quantitative data available for this compound characterizes its potency as a norepinephrine and dopamine releasing agent. These values were determined using in vitro neurotransmitter release assays with rat brain synaptosomes.

ParameterValueNeurotransmitterReference
EC50154 nMNorepinephrine[1]
EC50574 nMDopamine[1]

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal release of the respective neurotransmitter.

Mechanism of Action: Signaling Pathways

As a norepinephrine-dopamine releasing agent, this compound's mechanism of action involves the modulation of monoamine transporters at the presynaptic terminal. The process can be broken down into several key steps:

  • Uptake into the Presynaptic Terminal: this compound, like other amphetamine-related compounds, is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). It is actively transported from the synaptic cleft into the presynaptic neuron.

  • Interaction with Vesicular Monoamine Transporter 2 (VMAT2): Once inside the neuron, this compound interacts with VMAT2 on synaptic vesicles. This interaction disrupts the proton gradient necessary for the sequestration of dopamine and norepinephrine into the vesicles, leading to an increase in their cytosolic concentrations.

  • Transporter-Mediated Efflux: The elevated cytosolic concentrations of dopamine and norepinephrine cause the DAT and NET to reverse their direction of transport. This results in the non-vesicular release of these neurotransmitters from the presynaptic terminal into the synaptic cleft.

  • Potential TAAR1 Activation: Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular receptor that can be activated by amphetamine-like substances. Activation of TAAR1 can lead to the phosphorylation of DAT and NET, further promoting neurotransmitter efflux and inhibiting reuptake. While direct evidence for this compound's interaction with TAAR1 is not currently available, it remains a plausible component of its mechanism of action given its structural similarity to other TAAR1 agonists.

cluster_presynaptic Presynaptic Terminal cluster_vesicle cluster_synaptic_cleft Synaptic Cleft phen This compound dat DAT phen->dat Uptake net NET phen->net Uptake vmat VMAT2 phen->vmat Interaction taar1 TAAR1 phen->taar1 Activation (Putative) da_synapse Dopamine dat->da_synapse Efflux ne_synapse Norepinephrine net->ne_synapse Efflux da_cyto Dopamine vmat->da_cyto Release to Cytosol ne_cyto Norepinephrine vmat->ne_cyto Release to Cytosol vesicle Synaptic Vesicle da_vesicle Dopamine ne_vesicle Norepinephrine da_cyto->dat Reverse Transport ne_cyto->net Reverse Transport pka_pkc PKA/PKC taar1->pka_pkc Activates pka_pkc->dat Phosphorylates pka_pkc->net Phosphorylates

Figure 1. Signaling pathway of this compound as an NDRA.

Experimental Protocols

The determination of this compound's efficacy as a norepinephrine-dopamine releasing agent relies on in vitro neurotransmitter release assays using synaptosomes. The following is a generalized protocol based on standard methodologies for such experiments.

Preparation of Rat Brain Synaptosomes

This protocol describes the isolation of nerve terminals (synaptosomes) from rat brain tissue, which retain their physiological functions for in vitro studies.

start Euthanize rat and dissect brain regions (e.g., striatum) homogenize Homogenize tissue in ice-cold sucrose (B13894) buffer start->homogenize centrifuge1 Centrifuge at low speed (e.g., 1,000 x g for 10 min) homogenize->centrifuge1 supernatant1 Collect supernatant (S1) centrifuge1->supernatant1 pellet1 Discard pellet (P1) centrifuge1->pellet1 centrifuge2 Centrifuge S1 at medium speed (e.g., 17,000 x g for 20 min) supernatant1->centrifuge2 supernatant2 Discard supernatant (S2) centrifuge2->supernatant2 pellet2 Resuspend pellet (P2) in buffer centrifuge2->pellet2 end Synaptosome preparation ready for use pellet2->end

Figure 2. Workflow for the preparation of synaptosomes.

Materials:

  • Adult rat brain (e.g., striatum for dopamine release, hippocampus for norepinephrine release)

  • Ice-cold 0.32 M sucrose solution

  • Krebs-Ringer buffer

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal care and use protocols and rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer with a pestle.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant (S1) and discard the pellet (P1).

  • Centrifuge the S1 fraction at a medium speed (e.g., 17,000 x g) for 20 minutes at 4°C to pellet the synaptosomes.

  • Discard the supernatant (S2) and resuspend the synaptosomal pellet (P2) in an appropriate physiological buffer (e.g., Krebs-Ringer buffer).

In Vitro Neurotransmitter Release Assay

This assay measures the ability of this compound to evoke the release of radiolabeled norepinephrine or dopamine from pre-loaded synaptosomes.

Materials:

  • Prepared synaptosomes

  • [³H]dopamine or [³H]norepinephrine

  • Krebs-Ringer buffer (with and without Ca²⁺)

  • This compound solutions of varying concentrations

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Pre-incubate the synaptosomes in Krebs-Ringer buffer containing a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.

  • Load the synaptosomes with either [³H]dopamine or [³H]norepinephrine by incubating at 37°C for a specified time (e.g., 15 minutes).

  • Wash the synaptosomes with fresh buffer to remove excess radiolabel. This is often done by superfusion or repeated centrifugation and resuspension.

  • Aliquot the loaded synaptosomes into tubes or a superfusion apparatus.

  • Initiate the release experiment by adding Krebs-Ringer buffer containing various concentrations of this compound.

  • Collect the superfusate or incubate for a set period, then separate the synaptosomes from the supernatant by centrifugation or filtration.

  • Measure the amount of radioactivity in the collected superfusate/supernatant (representing released neurotransmitter) and in the synaptosomal pellet (representing retained neurotransmitter) using a liquid scintillation counter.

  • Calculate the percentage of total radioactivity released for each concentration of this compound.

  • Plot the percentage of release against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

start Prepare synaptosomes load Load with [³H]neurotransmitter start->load wash Wash to remove excess radiolabel load->wash expose Expose to varying concentrations of this compound wash->expose separate Separate supernatant and pellet expose->separate count Quantify radioactivity in both fractions separate->count calculate Calculate % release count->calculate plot Plot dose-response curve calculate->plot end Determine EC50 plot->end

Figure 3. Experimental workflow for in vitro neurotransmitter release assay.

Discussion and Future Directions

The available data clearly indicate that this compound is a potent norepinephrine and dopamine releasing agent. Its higher potency for norepinephrine release compared to dopamine release is a characteristic shared with some other phenethylamine stimulants. The mechanisms underlying this selectivity, as well as the full extent of its pharmacological profile, warrant further investigation.

Future research should focus on:

  • Transporter Interaction Studies: Determining the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound at DAT and NET would provide a more complete picture of its interaction with these transporters.

  • VMAT2 Interaction: Quantifying the interaction of this compound with VMAT2 would help to understand its role in disrupting vesicular storage.

  • TAAR1 Activity: Investigating whether this compound acts as an agonist at TAAR1 would clarify its potential role in modulating monoamine transporter function through this pathway.

  • In Vivo Studies: Correlating the in vitro findings with in vivo microdialysis studies would provide a more comprehensive understanding of its effects on extracellular neurotransmitter levels in the brain.

Conclusion

This compound is a norepinephrine-dopamine releasing agent with nanomolar potency. Its mechanism of action is consistent with that of other monoamine releasing agents, involving uptake into the presynaptic terminal, disruption of vesicular storage, and transporter-mediated efflux of norepinephrine and dopamine. The experimental protocols and data presented in this guide provide a foundation for further research into the detailed pharmacology of this and related compounds. A more complete understanding of its molecular interactions will be crucial for a thorough assessment of its physiological and potential toxicological effects.

References

Vonedrine (Phenpromethamine) Nasal Inhaler: A Technical and Historical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vonedrine® nasal inhaler, containing the active ingredient phenpromethamine (also known as phenylpropylmethylamine or N,β-dimethylphenethylamine), was a sympathomimetic nasal decongestant marketed in the United States from 1943 to 1960.[1] Developed as a competitor to the popular Benzedrine® (amphetamine) inhaler, Vonedrine offered an alternative for the relief of nasal congestion. This document provides a detailed technical and historical overview of the Vonedrine inhaler, its active compound, and the scientific context of its development and use. Although it has been discontinued (B1498344) for decades, this compound has seen a resurgence in recent years as an unapproved ingredient in some dietary supplements.[1][2][3]

Chemical and Physical Properties

The active ingredient in the Vonedrine inhaler was this compound, a synthetic compound belonging to the phenethylamine (B48288) class of stimulants.

PropertyValue
Chemical Name N,β-dimethylphenethylamine
Synonyms Phenylpropylmethylamine, Vonedrine
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.24 g/mol
CAS Number 93-88-9
Appearance Not available in historical records
Solubility Not available in historical records
Boiling Point Not available in historical records

Historical Development and Marketing

The Vonedrine nasal inhaler was introduced to the market in 1943 by the Wm. S. Merrell Company. It was positioned to compete with the Benzedrine inhaler, which contained amphetamine and was widely used for nasal decongestion. Vonedrine was available over-the-counter until its withdrawal from the market in 1960.[1] The reasons for its discontinuation are not explicitly detailed in the available literature but may be linked to the increasing scrutiny of stimulant inhalers and the development of alternative decongestant therapies.

Mechanism of Action

This compound is a sympathomimetic amine that acts as a norepinephrine-dopamine releasing agent.[1] Its primary pharmacological effect is to stimulate the release of these catecholamines from presynaptic nerve terminals. This leads to vasoconstriction in the nasal mucosa, reducing swelling and alleviating nasal congestion.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 NE_DA_vesicle Norepinephrine (NE) & Dopamine (DA) Vesicles NE_DA_cleft NE & DA NE_DA_vesicle->NE_DA_cleft Increased cytosolic NE & DA NET_DAT Norepinephrine (NET) & Dopamine (DAT) Transporters NET_DAT->NE_DA_vesicle Displaces NE & DA from vesicles via VMAT2 Adrenergic_Receptors Adrenergic Receptors NE_DA_cleft->Adrenergic_Receptors Binds to receptors This compound This compound This compound->NET_DAT Enters via transporters Phenylacetone Phenylacetone Intermediate Imine Intermediate Phenylacetone->Intermediate + Methylamine Methylamine Methylamine->Intermediate + Reducing_Agent Reducing Agent (e.g., H₂/Pd, NaBH₃CN) This compound This compound Intermediate->this compound + Reducing Agent Patient Patient Nasal_Mask Nasal Mask/ Pressure Transducer Patient->Nasal_Mask Flowmeter Flowmeter Patient->Flowmeter Data_Recorder Data Recorder (e.g., Kymograph) Nasal_Mask->Data_Recorder Flowmeter->Data_Recorder Calculation Calculation of Nasal Resistance Data_Recorder->Calculation

References

An In-depth Technical Guide to Phenpromethamine: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenpromethamine (N,β-dimethylphenethylamine), a sympathomimetic amine and central nervous system stimulant. The document details its chemical structure, physicochemical properties, pharmacological mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound, also known as N-methyl-2-phenylpropan-1-amine, is a member of the phenethylamine (B48288) family.[1] It is structurally related to other stimulants like amphetamine and methamphetamine. Formerly marketed as a nasal decongestant under the brand name Vonedrine between 1943 and 1960, it is now a substance banned by the World Anti-Doping Agency (WADA) and has been illicitly identified in dietary and sports supplements.[2][3][4]

The core structure consists of a phenyl ring attached to a propane (B168953) chain with a methyl group at the beta-position and a methylamino group at the terminal carbon.

Caption: Figure 1: Key chemical identifiers for this compound.

Physicochemical and Pharmacological Properties

This compound is a basic amine with stimulant properties. Its physical and pharmacological characteristics are summarized in the tables below.

Physicochemical Data
PropertyValueSource
Molar Mass149.23 g/mol [1][5]
Melting Point<25 °C[6]
Boiling Point95-96 °C at 15 Torr[6]
Density0.9178 g/cm³ at 20 °C[6]
pKa (basic)10.07[5]
StereochemistryRacemic (exists as (S) and (R) enantiomers)[7][8][9]
Pharmacological Data
ParameterValueDetailsSource
Drug ClassSympathomimetic, Stimulant, Norepinephrine-Dopamine Releasing Agent (NDRA)[2][10]
Mechanism of ActionInduces the release of norepinephrine (B1679862) and dopamine (B1211576) from presynaptic neurons.[2]
Norepinephrine Release (EC₅₀)154 nMMeasured in rat brain synaptosomes.[2]
Dopamine Release (EC₅₀)574 nMMeasured in rat brain synaptosomes.[2]
Serotonin ReleaseNot reported/minimal[2]
Banned SubstanceYesProhibited by the World Anti-Doping Agency (WADA).[1][4]

Pharmacological Mechanism of Action

This compound functions as a norepinephrine-dopamine releasing agent (NDRA).[2] Its mechanism is similar to that of amphetamine.[11] It enters the presynaptic neuron via monoamine transporters, primarily the norepinephrine transporter (NET) and the dopamine transporter (DAT). Once inside the neuron, it disrupts the vesicular storage of these neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2) and alters the intracellular pH gradient. This leads to a reversal of the DAT and NET transporters, causing a significant, non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft, thereby increasing noradrenergic and dopaminergic signaling.

G Figure 2: Mechanism of this compound as an NDRA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_transporter Neuronal Membrane PPM This compound VMAT2 VMAT2 PPM->VMAT2 2. Inhibits VMAT2 Transporter DAT / NET PPM->Transporter 1. Enters neuron via transporter Vesicle Synaptic Vesicle (DA/NE Storage) DA_NE_cyto Cytosolic DA/NE Vesicle->DA_NE_cyto Disrupts storage DA_NE_cyto->Transporter 3. Increases cytosolic concentration DA_NE_synapse Dopamine (DA) & Norepinephrine (NE) Transporter->DA_NE_synapse 4. Reverses transporter direction (Efflux)

Caption: Figure 2: this compound's action at the presynaptic terminal.

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for synthesizing secondary amines like this compound is the reductive amination of a corresponding ketone. This protocol is a representative procedure based on established chemical principles for this class of compounds.

Methodology:

  • Reaction Setup: 1-Phenyl-2-propanone is dissolved in a suitable solvent, such as methanol, along with an excess of methylamine.

  • Imine Formation: The mixture is stirred, allowing the ketone and amine to form the intermediate N-methyl-1-phenylpropan-2-imine.

  • Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise to the solution. This agent selectively reduces the imine to the secondary amine.

  • Workup: The reaction is quenched with an acid, and the solvent is removed. The aqueous residue is then basified.

  • Extraction and Purification: The product, this compound, is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The combined organic layers are dried and concentrated. The final product can be purified by distillation under reduced pressure.

G Figure 3: Synthesis Workflow for this compound Start Start Materials: 1-Phenyl-2-propanone Methylamine Methanol Step1 Step 1: Dissolve & Mix (Imine Formation) Start->Step1 Step2 Step 2: Add Reducing Agent (e.g., NaBH₄) Step1->Step2 Step3 Step 3: Quench & Basify (Acid then Base) Step2->Step3 Step4 Step 4: Liquid-Liquid Extraction (e.g., Diethyl Ether) Step3->Step4 Step5 Step 5: Dry & Concentrate Organic Phase Step4->Step5 End Final Product: (±)-Phenpromethamine Step5->End

Caption: Figure 3: A representative workflow for the synthesis of this compound.

Analytical Detection in Dietary Supplements

The detection and quantification of this compound in complex matrices like dietary supplements requires a highly sensitive and specific analytical method. The following protocol is based on the methodology used in studies that have successfully identified this compound in commercial products.[2][10][12]

Methodology:

  • Sample Preparation: A portion of the supplement (e.g., capsule contents) is accurately weighed and dissolved in a solvent such as methanol. The sample is vortexed and sonicated to ensure complete dissolution of the analyte.

  • Centrifugation & Dilution: The solution is centrifuged to pellet insoluble excipients. An aliquot of the supernatant is then taken and diluted with the mobile phase to a concentration within the calibrated range of the instrument.

  • Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled analog) is added to the sample and calibration standards to ensure accuracy.

  • UHPLC-MS/MS Analysis: The prepared sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS), often a high-resolution instrument like a quadrupole-Orbitrap or quadrupole time-of-flight (QTOF).

    • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of acidified water and acetonitrile.

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode, using selected reaction monitoring (SRM) or high-resolution full-scan analysis to identify and quantify this compound based on its specific precursor ion and product ions.

G Figure 4: Analytical Workflow for this compound Detection Start Dietary Supplement Sample Prep1 1. Dissolve in Methanol (Vortex & Sonicate) Start->Prep1 Prep2 2. Centrifuge to Remove Solids Prep1->Prep2 Prep3 3. Dilute Supernatant & Add Internal Standard Prep2->Prep3 Analysis 4. Analyze via UHPLC-MS/MS Prep3->Analysis Result Quantification & Identification of this compound Analysis->Result

Caption: Figure 4: Workflow for detecting this compound in supplements.

Conclusion and Safety Considerations

This compound is a potent central nervous system stimulant with a well-defined mechanism as a norepinephrine-dopamine releasing agent. While it had a brief history as a pharmaceutical, it is no longer approved for medical use.[2][13] Its clandestine inclusion in dietary supplements is a significant public health concern, as its oral safety profile has not been rigorously studied and its stimulant effects can pose serious cardiovascular risks, including increased heart rate and blood pressure.[13] The analytical methods detailed herein are crucial for regulatory bodies and researchers to identify and quantify this prohibited substance, ensuring consumer safety and compliance with anti-doping regulations.

References

Phenpromethamine Enantiomers: A Technical Guide on Stereoisomerism, Potential Activity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine (N,β-dimethylphenethylamine) is a sympathomimetic amine, formerly used as a nasal decongestant and now identified as a stimulant in dietary supplements, leading to its ban by the World Anti-Doping Agency. As a chiral molecule, this compound exists as two enantiomers: (R)-phenpromethamine and (S)-phenpromethamine. While the pharmacology of the racemic mixture is known to involve the release of norepinephrine (B1679862) and dopamine (B1211576), a detailed public record of the stereospecific synthesis, separation, and differential pharmacological activities of the individual enantiomers is conspicuously absent from the scientific literature. This technical guide synthesizes the known information on racemic this compound, outlines potential methodologies for the synthesis and chiral separation of its enantiomers based on related compounds, and discusses the probable significance of their stereochemistry in pharmacology and toxicology.

Introduction to this compound and Chirality

This compound is a phenethylamine (B48288) derivative that acts as a norepinephrine-dopamine releasing agent (NDRA)[1]. The racemic mixture has been shown to have EC₅₀ values of 154 nM for norepinephrine and 574 nM for dopamine release in rat brain synaptosomes[1]. Due to its stimulant properties, it has been found as an undeclared ingredient in weight loss and sports supplements[2].

This compound possesses a chiral center at the β-carbon of the phenethylamine backbone, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-phenpromethamine. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties[3][4]. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects[4]. A classic example is the structurally related compound methamphetamine, where the (S)-enantiomer (dextromethamphetamine) is a potent central nervous system stimulant, while the (R)-enantiomer (levomethamphetamine) has primarily peripheral sympathomimetic effects and is used in over-the-counter nasal decongestants. Given this precedent, it is highly probable that the enantiomers of this compound also exhibit distinct pharmacological profiles.

Pharmacology of Racemic this compound

The primary mechanism of action for racemic this compound is the release of the neurotransmitters norepinephrine and dopamine. This action underlies its stimulant and sympathomimetic effects.

Quantitative Data for Racemic this compound

The available quantitative data for the racemic mixture is summarized in the table below. It is crucial to note that these values represent the combined action of both enantiomers.

ParameterValueSpecies/SystemReference
Norepinephrine Release (EC₅₀) 154 nMRat brain synaptosomes[1]
Dopamine Release (EC₅₀) 574 nMRat brain synaptosomes[1]
Signaling Pathways

The release of norepinephrine and dopamine by this compound is mediated through its interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This compound acts as a substrate for these transporters, leading to a reversal of their normal function and subsequent release of neurotransmitters from the presynaptic neuron into the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phen This compound NET_DAT NET / DAT (Transporter) Phen->NET_DAT Vesicle Synaptic Vesicle (NE, DA) NE_DA_cyto Cytosolic NE/DA Vesicle->NE_DA_cyto VMAT2 (Inhibited) NE_DA_synapse Increased Norepinephrine (NE) & Dopamine (DA) NE_DA_cyto->NE_DA_synapse Efflux NET_DAT->NE_DA_cyto Reversal of Transport Receptors Postsynaptic Adrenergic & Dopaminergic Receptors NE_DA_synapse->Receptors Binding & Activation G start Racemic This compound hplc Chiral HPLC System start->hplc Injection detector UV Detector hplc->detector Elution chromatogram Chromatogram detector->chromatogram S_enantiomer (S)-Phenpromethamine chromatogram->S_enantiomer R_enantiomer (R)-Phenpromethamine chromatogram->R_enantiomer

References

An In-depth Technical Guide on the Core Clinical and Pharmacological Profile of Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding early clinical studies on Phenpromethamine is exceptionally scarce. This document summarizes the available historical context and preclinical pharmacological data. No detailed clinical trial protocols or comprehensive quantitative clinical data from its initial period of use are publicly available.

Introduction

This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine of the phenethylamine (B48288) class.[1] It was formerly marketed as a nasal decongestant under the brand name Vonedrine from 1943 until its discontinuation in 1960.[1] The U.S. Food and Drug Administration (FDA) formally withdrew its approval for Vonedrine in 1971.[2] this compound was never approved for oral administration.[2][3][4] Recently, it has been identified as an undeclared ingredient in some dietary and sports supplements, raising significant safety concerns due to the lack of clinical data for this route of administration.[3][4] The World Anti-Doping Agency (WADA) has banned this compound in competitive sports.[1][2]

Historical Clinical Use

Pharmacology and Mechanism of Action

This compound is a monoamine releasing agent, specifically a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action involves inducing the release of these catecholamines from presynaptic nerve terminals. This action is similar to other phenethylamines like amphetamine.

Preclinical studies in rat brain synaptosomes have provided quantitative data on its potency for monoamine release.

Quantitative Pharmacological Data

The following table summarizes the available in-vitro data on this compound's activity as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent.

ParameterValue (nM)System
EC₅₀ (Norepinephrine Release) 154Rat brain synaptosomes
EC₅₀ (Dopamine Release) 574Rat brain synaptosomes
Data sourced from in-vitro studies on rat brain synaptosomes.[1]

No data on serotonin (B10506) release has been reported.

Experimental Protocols

A thorough search of available scientific literature and historical records did not yield any detailed experimental protocols from early clinical studies of this compound. The studies conducted in the 1940s and 1950s were not subject to the same rigorous documentation and reporting standards as modern clinical trials.

Visualizations

The following diagram illustrates the proposed mechanism of action of this compound at the presynaptic terminal of a catecholaminergic neuron.

Phenpromethamine_Pathway cluster_presynaptic Presynaptic Neuron P This compound DAT Dopamine Transporter (DAT) P->DAT Enters via NET Norepinephrine Transporter (NET) P->NET Enters via VMAT2 VMAT2 P->VMAT2 Inhibits DA_out DAT->DA_out Reversal of transport NE_out NET->NE_out Reversal of transport Vesicle Synaptic Vesicle DA_NE_Vesicle DA_NE_Cyto Vesicle->DA_NE_Cyto Release into Cytosol

Caption: Proposed mechanism of this compound as a norepinephrine-dopamine releasing agent.

The following diagram outlines a typical experimental workflow for determining the monoamine releasing potential of a compound like this compound in rat brain synaptosomes.

Monoamine_Release_Workflow cluster_prep Synaptosome Preparation cluster_assay Monoamine Release Assay cluster_analysis Data Analysis A Rat Brain Tissue (e.g., Striatum, Cortex) B Homogenization A->B C Centrifugation B->C D Resuspension of Synaptosomal Pellet C->D E Pre-incubation with Radiolabeled Monoamine (e.g., ³H-DA, ³H-NE) D->E F Incubation with varying concentrations of this compound E->F G Separation of Supernatant and Synaptosomes F->G H Quantification of Radioactivity in Supernatant G->H I Calculation of Monoamine Release (%) H->I J Dose-Response Curve Fitting I->J K Determination of EC₅₀ Value J->K

Caption: General workflow for an in-vitro monoamine release assay.

Conclusion

This compound is a norepinephrine-dopamine releasing agent with a history of use as a nasal decongestant. The lack of publicly available, detailed clinical data from its initial marketing period makes a thorough assessment of its clinical profile challenging. The available preclinical data provides insight into its mechanism of action. The recent emergence of this compound in dietary supplements underscores the need for further research to understand the safety and pharmacology of its oral administration in humans. Researchers and drug development professionals should be aware of the significant data gaps concerning this compound.

References

Phenpromethamine: A Toxicological Deep Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of N,β-dimethylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic agent first synthesized in the 1940s and previously marketed as a nasal decongestant under the brand name Vonedrine.[1] Despite its historical medicinal use, it has been withdrawn from the market and is now classified as a banned substance by the World Anti-Doping Agency (WADA).[1] Recently, this compound has re-emerged as an undeclared ingredient in some dietary and sports supplements, raising significant health concerns due to the lack of comprehensive toxicological data for oral administration.[1][2]

This technical guide provides a thorough review of the available toxicological data on this compound. It is critical to note upfront that there is a significant scarcity of publicly available, in-depth toxicological studies specifically focused on this compound. Much of the understanding of its potential toxicity is inferred from its mechanism of action as a norepinephrine-dopamine releasing agent and its structural similarity to other phenethylamine (B48288) compounds, such as methamphetamine. This document aims to consolidate the existing information, highlight the knowledge gaps, and provide standardized experimental protocols for future toxicological assessments.

Physicochemical Properties and Pharmacokinetics

This compound is a substituted phenethylamine with the chemical formula C₁₀H₁₅N.[1] As a sympathomimetic amine, it is expected to be readily absorbed following oral administration, with its stimulant effects manifesting relatively quickly. The primary mechanism of action is the release of the neurotransmitters norepinephrine (B1679862) and dopamine (B1211576) from presynaptic neurons.[1] It acts as a norepinephrine-dopamine releasing agent (NDRA), with reported EC₅₀ values of 154 nM for norepinephrine and 574 nM for dopamine in rat brain synaptosomes.[1] Information regarding its metabolic pathways and excretion in humans is not well-documented in publicly available literature.

Toxicological Data

The available quantitative toxicological data for this compound is extremely limited. The following table summarizes the known information.

Toxicity Endpoint Species Route of Administration Value Remarks Source
Acute Oral Toxicity (LD₅₀) RatOral>500 mg/kg to <2,000 mg/kgThis value is for a formulated mixture containing Dimethenamid-P and Atrazine, not pure this compound.[3]

Note: The provided LD₅₀ value is from a safety data sheet for a pesticide formulation and should be interpreted with extreme caution as it does not reflect the toxicity of pure this compound.

A study analyzing dietary supplements found this compound in quantities ranging from 1.3 mg to 20 mg per recommended serving size.[4][5] However, the safety of these oral doses has not been established.[2]

Inferred Toxicological Profile

Given the lack of specific data, the toxicological profile of this compound is largely inferred from its pharmacological class and structurally related compounds.

Acute Toxicity

As a norepinephrine-dopamine releasing agent, acute oral exposure to high doses of this compound is expected to produce a sympathomimetic toxidrome. Potential effects include:

  • Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, cardiac arrhythmias or myocardial infarction.[6]

  • Neurological: Agitation, tremors, anxiety, paranoia, hallucinations, and seizures.[6]

  • Gastrointestinal: Nausea, vomiting, and abdominal pain.

Chronic Toxicity

Long-term oral exposure to this compound could lead to a range of adverse effects, similar to those observed with chronic use of other stimulants. These may include:

  • Cardiovascular: Chronic hypertension, cardiomyopathy, and an increased risk of cardiovascular events.

  • Neurological: Neurotoxicity, characterized by damage to dopaminergic and serotonergic neurons, potentially leading to cognitive deficits, mood disorders, and an increased risk of neurodegenerative diseases.[6] Chronic use could also lead to dependence and addiction.

  • Psychiatric: Psychosis, anxiety disorders, and severe depression upon withdrawal.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There are no available studies on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.

Signaling Pathways in this compound-Mediated Neurotransmission

The primary mechanism of action of this compound involves the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. This is achieved through its interaction with the vesicular monoamine transporter 2 (VMAT2) and the norepinephrine transporter (NET) and dopamine transporter (DAT).

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Vesicle Synaptic Vesicle (VMAT2) This compound->Vesicle Disrupts storage NET_DAT NE/DA Transporter (NET/DAT) This compound->NET_DAT Enters via transporter Cytosolic_NE_DA Cytosolic NE/DA Vesicle->Cytosolic_NE_DA Releases NE/DA NE_DA Norepinephrine (NE) Dopamine (DA) NET_DAT->Cytosolic_NE_DA Reverses transport Synaptic_NE_DA Increased Synaptic NE/DA NET_DAT->Synaptic_NE_DA Efflux Receptors Postsynaptic NE/DA Receptors Synaptic_NE_DA->Receptors Binds to Response Sympathomimetic/ Stimulant Effects Receptors->Response Activates

Caption: Proposed signaling pathway for this compound. (Within 100 characters)

Standardized Experimental Protocols for Toxicological Assessment

Due to the absence of specific experimental data for this compound, this section outlines standardized protocols that could be employed for its toxicological evaluation, based on established guidelines.

Acute Oral Toxicity (LD₅₀) Study
  • Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).

  • Species: Rat (e.g., Sprague-Dawley), single sex (typically female).

  • Administration: Single oral gavage.

  • Dosage Levels: Stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg body weight.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The LD₅₀ is estimated based on the observed mortality at different dose levels. A gross necropsy of all animals is performed at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study
  • Guideline: OECD Test Guideline 407.

  • Species: Rat (e.g., Wistar), both sexes.

  • Administration: Daily oral gavage for 28 days.

  • Dosage Levels: At least three dose levels and a control group. Doses should be selected to elicit a toxic effect at the highest dose and a no-observed-adverse-effect-level (NOAEL) at the lowest dose.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

  • Analysis: At termination, blood samples are collected for hematology and clinical chemistry. A full necropsy is performed, and organs are weighed. Histopathological examination of major organs is conducted.

Bacterial Reverse Mutation Test (Ames Test)
  • Guideline: OECD Test Guideline 471.

  • Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Method: The test is conducted with and without an exogenous metabolic activation system (S9 mix). This compound is tested at a range of concentrations.

  • Endpoint: An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test
  • Guideline: OECD Test Guideline 474.

  • Species: Mouse or rat.

  • Administration: Typically two administrations, 24 hours apart, via a relevant route (e.g., oral gavage).

  • Dosage Levels: At least three dose levels and a control. The highest dose should induce signs of toxicity.

  • Analysis: Bone marrow or peripheral blood is collected at appropriate times after the last administration. Erythrocytes are analyzed for the presence of micronuclei.

  • Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.

Carcinogenicity Bioassay
  • Guideline: OECD Test Guideline 451.

  • Species: Two rodent species (e.g., rat and mouse).

  • Administration: Administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Dosage Levels: At least three dose levels and a control group. The highest dose should be the maximum tolerated dose (MTD).

  • Observations: Lifelong clinical observation and regular palpation for masses.

  • Endpoint: At termination, a full histopathological examination of all organs is performed to identify neoplastic lesions.

Reproductive and Developmental Toxicity Screening Test
  • Guideline: OECD Test Guideline 421.

  • Species: Rat.

  • Administration: Daily administration to males for two weeks prior to mating, during mating, and to females during mating, gestation, and lactation.

  • Dosage Levels: At least three dose levels and a control group.

  • Endpoints: Effects on male and female fertility, maternal and paternal toxicity, and developmental toxicity in the offspring (e.g., viability, growth, and gross abnormalities) are assessed.

Experimental Workflow for a Toxicity Study

The following diagram illustrates a generic workflow for conducting a toxicological study.

G start Study Design and Protocol Development dosing Dose Formulation and Administration start->dosing observation In-life Observations (Clinical Signs, Body Weight) dosing->observation sampling Terminal Sample Collection (Blood, Tissues) observation->sampling analysis Sample Analysis (Hematology, Histopathology) sampling->analysis data Data Interpretation and Statistical Analysis analysis->data report Final Report and Conclusion data->report

Caption: Generic workflow for a toxicological study. (Within 100 characters)

Conclusion and Future Directions

The toxicological profile of this compound is largely uncharacterized, representing a significant data gap with potential public health implications, especially considering its detection in dietary supplements. The information presented in this guide, while highlighting this scarcity of data, provides a framework for understanding its potential toxicities based on its mechanism of action. There is a critical need for comprehensive toxicological studies to be conducted on this compound to accurately assess its risk to human health. The standardized protocols outlined herein offer a roadmap for researchers to systematically evaluate its acute and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive hazards. Such data are essential for regulatory agencies to make informed decisions regarding the control of this substance and to protect consumers from potential harm.

References

The Enigmatic Profile of Phenpromethamine: An In-Depth Technical Guide on its Presumed Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific effects of phenpromethamine on the central nervous system (CNS) is exceptionally limited. Much of the available information is anecdotal or relates to its structural isomers and related compounds. This guide synthesizes the available data, outlines standard experimental protocols for characterizing such compounds, and provides a framework for understanding its potential neuropharmacological profile.

Introduction

This compound, chemically known as N-methyl-2-phenylpropan-1-amine, is a sympathomimetic amine and a structural analog of amphetamine.[1][2] Due to its classification as a phenethylamine (B48288), it is presumed to exert stimulant effects on the central nervous system. However, a comprehensive understanding of its neuropharmacological profile is hampered by a significant lack of dedicated research.

In illicit drug markets, a structural isomer of methamphetamine, N-isopropylbenzylamine, has been identified as a substitute or diluent.[3] While distinct from this compound, the anecdotal reports and limited research on N-isopropylbenzylamine provide the closest available proxy for understanding the potential effects of related, under-researched amphetamine analogs. Users of N-isopropylbenzylamine have reported brief stimulant effects, often accompanied by side effects such as headaches and confusion.

This technical guide will first delineate the structural relationships between this compound, its related compounds, and classic stimulants. It will then present the limited available data on the behavioral effects of N-isopropylbenzylamine and detail the standard experimental protocols that would be necessary to elucidate the neuropharmacology of this compound itself.

Structural Comparison of this compound and Related Compounds

This compound shares the core phenethylamine structure common to many stimulants.[4] Its chemical formula is C10H15N.[2] The structural similarities and differences between this compound, amphetamine, methamphetamine, and N-isopropylbenzylamine are crucial for postulating its mechanism of action.

  • This compound: N-methyl-2-phenylpropan-1-amine[2]

  • Amphetamine: α-methylphenethylamine (C9H13N)[5][6]

  • Methamphetamine: N,α-dimethylphenethylamine (C10H15N)[7][8]

  • N-isopropylbenzylamine: N-(1-methylethyl)-benzenemethanamine (C10H15N)[9][10]

Presumed Mechanism of Action and Signaling Pathways

Based on its structural similarity to amphetamine and methamphetamine, this compound is hypothesized to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Amphetamine-like stimulants typically act as substrates for these transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft. They also act as competitive inhibitors of neurotransmitter reuptake. The DAT/SERT inhibition ratio is often used to predict the abuse potential of psychostimulants.

The presumed signaling pathway for a phenethylamine-type releaser is depicted below.

Phenethylamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phen This compound (presumed) VMAT2 VMAT2 Phen->VMAT2 Disrupts Vesicular Storage DAT Dopamine Transporter (DAT) Phen->DAT Enters via Transporter DA_cyto Cytosolic Dopamine VMAT2->DA_cyto Increases Cytosolic DA DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto DA_synapse Extracellular Dopamine DAT->DA_cyto Reverse Transport (Efflux) DAT:e->DA_synapse:w Blocks Reuptake D_receptors Dopamine Receptors (D1/D2) DA_synapse->D_receptors Binds to Signal Postsynaptic Signaling D_receptors->Signal Activates

Caption: Presumed signaling pathway of a phenethylamine-type monoamine releaser.

Quantitative Data on CNS Effects

Direct quantitative data for this compound is not available in the peer-reviewed literature. The following tables summarize behavioral data for N-isopropylbenzylamine, a structural isomer of methamphetamine, from a study in rodents. This data is presented as a proxy to illustrate the type of effects that might be expected from a related compound.

Table 1: Locomotor Activity of N-isopropylbenzylamine in Rodents

CompoundDose (mg/kg)Route of AdministrationSpeciesChange in Locomotor Activity
N-isopropylbenzylamine1 or 3Not SpecifiedNot SpecifiedNo significant change
N-isopropylbenzylamine10Not SpecifiedNot SpecifiedIncreased locomotor activity
Methamphetamine1Not SpecifiedNot SpecifiedSignificant increase in locomotor activity

Data adapted from a 2024 study on N-isopropylbenzylamine.

Table 2: Reinforcing Effects of N-isopropylbenzylamine in Rodents

AssayCompoundDoseSpeciesOutcome
Conditioned Place Preference (CPP)N-isopropylbenzylamine3 mg/kgMiceSignificant CPP, comparable to 1 mg/kg Methamphetamine
Intravenous Self-AdministrationN-isopropylbenzylamine1 mg/kg/infusionRatsAcquired self-administration

Data adapted from a 2024 study on N-isopropylbenzylamine. The study concluded that while N-isopropylbenzylamine has abuse potential, its reinforcing potency and efficacy are lower than those of methamphetamine.

Experimental Protocols

To definitively characterize the CNS effects of this compound, a series of standard neuropharmacological assays would be required. The following are detailed methodologies for key experiments.

Monoamine Transporter Binding Assay

This in vitro assay determines the affinity of a compound for the dopamine, norepinephrine, and serotonin transporters.

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]paroxetine (for SERT)

  • Test compound: this compound

  • Non-specific binding agent: Cocaine (100 µM)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (counts in the presence of excess cocaine) from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing DAT, NET, or SERT) start->prep mix Mix Membranes, Radioligand, and this compound prep->mix incubate Incubate to Equilibrium mix->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a monoamine transporter binding assay.

In Vivo Microdialysis

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in brain regions like the nucleus accumbens and prefrontal cortex following administration of this compound.

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgery: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula into the target brain region. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels, collecting dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound (systemically or locally through the probe) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ED or LC-MS to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the average baseline levels.

Microdialysis_Workflow start Start surgery Implant Guide Cannula in Target Brain Region start->surgery recovery Animal Recovery surgery->recovery probe Insert Microdialysis Probe recovery->probe baseline Perfuse with aCSF and Collect Baseline Samples probe->baseline drug Administer this compound baseline->drug collect Collect Post-Drug Samples drug->collect analyze Analyze Samples via HPLC-ED or LC-MS collect->analyze end End analyze->end

Caption: Workflow for an in vivo microdialysis experiment.

Locomotor Activity Assay

This assay measures the stimulant or depressant effects of a compound on spontaneous movement in an open field.

Objective: To assess the dose-dependent effects of this compound on locomotor activity.

Materials:

  • Laboratory animals (e.g., mice, rats)

  • Open field arenas equipped with photobeam detectors or video tracking software

  • Test compound: this compound

  • Vehicle control (e.g., saline)

Procedure:

  • Habituation: Place the animals in the open field arenas for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment and for their exploratory activity to decrease to a stable baseline.

  • Administration: Administer various doses of this compound or vehicle to different groups of animals.

  • Recording: Immediately place the animals back into the arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Compare the total activity of drug-treated groups to the vehicle control group.

Conclusion and Future Directions

The neuropharmacological profile of this compound remains largely uncharacterized. Based on its chemical structure, it is presumed to act as a central nervous system stimulant, likely by modulating monoamine transporter function. However, without empirical data, its specific effects, potency, and potential for abuse and toxicity are unknown. The limited behavioral data available for the related compound N-isopropylbenzylamine suggest a lower stimulant and reinforcing efficacy compared to methamphetamine, though it still demonstrates a potential for abuse.

To adequately understand the effects of this compound on the central nervous system, rigorous scientific investigation is imperative. The experimental protocols outlined in this guide provide a roadmap for such research. Future studies should prioritize in vitro binding and uptake assays to determine its monoamine transporter profile, followed by in vivo microdialysis to confirm its effects on neurotransmitter release and locomotor activity studies to characterize its behavioral effects. Such data are critical for informing public health and regulatory bodies about the potential risks associated with this and other novel psychoactive substances.

References

An In-depth Technical Guide on the Discovery and Development of Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is compiled from limited publicly available information. Phenpromethamine is a compound with a long history but sparse recent and in-depth scientific literature. Consequently, the level of detail available for many aspects of its development is not on par with modern pharmaceutical agents.

Introduction

This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine belonging to the phenethylamine (B48288) class of compounds.[1][2] It was first developed in the early 1940s and was commercially available as a nasal decongestant.[3] Despite its historical use, this compound has a very limited history of clinical evaluation, and its oral use has never been approved.[3] In recent years, it has been identified as an undeclared ingredient in some dietary supplements, raising safety concerns due to the lack of comprehensive pharmacological and toxicological data.[3][4] The World Anti-Doping Agency (WADA) has banned this compound as a stimulant.[1][5]

Discovery and Historical Development

This compound was developed by the Merrell Company in the early 1940s.[3] It was marketed under the brand name Vonedrine as a nasal inhaler for the relief of nasal congestion, entering the market in 1943.[1][3] Vonedrine was positioned as a competitor to Smith, Kline & French's Benzedrine inhaler, which contained amphetamine.[3] Merrell withdrew the Vonedrine inhaler from the market in 1960, and the FDA formally withdrew its approval in 1971.[3]

Physicochemical Properties

PropertyValueReference
IUPAC NameN-methyl-2-phenylpropan-1-amine[1]
Other NamesN,β-dimethylphenethylamine, Phenylpropylmethylamine[1][6]
CAS Number93-88-9[1]
Molecular FormulaC10H15N[1]
Molar Mass149.237 g·mol−1[1]

Non-clinical Pharmacology

Mechanism of Action

This compound functions as a monoamine releasing agent, specifically a norepinephrine-dopamine releasing agent (NDRA).[1] Its sympathomimetic effects are attributable to its ability to increase the extracellular concentrations of these catecholamines in the synapse.

In Vitro Pharmacology

The only available quantitative data on the in vitro pharmacology of this compound comes from studies using rat brain synaptosomes.

NeurotransmitterEC50 (nM)Assay System
Norepinephrine (B1679862)154Rat brain synaptosomes
Dopamine (B1211576)574Rat brain synaptosomes
SerotoninNot reportedRat brain synaptosomes

Table based on data from reference[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the catecholaminergic system. By acting as a releasing agent, it influences the downstream signaling of norepinephrine and dopamine receptors.

Phenpromethamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phen This compound vmat VMAT2 phen->vmat Inhibits taar1 TAAR1 phen->taar1 Activates dat Dopamine Transporter (DAT) phen->dat Enters neuron net Norepinephrine Transporter (NET) phen->net Enters neuron da_vesicle Dopamine Vesicle ne_vesicle Norepinephrine Vesicle da_synapse Dopamine dat->da_synapse Reverses Transport ne_synapse Norepinephrine net->ne_synapse Reverses Transport da_receptor Dopamine Receptors da_synapse->da_receptor Binds ne_receptor Norepinephrine Receptors ne_synapse->ne_receptor Binds downstream Downstream Signaling da_receptor->downstream ne_receptor->downstream

Caption: Proposed mechanism of this compound as a norepinephrine-dopamine releasing agent.

Pharmacokinetics and Metabolism

There is a significant lack of published data on the pharmacokinetics and metabolism of this compound in humans or animals. Key parameters such as absorption, distribution, metabolism, and excretion have not been characterized.

Synthesis

Clinical Development

Clinical Studies

There is a profound absence of formal clinical trials evaluating the safety and efficacy of this compound, particularly for oral administration.[3] The available information is limited to anecdotal reports from its time as a marketed nasal decongestant in the 1940s and 1950s.[3] One study from that era found its decongestant effects to be comparable to an amphetamine nasal inhaler.[3] The safety of oral this compound has not been established in humans.[4]

Regulatory Status

This compound is not an approved pharmaceutical ingredient in any currently marketed drug product. It is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[5] Its presence in dietary supplements is considered adulteration.

Discussion and Future Directions

The discovery and development of this compound occurred in an era with vastly different regulatory and scientific standards. The lack of comprehensive preclinical and clinical data makes it challenging to fully assess its pharmacological profile and safety. The primary area of current relevance for this compound is in the field of analytical chemistry for the detection of undeclared ingredients in dietary supplements and in anti-doping analysis.

Future research on this compound could focus on:

  • A complete in vitro pharmacological characterization, including receptor binding affinities and functional assays for a wider range of monoamine transporters and receptors.

  • In vivo animal studies to determine its pharmacokinetic profile, behavioral effects, and toxicological endpoints.

  • Metabolite identification and profiling to understand its biotransformation pathways.

Given its classification as a stimulant and its structural similarity to other phenethylamines, there is little impetus for its further development as a therapeutic agent, especially in light of the numerous approved and more thoroughly characterized alternatives.

Experimental Protocols

Detailed experimental protocols for the studies cited are not available in the public domain. The following are generalized descriptions of the types of methods that would have been used.

In Vitro Neurotransmitter Release Assay (General Protocol)

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine) is homogenized in a buffered sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to allow for its uptake into the vesicles.

  • Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Drug Application: After a baseline release is established, this compound at various concentrations is added to the perfusion buffer.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The amount of neurotransmitter released is calculated and plotted against the drug concentration to determine the EC50 value.

Conclusion

This compound is a historical sympathomimetic amine with a limited and dated body of scientific research. While its primary mechanism as a norepinephrine-dopamine releasing agent has been identified, a comprehensive understanding of its pharmacology, pharmacokinetics, and safety profile is lacking. Its historical use as a nasal decongestant has been superseded, and its current relevance is primarily in the context of its illicit use in dietary supplements and its prohibition in competitive sports. Further research into this compound is necessary to fully ascertain the risks associated with its consumption.

References

Phenpromethamine: A Technical Guide to its Relationship within the Phenethylamine Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of phenpromethamine, a substituted phenethylamine (B48288), detailing its chemical properties, synthesis, and pharmacological profile in relation to the broader phenethylamine class of compounds. This compound, historically marketed as a nasal decongestant under the brand name Vonedrine, is now recognized as a central nervous system (CNS) stimulant, acting primarily as a norepinephrine-dopamine releasing agent. This guide will clarify its pharmacological actions, contrasting them with initial classifications as an antihistamine, and provide detailed experimental methodologies for its synthesis and characterization. Quantitative data on its activity and that of related phenethylamines are presented for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Introduction: The Phenethylamine Backbone

The phenethylamine class encompasses a vast array of neuroactive compounds, all sharing a common structural motif: a phenyl ring attached to an ethylamine (B1201723) side chain. This foundational structure is the basis for numerous endogenous neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862), as well as a wide range of synthetic psychoactive substances.[1][2] The pharmacological diversity of this class, ranging from stimulants and anorectics to hallucinogens and antidepressants, is achieved through various substitutions on the phenyl ring, the ethyl side chain, and the terminal amine.[1]

This compound, chemically known as N,β-dimethylphenethylamine, is a notable member of this class. While it was once commercially available as a nasal decongestant, its stimulant properties have led to its classification as a banned substance by the World Anti-Doping Agency (WADA).[3] This guide aims to provide a comprehensive technical overview of this compound, placing it within the context of the broader phenethylamine family.

Chemical Properties and Synthesis

Chemical Structure

The chemical structure of this compound is characterized by a phenethylamine core with two key substitutions: a methyl group on the nitrogen atom of the ethylamine side chain (N-methylation) and a methyl group at the beta-position of the ethyl side chain (β-methylation). Its IUPAC name is N-methyl-2-phenylpropan-1-amine.

Synthesis of N,β-Dimethylphenethylamine

A common synthetic route to N,β-dimethylphenethylamine involves the reductive amination of phenylacetone (B166967) (also known as phenyl-2-propanone or P2P).[4][5]

Experimental Protocol: Synthesis of N,β-Dimethylphenethylamine via Reductive Amination

Objective: To synthesize N,β-dimethylphenethylamine from phenylacetone and methylamine (B109427).

Materials:

  • Phenylacetone (P2P)

  • Methylamine solution (e.g., 40% in water)

  • Reducing agent (e.g., sodium borohydride (B1222165), aluminum amalgam, or catalytic hydrogenation setup with H2/Pd-C)

  • Anhydrous solvent (e.g., methanol, ethanol, or diethyl ether)

  • Hydrochloric acid (for salt formation)

  • Sodium hydroxide (B78521) (for neutralization)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

  • Purification apparatus (distillation or chromatography equipment)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve phenylacetone in a suitable anhydrous solvent.

  • Slowly add an equimolar amount of methylamine solution to the flask while stirring. The reaction is often carried out at room temperature or with gentle cooling. This step forms the intermediate N-methyl-1-phenylpropan-2-imine.

  • Reduction:

    • Using Sodium Borohydride: Slowly add sodium borohydride to the reaction mixture in portions. The reaction is typically exothermic and should be controlled with an ice bath. Stirring is continued until the reaction is complete (monitored by techniques like TLC or GC-MS).

    • Using Catalytic Hydrogenation: Transfer the imine solution to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (Pd-C). Pressurize the vessel with hydrogen gas and stir the mixture until the theoretical amount of hydrogen is consumed.

  • Work-up:

    • After the reduction is complete, carefully quench any remaining reducing agent (e.g., by the slow addition of water for sodium borohydride).

    • Acidify the mixture with hydrochloric acid to protonate the amine and facilitate extraction of unreacted starting material.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

    • Make the aqueous layer basic by adding a sodium hydroxide solution to deprotonate the this compound, which will separate as an oil or can be extracted with an organic solvent.

  • Purification:

    • Dry the organic extracts over an anhydrous drying agent.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography.

  • Salt Formation (Optional): For easier handling and storage, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting salt will precipitate and can be collected by filtration.

Diagram of the Synthesis Workflow

G Synthesis Workflow of this compound Phenylacetone Phenylacetone Imine N-methyl-1-phenylpropan-2-imine Phenylacetone->Imine Methylamine Methylamine Methylamine->Imine Reduction Reduction (e.g., NaBH4 or H2/Pd-C) Imine->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Distillation or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Salt_Formation Salt Formation (Optional, with HCl) Pure_Product->Salt_Formation Final_Product This compound HCl Salt_Formation->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Pharmacological Profile

Mechanism of Action: A Re-evaluation

Initial reports classified this compound as an antihistamine with sedative properties. However, more recent and detailed pharmacological studies have firmly established its primary mechanism of action as a norepinephrine-dopamine releasing agent (NDRA).[3] This action is characteristic of many stimulant phenethylamines, including amphetamine. The confusion may have arisen from the fact that some antihistamines can exhibit weak interactions with monoamine transporters. However, the potent monoamine releasing activity of this compound is its defining pharmacological feature.

Interaction with Monoamine Transporters

This compound exerts its stimulant effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET). It acts as a substrate for these transporters, leading to competitive inhibition of dopamine and norepinephrine reuptake. Once inside the presynaptic neuron, this compound disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. This disruption leads to an increase in cytosolic monoamine concentrations, causing the reversal of DAT and NET function and promoting the non-vesicular release (efflux) of dopamine and norepinephrine into the synapse.

Signaling Pathway of this compound at a Dopaminergic Synapse

G This compound's Action at a Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenpromethamine_ext This compound DAT DAT Phenpromethamine_ext->DAT Enters via DAT VMAT2 VMAT2 Phenpromethamine_ext->VMAT2 Disrupts VMAT2 Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reuptake Inhibition Dopamine_release Dopamine Efflux DAT->Dopamine_release VMAT2->Dopamine_cyto Inhibits Vesicular Packaging Dopamine_vesicle Dopamine Vesicle Dopamine_cyto->DAT Reverse Transport Dopamine_synapse Increased Dopamine Dopamine_release->Dopamine_synapse Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Postsynaptic_effect Postsynaptic Signaling Dopamine_receptor->Postsynaptic_effect

Caption: The mechanism of this compound-induced dopamine release.

Quantitative Pharmacological Data

The potency of this compound as a monoamine releasing agent has been quantified. It has reported half-maximal effective concentration (EC50) values of 154 nM for norepinephrine release and 574 nM for dopamine release in rat brain synaptosomes.[3] To date, there is no significant reported activity for serotonin (B10506) release. The binding affinity (Ki) of this compound for DAT and NET has not been widely reported, which would be valuable for a more complete understanding of its interaction with these transporters. For comparison, quantitative data for related phenethylamines are provided in the table below.

Table 1: Comparative Pharmacological Data of this compound and Related Phenethylamines

CompoundTargetParameterValue (nM)Species
This compound NETEC50 (Release)154[3]Rat
DATEC50 (Release)574[3]Rat
Amphetamine NETKi (Inhibition)70-100[6]Human
DATKi (Inhibition)~600[6]Human
SERTKi (Inhibition)20,000-40,000[6]Human
Methamphetamine NETKi (Inhibition)~100[6]Human
DATKi (Inhibition)~500[6]Human
SERTKi (Inhibition)10,000-40,000[6]Human

Experimental Protocols for Pharmacological Characterization

In Vitro Neurotransmitter Release Assay

Objective: To measure the potency of this compound to induce the release of dopamine and norepinephrine from isolated nerve terminals (synaptosomes).

Experimental Protocol: Synaptosomal Monoamine Release Assay

Materials:

  • Freshly dissected brain tissue (e.g., rat striatum for dopamine, hippocampus or cortex for norepinephrine)

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose, buffered to pH 7.4)

  • Krebs-Ringer buffer

  • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine)

  • This compound and other test compounds

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system or liquid scintillation counter

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Perfusion system or superfusion chambers

Procedure:

  • Synaptosome Preparation:

    • Homogenize the brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Radiolabel Loading: Incubate the synaptosomes with a low concentration of the radiolabeled neurotransmitter to allow for uptake into the nerve terminals.

  • Superfusion:

    • Transfer the loaded synaptosomes to a superfusion chamber.

    • Continuously perfuse the synaptosomes with fresh Krebs-Ringer buffer to establish a stable baseline of spontaneous neurotransmitter release.

  • Drug Application: Introduce this compound at various concentrations into the perfusion buffer for a defined period.

  • Fraction Collection: Collect the superfusate in fractions throughout the experiment.

  • Quantification:

    • Using HPLC-ECD: Analyze the collected fractions to directly measure the concentration of released dopamine and norepinephrine.

    • Using Radiometry: Measure the radioactivity in each fraction using a liquid scintillation counter to determine the amount of released [3H]dopamine or [3H]norepinephrine.

  • Data Analysis: Calculate the amount of neurotransmitter released above baseline for each concentration of this compound. Plot the data to generate a dose-response curve and determine the EC50 value.

Diagram of the Neurotransmitter Release Assay Workflow

G Workflow for In Vitro Neurotransmitter Release Assay Brain_Tissue Brain Tissue Dissection Homogenization Homogenization in Sucrose Buffer Brain_Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Synaptosomes Synaptosome Isolation Centrifugation2->Synaptosomes Radiolabeling Radiolabel Loading ([3H]DA or [3H]NE) Synaptosomes->Radiolabeling Superfusion Superfusion with Buffer Radiolabeling->Superfusion Drug_Application Application of this compound Superfusion->Drug_Application Fraction_Collection Fraction Collection Drug_Application->Fraction_Collection Quantification Quantification (HPLC-ECD or Scintillation Counting) Fraction_Collection->Quantification Data_Analysis Data Analysis (EC50 Determination) Quantification->Data_Analysis

Caption: A step-by-step workflow for the synaptosomal release assay.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine and norepinephrine transporters.

Experimental Protocol: Competitive Radioligand Binding Assay for DAT and NET

Materials:

  • Cell membranes prepared from cells expressing human DAT or NET (e.g., HEK293-hDAT, HEK293-hNET)

  • Radioligand specific for DAT (e.g., [3H]mazindol, [3H]WIN 35,428) or NET (e.g., [3H]nisoxetine)

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a known DAT or NET inhibitor like cocaine or desipramine)

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding for each concentration of this compound.

  • Incubation:

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding inhibitor.

    • Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Conclusion

This compound is a classic example of a substituted phenethylamine that acts as a potent norepinephrine-dopamine releasing agent. While historical classifications suggested antihistaminergic activity, its primary pharmacological profile is now understood to be that of a CNS stimulant, consistent with its structural relationship to amphetamine. This technical guide has provided a detailed overview of its chemical synthesis, mechanism of action, and the experimental protocols necessary for its characterization. The provided quantitative data and visual workflows offer a framework for researchers and drug development professionals to further investigate this compound and other members of the vast and pharmacologically diverse phenethylamine class. Further research to determine the binding affinity (Ki) of this compound at monoamine transporters and to definitively rule out any significant histamine (B1213489) receptor interaction would provide a more complete understanding of its pharmacological profile.

References

Methodological & Application

Phenpromethamine detection using UHPLC-mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Determination of Phenpromethamine in Dietary Supplements by UHPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the detection and quantification of this compound in dietary supplement matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a stimulant and an isomer of methamphetamine, has been identified as an undeclared ingredient in some supplements.[1] The method presented here provides the necessary selectivity to distinguish this compound from its isomers, ensuring accurate identification and quantification. The protocol covers sample preparation, detailed instrumental parameters, and comprehensive method validation results, demonstrating its suitability for routine screening and quality control in regulatory, research, and drug development environments.

Introduction

This compound is a stimulant that was historically used as a nasal decongestant. Its structural similarity to other regulated stimulants, such as methamphetamine, makes it a compound of interest for regulatory bodies monitoring dietary supplements and for anti-doping agencies.[1] The primary analytical challenge in detecting this compound is its isomeric nature; it shares the same mass-to-charge ratio (m/z) as other stimulants, necessitating excellent chromatographic separation for unambiguous identification.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) provides superior separation efficiency and speed compared to traditional HPLC.[2] When coupled with tandem mass spectrometry (MS/MS), it offers exceptional sensitivity and selectivity, making it the ideal technique for this application.[3] This note provides a complete workflow, from sample preparation to data analysis, for the reliable quantification of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh 100 mg of Supplement Powder dissolve Dissolve in 10 mL Methanol/Water (1:1) start->dissolve vortex Vortex & Sonicate for 15 min dissolve->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge filter Filter Supernatant (0.22 µm PTFE) centrifuge->filter uhplc UHPLC Separation filter->uhplc msms MS/MS Detection (MRM) uhplc->msms quant Quantification & Confirmation msms->quant report Reporting quant->report

Caption: Overall experimental workflow from sample preparation to final data reporting.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Sigma-Aldrich or equivalent)

  • This compound-d5 (deuterated internal standard, Cerilliant or equivalent)

  • LC-MS grade Methanol (J.T. Baker or equivalent)[4]

  • LC-MS grade Acetonitrile (J.T. Baker or equivalent)

  • LC-MS grade Water (J.T. Baker or equivalent)[4]

  • Formic Acid, 99% purity (Fluka Analytical or equivalent)[4]

  • Dietary supplement samples for testing

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS), this compound-d5, in methanol.

Working Standards:

  • Create a series of working standard solutions by serially diluting the stock solution with 50:50 methanol/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working IS solution of 100 ng/mL in 50:50 methanol/water.

Sample Preparation Protocol:

  • Accurately weigh 100 mg of the homogenized dietary supplement powder into a 15 mL centrifuge tube.

  • Add 10 mL of 50:50 methanol/water solution.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex the tube vigorously for 1 minute, followed by sonication for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet insoluble excipients.[5]

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[6]

  • The sample is now ready for injection into the UHPLC-MS/MS system.

Instrumentation and Conditions

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]

Table 1: UHPLC Parameters

Parameter Value
Column C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[3][7]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.4 mL/min[9]
Column Temperature 40°C[5]
Injection Volume 2 µL[9]
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-5.0 min: 5% B (Re-equilibration)

| Total Run Time | 5.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for this compound and IS

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
This compound 150.1 91.1 118.1 15

| This compound-d5 (IS) | 155.1 | 92.1 | 123.1 | 15 |

Method Validation

The analytical method was validated according to industry guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]

Table 4: Method Validation Summary

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL[8][11]
Limit of Quantification (LOQ) 1.0 ng/mL[8][11]
Intra-day Precision (%RSD) < 6.5%
Inter-day Precision (%RSD) < 8.2%
Accuracy (% Recovery) 93.5% - 104.8%
Matrix Effect 88% - 109%[5]

| Extraction Recovery | > 91%[3] |

Results and Discussion

The developed UHPLC-MS/MS method provides excellent performance for the analysis of this compound. The use of a sub-2 µm particle C18 column and a 5-minute gradient elution program allowed for sharp, symmetrical peaks and effective separation from potential matrix interferences and structural isomers. The total chromatographic run time of 5 minutes per sample allows for high throughput.[12]

The selection of MRM transitions provided high specificity and sensitivity for both the target analyte and the internal standard. The validation data demonstrates that the method is linear over a wide concentration range, accurate, precise, and sensitive enough for the detection of this compound at trace levels in complex supplement matrices. The simple "dilute, vortex, and filter" sample preparation protocol is rapid and effective, yielding high recovery and minimal matrix effects.

Conclusion

This application note presents a validated UHPLC-MS/MS method that is simple, rapid, and highly effective for the quantitative determination of this compound in dietary supplements. The method exhibits excellent sensitivity, specificity, accuracy, and precision, making it a valuable tool for quality control laboratories, regulatory agencies, and researchers involved in the analysis of stimulants in various consumer products.

References

Application Note: Quantitative Analysis of Phenpromethamine in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Phenpromethamine, a prohibited stimulant, in complex dietary supplement matrices. This compound has been identified as an undeclared ingredient in various sports and weight loss supplements, posing potential health risks to consumers.[1][2][3] The primary analytical method detailed is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers high sensitivity and specificity for the detection and quantification of this compound.[[“]] This document is intended for researchers, analytical scientists, and quality control professionals in the fields of dietary supplement analysis and anti-doping control.

Introduction

This compound (also known as Vonedrine) is a sympathomimetic amine that acts as a central nervous system stimulant. While it was historically used as a nasal decongestant, it is not approved for use as a dietary ingredient. Regulatory and independent laboratory analyses have repeatedly found this compound in dietary supplements, often in combination with other prohibited stimulants.[2][3][5] The presence of such undeclared pharmaceutical ingredients in supplements is a significant public health concern.[2][3] Therefore, robust and validated analytical methods are crucial for identifying and quantifying this compound to ensure consumer safety and regulatory compliance. The methods described herein are based on established techniques for analyzing phenethylamines in complex matrices.[[“]]

Analytical Approaches

Several advanced analytical techniques are suitable for the detection and quantification of this compound in dietary supplements.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for analyzing phenethylamines in complex matrices like dietary supplements.[[“]] It provides excellent sensitivity, specificity, and the ability to confirm the identity of the analyte. Methods using UHPLC coupled with high-resolution mass spectrometry (HRMS) like Quadrupole-Orbitrap or Time-of-Flight (ToF) have been successfully used for both qualitative and quantitative analysis of this compound.[2][3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS is another powerful technique for the analysis of stimulants.[1] It may require derivatization of the analyte to improve its volatility and chromatographic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been applied for the detection and quantification of various phenethylamines in sports supplements without the need for extensive chromatographic separation.[6][7]

This application note will focus on the UHPLC-MS/MS methodology due to its widespread use, high performance, and reliability.

Quantitative Data Summary

Analyses of commercial dietary supplements have revealed the presence of this compound in a wide range of concentrations. The table below summarizes findings from a study that analyzed seventeen brands of supplements.[2]

ParameterReported ValueReference
Lowest Quantified Amount1.3 mg per serving[2][3][5][6]
Highest Quantified Amount20 mg per serving[2][3][5][6]

Experimental Protocol: UHPLC-MS/MS Method

Sample Preparation

The goal of sample preparation is to extract this compound from the complex supplement matrix while minimizing interferences.[8][9]

Materials:

  • Dietary supplement sample (powder, capsule, or liquid)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Protocol:

  • Homogenization: Accurately weigh a representative portion of the homogenized supplement (e.g., 100 mg of powder). For capsules, use the contents of one capsule. For liquids, use an equivalent of a single serving.

  • Extraction:

    • Add 10 mL of methanol to the sample in a centrifuge tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ultrasonic bath.[10]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Clean-up (if necessary): For complex matrices, a clean-up step such as SPE is recommended to reduce matrix effects.[9][11][12]

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the sample extract.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Final Preparation:

    • Dilute the extract with the initial mobile phase to fall within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Instrumentation and Conditions

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 150 °C
Desolvation Temp. 400 °C
Capillary Voltage 3.0 kV

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical): Note: These transitions are hypothetical and must be optimized empirically using a this compound standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 150.1 91.1 (Quantifier) 15

| this compound | 150.1 | 132.1 (Qualifier) | 10 |

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[13][14] Key validation parameters are outlined below.

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range Ability to obtain test results directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over a defined range (e.g., 1-1000 ng/mL).
Accuracy Closeness of the test results to the true value.80-120% recovery of spiked analyte in a blank matrix at three concentration levels.[15]
Precision Degree of scatter between a series of measurements. (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; precision and accuracy criteria met.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Supplement Sample Extract Solvent Extraction (Methanol + Sonication) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Cleanup SPE Clean-up (Optional) Centrifuge->Cleanup Dilute Dilution & Filtration Cleanup->Dilute LCMS UHPLC-MS/MS Analysis Dilute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: General workflow for the analysis of this compound.

Analytical Method Validation Parameters

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Validation Method Validation Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound in dietary supplements. Proper sample preparation is critical to minimize matrix interference and ensure accurate results. Thorough method validation must be performed to guarantee that the method is fit for its intended purpose, which is essential for regulatory actions and ensuring the safety of consumers. The presence of stimulants like this compound in supplements highlights the need for continued surveillance of the market.

References

In Vivo Experimental Models for Studying Phenpromethamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine is a sympathomimetic amine belonging to the phenethylamine (B48288) class, structurally and pharmacologically related to amphetamine and methamphetamine. Due to this relationship, in vivo experimental models established for studying other psychostimulants are highly relevant for characterizing the pharmacological profile of this compound. These models are crucial for assessing its abuse potential, behavioral effects, and neurochemical mechanisms of action. This document provides detailed application notes and protocols for key in vivo experimental models applicable to the study of this compound.

Note: As specific in vivo data for this compound is limited in publicly available literature, the following protocols and data tables are based on established models for structurally and functionally similar psychostimulants, such as amphetamine and methamphetamine. Researchers should adapt these protocols and dose ranges based on preliminary dose-finding studies for this compound.

I. Models for Assessing Abuse Liability and Reinforcing Properties

Conditioned Place Preference (CPP)

Application: The CPP paradigm is a widely used preclinical model to assess the rewarding or aversive properties of a drug.[1][2] It is based on Pavlovian conditioning, where the rewarding effects of a drug are associated with a specific environment.[3] An animal's preference for the drug-paired environment is interpreted as an indicator of the drug's rewarding potential.

Experimental Protocol:

Apparatus: A standard CPP apparatus consists of a box with two or more distinct compartments separated by a removable guillotine door. The compartments are differentiated by visual (e.g., wall color or pattern) and tactile (e.g., floor texture) cues.[4]

Procedure: The CPP protocol consists of three phases:

  • Pre-Conditioning (Habituation and Baseline Preference Test):

    • Day 1 (Habituation): Place the animal (e.g., rat or mouse) in the central compartment (if applicable) with free access to all compartments for 15-20 minutes to allow for exploration and habituation.

    • Day 2 (Baseline Preference): Place the animal in the apparatus with free access to all compartments for a 15-minute session. Record the time spent in each compartment to determine any baseline preference. A biased design may be used where the drug is paired with the initially non-preferred compartment to avoid ceiling effects.[4][5]

  • Conditioning Phase (Drug and Vehicle Pairings):

    • This phase typically lasts for 4-8 days, with alternating daily sessions of drug and vehicle administration.

    • Drug Conditioning Days: Administer this compound (intraperitoneal, subcutaneous, or oral) and immediately confine the animal to one of the conditioning compartments for 30 minutes.

    • Vehicle Conditioning Days: Administer the vehicle (e.g., saline) and confine the animal to the other compartment for 30 minutes. The order of drug and vehicle conditioning should be counterbalanced across animals.

  • Post-Conditioning (Preference Test):

    • On the day following the last conditioning session, place the animal back into the apparatus in a drug-free state with free access to all compartments for a 15-minute session.

    • Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline or compared to a vehicle-treated control group indicates a conditioned place preference.[1]

Intravenous Self-Administration (IVSA)

Application: The IVSA paradigm is considered the "gold standard" for assessing the reinforcing efficacy of a drug and its abuse liability.[6][7] In this model, animals learn to perform an operant response (e.g., lever press or nose poke) to receive an intravenous infusion of the drug.

Experimental Protocol:

Apparatus: Standard operant conditioning chambers equipped with two levers or nose-poke holes, a stimulus light above the active lever/hole, a drug infusion pump, and a swivel system to allow the animal to move freely while connected to the infusion line.[8]

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. The catheter is externalized on the back of the animal for connection to the infusion pump. Allow for a recovery period of 5-7 days.

  • Acquisition Phase (Training):

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours/day).

    • Responses on the "active" lever result in the delivery of a drug infusion (e.g., this compound) and the presentation of a conditioned stimulus (e.g., light and/or tone). Responses on the "inactive" lever are recorded but have no programmed consequences.

    • Training can be initiated with a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every active response is reinforced.

  • Maintenance and Dose-Response Evaluation:

    • Once stable responding is achieved, the reinforcing effects of different doses of this compound can be evaluated.

    • To assess the motivation to take the drug, a Progressive Ratio (PR) schedule of reinforcement can be used, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.

  • Extinction and Reinstatement:

    • Extinction: After stable self-administration is established, responding on the active lever no longer results in drug infusion or the presentation of cues. This leads to a decrease in responding.

    • Reinstatement: Once responding is extinguished, the ability of various stimuli to reinstate drug-seeking behavior can be tested. This can be induced by a non-contingent "priming" dose of the drug, presentation of the drug-associated cues, or exposure to a stressor.[9] This models relapse in humans.

II. Models for Assessing Behavioral Effects

Locomotor Activity and Behavioral Sensitization

Application: Psychostimulants typically increase locomotor activity. Repeated administration can lead to behavioral sensitization, which is a progressive and enduring enhancement of the locomotor response to the same dose of the drug. This phenomenon is thought to be relevant to the development of addiction.[10][11]

Experimental Protocol:

Apparatus: Open-field arenas equipped with automated photobeam detection systems or video tracking software to quantify locomotor activity (e.g., distance traveled, rearing frequency).

Procedure:

  • Habituation: Place the animal in the open-field arena for 30-60 minutes to allow for habituation to the novel environment.

  • Acute Drug Effects:

    • On the test day, administer a single dose of this compound or vehicle.

    • Immediately place the animal in the open-field arena and record locomotor activity for a set period (e.g., 60-120 minutes). A dose-response curve can be generated by testing different doses.

  • Behavioral Sensitization:

    • Induction Phase: Administer a fixed dose of this compound daily for several consecutive days (e.g., 5-7 days). Record locomotor activity after each injection. An increase in the locomotor response across days indicates the development of sensitization.[12]

    • Withdrawal Period: Abstain from drug administration for a period (e.g., 7-21 days).

    • Expression Phase (Challenge): After the withdrawal period, administer a "challenge" dose of this compound (typically the same dose used during induction) and record locomotor activity. A significantly greater locomotor response in the drug-pretreated group compared to a control group that received saline during the induction phase demonstrates the expression of sensitization.[10]

Quantitative Data Summary

The following tables present example quantitative data from studies using amphetamine and methamphetamine, which can serve as a reference for designing and interpreting studies with this compound.

Table 1: Example Dose-Response Effects of Amphetamine on Locomotor Activity in Rats

Amphetamine Dose (mg/kg, i.p.) Mean Locomotor Activity (Distance traveled in cm / 60 min ± SEM)
0 (Saline) 1500 ± 250
0.5 4500 ± 500
1.0 9000 ± 800
2.5 15000 ± 1200
5.0 12000 ± 1000 (stereotypy may reduce locomotion at higher doses)

(Data are hypothetical and compiled for illustrative purposes based on typical findings)[13]

Table 2: Example Data from Methamphetamine Self-Administration in Rats

Self-Administration Session Day Mean Methamphetamine Intake (mg/kg/session ± SEM)
Day 1 1.31 ± 0.21
Day 5 4.50 ± 0.55
Day 10 6.80 ± 0.70
Day 15 8.50 ± 0.90

(Data are representative of escalation of intake during long-access sessions)[14][15]

Table 3: Example Data from Amphetamine-Induced Conditioned Place Preference in Mice

Amphetamine Dose (mg/kg, i.p.) Preference Score (Time in Drug-Paired Side - Time in Saline-Paired Side in seconds ± SEM)
0 (Saline) 15 ± 20
0.5 150 ± 35
1.0 250 ± 45
2.0 300 ± 50

(Data are hypothetical and compiled for illustrative purposes based on typical findings)[16]

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 In Vivo Behavioral Assessment Workflow cluster_1 CPP Protocol cluster_2 SA Protocol cluster_3 LMA Protocol start Animal Acclimation & Habituation cpp Conditioned Place Preference (CPP) start->cpp sa Self-Administration (SA) start->sa loco Locomotor Activity (LMA) start->loco cpp_pre Pre-Conditioning (Baseline Preference) sa_acq Acquisition (Lever Press Training) lma_acute Acute Effects cpp_cond Conditioning (Drug/Vehicle Pairing) cpp_pre->cpp_cond cpp_post Post-Conditioning (Preference Test) cpp_cond->cpp_post data Data Analysis (Behavioral & Neurochemical Endpoints) cpp_post->data sa_maint Maintenance (Dose-Response) sa_acq->sa_maint sa_ext Extinction sa_maint->sa_ext sa_rein Reinstatement sa_ext->sa_rein sa_rein->data lma_sens Sensitization (Induction & Expression) lma_acute->lma_sens lma_sens->data

Caption: Workflow for in vivo behavioral assessment of this compound.

G cluster_0 Presynaptic Dopamine (B1211576) Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron phen This compound dat Dopamine Transporter (DAT) phen->dat Inhibits Reuptake & Induces Efflux vmat VMAT2 phen->vmat Inhibits Uptake taar1 TAAR1 phen->taar1 Activates da_synapse ↑↑ Synaptic Dopamine dat->da_synapse Dopamine Efflux da_vesicle Dopamine Vesicle da_cyto Cytosolic Dopamine da_vesicle->da_cyto Leak da_cyto->dat taar1->dat Phosphorylation dr Dopamine Receptors (D1/D2) da_synapse->dr Binds signal Downstream Signaling (e.g., cAMP, PKA, ERK) dr->signal gene Gene Expression (e.g., ΔFosB) signal->gene effects Behavioral Effects (Locomotion, Reinforcement) gene->effects

Caption: Putative signaling pathway for this compound action.

References

Application Notes: Cell-based Assays for Characterizing Phenpromethamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenpromethamine is a sympathomimetic amine of the phenethylamine (B48288) class, historically used as an appetite suppressant. As a stimulant, its pharmacological activity is presumed to involve the modulation of monoamine neurotransmitter systems. Characterizing the precise mechanism of action, potency, and selectivity of this compound is crucial for understanding its therapeutic potential and off-target effects. This document provides a suite of detailed protocols for cell-based assays designed to elucidate the activity of this compound on key molecular targets, including monoamine transporters and G-protein coupled receptors (GPCRs). Additionally, a protocol for assessing general cytotoxicity is included to determine the compound's therapeutic window.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of this compound to inhibit the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) by their respective transporters: DAT, NET, and SERT. The protocol utilizes human embryonic kidney 293 (HEK293) cells stably expressing the human transporters.[1][2][3][4]

Signaling & Experimental Workflow

The workflow involves culturing transporter-expressing cells, treating them with various concentrations of this compound, introducing a radiolabeled substrate, and measuring the amount of substrate taken up by the cells. Inhibition of uptake by this compound results in a lower radioactive signal.

G cluster_workflow Experimental Workflow: Monoamine Transporter Uptake Assay A Seed HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates B Culture cells for 24-48h to form a confluent monolayer A->B C Pre-incubate cells with This compound or controls (10-20 min) B->C D Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) C->D E Incubate for 5-15 min at 37°C to allow uptake D->E F Terminate uptake by rapid washing with ice-cold buffer E->F G Lyse cells and transfer lysate to scintillation vials F->G H Quantify radioactivity using a liquid scintillation counter G->H I Calculate % inhibition and determine IC50 values H->I G cluster_pathway GPCR-cAMP Signaling Pathway This compound This compound (Agonist) GPCR Gs-Coupled Receptor (e.g., β2-AR, TAAR1) This compound->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed cells (e.g., HEK293) in a 96-well plate B Incubate for 24h, then treat with serial dilutions of This compound A->B C Incubate for a desired exposure period (e.g., 24-72h) B->C D Add MTT solution to each well (final conc. ~0.5 mg/mL) C->D E Incubate for 2-4 hours at 37°C for formazan (B1609692) formation D->E F Add solubilization solution (e.g., DMSO, SDS-HCl) to dissolve crystals E->F G Incubate for 4-18h with shaking until crystals are fully dissolved F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate % viability and determine CC50 value H->I

References

Application Notes and Protocols for Radiolabeling of Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the radiolabeling of Phenpromethamine, a sympathomimetic amine. This compound, with the chemical formula C10H15N and IUPAC name N-methyl-2-phenylpropan-1-amine, is structurally related to amphetamines.[1][2] Radiolabeled this compound can serve as a valuable tool in neuroscience research and drug development, particularly for in vitro and in vivo studies of its pharmacokinetic and pharmacodynamic properties. This document outlines protocols for radiolabeling with Tritium ([³H]) for receptor binding assays and Carbon-14 ([¹⁴C]) for metabolic studies, based on established methods for similar small molecules.

Introduction

Radiolabeling is a critical technique in drug discovery and development, enabling the tracking and quantification of a molecule's behavior in biological systems.[3][4] The choice of radionuclide depends on the intended application. Tritium ([³H]) is a low-energy beta emitter, making it ideal for in vitro receptor binding assays as it typically does not alter the pharmacological properties of the labeled molecule.[5][6] Carbon-14 ([¹⁴C]), a more stable isotope, is the preferred choice for absorption, distribution, metabolism, and excretion (ADME) studies due to the low risk of the radiolabel exchanging.[5][7]

This compound is a central nervous system stimulant.[2] Understanding its interaction with biological targets and its metabolic fate is crucial for evaluating its therapeutic potential and safety profile. Radiolabeled versions of this compound are essential for such investigations.

Radiolabeling Strategies

The selection of the radiolabeling strategy depends on the desired radioisotope and the available precursor molecules. For this compound, two primary strategies are proposed:

  • Tritium ([³H]) Labeling: This can be achieved through catalytic tritiation of an unsaturated precursor or by reductive amination using a tritiated reducing agent.

  • Carbon-14 ([¹⁴C]) Labeling: This typically involves the introduction of a [¹⁴C]-methyl group from a suitable precursor like [¹⁴C]-methyl iodide.

Experimental Protocols

Protocol 1: [³H]-Phenpromethamine Synthesis via Reductive Amination

This protocol describes the synthesis of [³H]-Phenpromethamine by reductive amination of phenylacetone (B166967) with methylamine (B109427), using sodium borotritide as the tritiating agent.

Materials:

  • Phenylacetone

  • Methylamine solution

  • Sodium borotritide ([³H]-NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl) in diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Liquid Scintillation Counter

Procedure:

  • Precursor Preparation: In a clean, dry reaction vial, dissolve phenylacetone in anhydrous methanol.

  • Imine Formation: Add methylamine solution to the reaction mixture and stir at room temperature for 30 minutes to form the corresponding imine.

  • Radiolabeling: Carefully add [³H]-NaBH₄ to the reaction mixture. The specific activity of the final product will depend on the specific activity of the borotritide used.

  • Reaction Quenching: After stirring for 2 hours at room temperature, quench the reaction by the slow addition of water.

  • Extraction: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under a stream of nitrogen. Purify the crude product using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile (B52724) and water. Monitor the eluent with a UV detector and a radioactivity detector.

  • Salt Formation: Collect the fraction containing the radiolabeled product. To obtain the hydrochloride salt for better stability and solubility, bubble dry HCl gas through the ethereal solution of the purified product or add a solution of HCl in diethyl ether.

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity by analytical HPLC with a radioactivity detector. It should be >98%.

    • Specific Activity: Measure the specific activity using a liquid scintillation counter and by determining the mass of the purified product.

Protocol 2: [¹⁴C]-Phenpromethamine Synthesis via N-Methylation

This protocol details the synthesis of [¹⁴C]-Phenpromethamine by N-methylation of the corresponding primary amine precursor, 2-phenylpropan-1-amine, using [¹⁴C]-methyl iodide.

Materials:

  • 2-phenylpropan-1-amine

  • [¹⁴C]-Methyl iodide ([¹⁴C]H₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (anhydrous)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Liquid Scintillation Counter

Procedure:

  • Precursor Preparation: In a reaction vial, dissolve 2-phenylpropan-1-amine in anhydrous acetonitrile.

  • Radiolabeling: Add a suitable base, such as potassium carbonate, to the solution. Introduce [¹⁴C]-methyl iodide and seal the vial. Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for 1-2 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the base.

  • Purification: Concentrate the filtrate and purify the crude product by preparative HPLC as described in Protocol 1.

  • Salt Formation: If desired, convert the purified product to its hydrochloride salt as described in Protocol 1.

  • Quality Control:

    • Radiochemical Purity: Assess the radiochemical purity using analytical HPLC with a radioactivity detector. A purity of >98% is desired.

    • Specific Activity: Determine the specific activity by liquid scintillation counting and mass determination.

Data Presentation

The following tables summarize the expected outcomes of the radiolabeling procedures.

Table 1: Summary of Radiolabeling Parameters

Parameter[³H]-Phenpromethamine[¹⁴C]-Phenpromethamine
Radiolabeling Method Reductive AminationN-Methylation
Precursor Phenylacetone2-phenylpropan-1-amine
Radiolabeled Reagent [³H]-NaBH₄[¹⁴C]H₃I
Typical Radiochemical Yield 30-50%40-60%
Typical Radiochemical Purity >98%>98%
Achievable Specific Activity 10-30 Ci/mmol50-60 mCi/mmol

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the synthesis and purification of radiolabeled this compound.

Radiosynthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Precursor Precursor (e.g., Phenylacetone or 2-phenylpropan-1-amine) Reaction Radiolabeling Reaction Precursor->Reaction Radiolabeling_Reagent Radiolabeling Reagent (e.g., [³H]-NaBH₄ or [¹⁴C]H₃I) Radiolabeling_Reagent->Reaction Crude_Product Crude Radiolabeled This compound Reaction->Crude_Product HPLC Preparative HPLC Crude_Product->HPLC Purified_Product Purified Radiolabeled This compound HPLC->Purified_Product QC Quality Control (HPLC, LSC) Purified_Product->QC Final_Product Final Product (>98% Purity) QC->Final_Product

Caption: General workflow for the synthesis and purification of radiolabeled this compound.

Safety Precautions

All work with radioactive materials must be conducted in a designated and appropriately shielded laboratory by trained personnel. Standard safety protocols for handling radioactive compounds, including the use of personal protective equipment (PPE) and proper waste disposal, must be strictly followed.

Conclusion

The protocols outlined in this document provide a framework for the successful radiolabeling of this compound with Tritium and Carbon-14. The resulting radiotracers will be invaluable for detailed pharmacological and metabolic studies, contributing to a better understanding of this compound's biological activity and potential applications in drug development. The choice of labeling strategy should be guided by the specific research question and the desired properties of the final radiolabeled molecule.

References

Gas chromatography-mass spectrometry for Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analysis of Phenpromethamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a sympathomimetic amine, structurally related to amphetamine and methamphetamine, that has seen use as a stimulant and appetite suppressant. Its detection and quantification are of significant interest in forensic toxicology, clinical chemistry, and pharmaceutical analysis. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound in various matrices.[1][2] This technique combines the high separation efficiency of gas chromatography with the specific and sensitive detection capabilities of mass spectrometry, making it an ideal choice for the unambiguous identification and quantification of this compound.[1][2]

This application note outlines a comprehensive protocol for the determination of this compound using GC-MS. The methodology covers sample preparation, derivatization, instrument parameters, and data analysis. While a specific validated method for this compound is not widely published, this protocol is based on established methods for structurally similar phenethylamines and provides a strong foundation for method development and validation.[3][4]

Materials and Methods

Reagents and Materials
Instrumentation

A gas chromatograph coupled to a mass spectrometer is required. The following is a typical configuration:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A single quadrupole MS (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column

  • Autosampler: Agilent 7693 autosampler (or equivalent)

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).

  • Internal Standard Solution: Prepare a working solution of the internal standard (e.g., Methamphetamine-d5) at a constant concentration (e.g., 100 ng/mL) in methanol.

  • Sample Preparation (Urine):

    • To 1 mL of urine sample in a glass tube, add the internal standard.

    • Adjust the pH to >9 with NaOH.

    • Perform a liquid-liquid extraction with 3 mL of hexane or ethyl acetate by vortexing for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.[3]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • The dried extract is then ready for derivatization.

2. Derivatization

Due to the presence of a secondary amine group, derivatization is recommended to improve the chromatographic properties and thermal stability of this compound.

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • After cooling to room temperature, evaporate the excess derivatizing agent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Results and Discussion

The described GC-MS method is designed to provide excellent chromatographic separation and sensitive detection of derivatized this compound. The retention time and mass spectrum of the derivatized analyte are used for its identification. For quantification, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

Quantitative Data

The following table summarizes the expected quantitative parameters for the analysis of this compound. These values would need to be determined during method validation.

ParameterExpected Value
Retention Time (min) To be determined
Characteristic m/z ions (SIM) To be determined from the mass spectrum of the derivatized compound
Limit of Detection (LOD) < 5 ng/mL
Limit of Quantification (LOQ) < 15 ng/mL
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Visualization of Workflows and Principles

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS pH_Adjust pH Adjustment (>9) Add_IS->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Evaporation Evaporation to Dryness LLE->Evaporation Add_Reagent Add Derivatizing Agent (TFAA) Evaporation->Add_Reagent Heating Heating (70°C) Add_Reagent->Heating Evap_Reagent Evaporate Excess Reagent Heating->Evap_Reagent Reconstitution Reconstitute in Solvent Evap_Reagent->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identification Identification (Retention Time, Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

gcms_principle cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_output Output Injector Injector (Vaporization) Column GC Column (Separation by Boiling Point and Polarity) Injector->Column IonSource Ion Source (Electron Ionization) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Ions Detector Detector (Signal Generation) MassAnalyzer->Detector Filtered Ions Chromatogram Chromatogram (Intensity vs. Retention Time) Detector->Chromatogram MassSpectrum Mass Spectrum (Abundance vs. m/z) Detector->MassSpectrum Sample Sample Sample->Injector

Caption: Principle of Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The proposed GC-MS method provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The protocol, which includes sample preparation, derivatization, and optimized instrument parameters, is designed to be a starting point for method development and validation in research, clinical, and forensic laboratories. Proper validation of the method is crucial to ensure its accuracy, precision, and reliability for routine analysis.

References

Developing a research protocol for Phenpromethamine studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Research Protocol: Phenpromethamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is a former pharmaceutical agent that is no longer approved for medical use and is listed as a prohibited substance by the World Anti-Doping Agency.[1][2] This document is intended for research purposes only. All experiments should be conducted in accordance with institutional, national, and international guidelines for animal welfare and controlled substances.

Introduction

This compound (N,β-dimethylphenethylamine) is a sympathomimetic amine of the phenethylamine (B48288) class, previously marketed as a nasal decongestant under the brand name Vonedrine.[3][4] Structurally, it is related to other stimulants like amphetamine and methamphetamine. Its primary mechanism of action is understood to be as a monoamine releasing agent, specifically showing activity as a norepinephrine-dopamine releasing agent (NDRA).[3] Due to its stimulant properties and potential for abuse, it has been withdrawn from the market and is banned in competitive sports.[1][2] Recent studies have detected this compound in dietary and weight loss supplements, raising public health concerns.[2][5]

This document provides a comprehensive research protocol to systematically evaluate the pharmacological, pharmacokinetic, and toxicological profile of this compound.

Research Objectives

  • In Vitro Characterization: To determine the binding affinity and functional activity of this compound at key monoamine transporters (DAT, NET, SERT) and adrenergic receptors (α and β subtypes).

  • Pharmacokinetic Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a preclinical animal model.

  • In Vivo Pharmacodynamic & Behavioral Assessment: To evaluate the central nervous system (CNS) effects of this compound on locomotor activity and other relevant behavioral paradigms.

  • Signaling Pathway Elucidation: To map the primary signaling cascades activated by this compound's interaction with its molecular targets.

Data Presentation (Summary Tables)

Quantitative data from experiments should be recorded and summarized as shown in the tables below. These tables provide a template for organizing results for clear comparison and analysis.

Table 1: In Vitro Transporter and Receptor Binding Affinity

Target Ligand This compound Kᵢ (nM) Control Compound Kᵢ (nM)
Dopamine (B1211576) Transporter (DAT) [³H]WIN 35,428 Data GBR-12909
Norepinephrine (B1679862) Transporter (NET) [³H]Nisoxetine Data Desipramine
Serotonin (B10506) Transporter (SERT) [³H]Citalopram Data Citalopram
α₁-Adrenergic Receptor [³H]Prazosin Data Prazosin
α₂-Adrenergic Receptor [³H]Rauwolscine Data Yohimbine
β₁-Adrenergic Receptor [³H]CGP-12177 Data Isoproterenol

| β₂-Adrenergic Receptor | [³H]ICI-118,551 | Data | Isoproterenol |

Table 2: In Vitro Functional Activity (Neurotransmitter Release)

Assay This compound EC₅₀ (nM) Control Compound EC₅₀ (nM)
[³H]Dopamine (DA) Release 574 nM (literature value)[3] d-Amphetamine
[³H]Norepinephrine (NE) Release 154 nM (literature value)[3] d-Amphetamine

| [³H]Serotonin (5-HT) Release | Data | MDMA |

Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

Parameter Route: Oral (PO) Route: Intravenous (IV)
Cₘₐₓ (ng/mL) Data Data
Tₘₐₓ (h) Data Data
AUC₀₋ₜ (ng·h/mL) Data Data
t₁/₂ (h) Data Data

| Bioavailability (%) | Data | N/A |

Experimental Protocols & Methodologies

In Vitro Pharmacology

Protocol 4.1.1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Materials:

    • Rat brain tissue (striatum for DAT, hippocampus for NET/SERT) or cells expressing recombinant human transporters.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Non-specific binding controls: GBR-12909 (DAT), Desipramine (NET), Citalopram (SERT).

    • This compound HCl, assay buffer, 96-well plates, scintillation fluid, liquid scintillation counter.

  • Methodology:

    • Prepare crude synaptosomal membranes from dissected rat brain tissue or harvest membranes from transfected cells.

    • In a 96-well plate, add membrane preparations to assay buffer containing a fixed concentration of the appropriate radioligand.

    • Add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) to compete with the radioligand.

    • For non-specific binding, add a high concentration of the respective control compound.

    • Incubate plates at room temperature for 60-120 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash filters with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

    • Calculate IC₅₀ values using non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.

Protocol 4.1.2: Neurotransmitter Release Assays

  • Objective: To measure the potency (EC₅₀) of this compound to induce the release of dopamine, norepinephrine, and serotonin.[6]

  • Materials:

    • Rat brain synaptosomes (striatum for DA, hippocampus for NE/5-HT).

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

    • This compound HCl, d-Amphetamine (control), Krebs-Ringer buffer.

    • Perfusion system or 96-well plates, liquid scintillation counter.

  • Methodology:

    • Pre-load synaptosomes by incubating them with the respective [³H]neurotransmitter.

    • Wash synaptosomes to remove excess unincorporated radioactivity.

    • Resuspend the pre-loaded synaptosomes in buffer.

    • Aliquot synaptosomes into tubes or a 96-well plate.

    • Add increasing concentrations of this compound or a control drug (e.g., d-amphetamine).

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Pellet the synaptosomes via centrifugation.

    • Collect the supernatant, which contains the released [³H]neurotransmitter.

    • Quantify the radioactivity in the supernatant using a liquid scintillation counter.

    • Construct dose-response curves and calculate EC₅₀ values to determine the potency for release.

In Vivo Pharmacokinetics

Protocol 4.2.1: Pharmacokinetic Study in Rats

  • Objective: To determine key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of this compound.[7][8]

  • Materials:

    • Male Sprague-Dawley rats (250-300g) with jugular vein catheters.

    • This compound HCl sterile solution.

    • Dosing vehicles (saline for IV, water for PO).

    • Blood collection tubes (containing anticoagulant), centrifuge, LC-MS/MS system.

  • Methodology:

    • Acclimate rats and fast them overnight before dosing.

    • Divide rats into two groups: Intravenous (IV) and Oral (PO) administration.

    • Administer a single dose of this compound (e.g., 1 mg/kg IV; 5 mg/kg PO).

    • Collect blood samples (approx. 100 µL) from the jugular vein catheter at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze plasma samples to determine this compound concentrations at each time point.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate the parameters listed in Table 3.

In Vivo Behavioral Assessment

Protocol 4.3.1: Open-Field Locomotor Activity

  • Objective: To assess the stimulant effect of this compound on spontaneous locomotor activity.[9]

  • Materials:

    • Male C57BL/6 mice or Sprague-Dawley rats.

    • Open-field apparatus (e.g., 40x40 cm arena) equipped with infrared beams or video tracking software.

    • This compound HCl solution, saline (vehicle control), d-amphetamine (positive control).

  • Methodology:

    • Habituate animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally), vehicle, or d-amphetamine.

    • After a 15-minute pre-treatment period, place each animal individually into the center of the open-field arena.

    • Record locomotor activity for 60 minutes. Key parameters to measure include:

      • Total distance traveled (horizontal activity).

      • Time spent in the center vs. periphery (anxiolytic/anxiogenic effects).

      • Rearing frequency (vertical activity).

    • Analyze the data by comparing dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualization of Pathways and Workflows

Diagram 1: Proposed Adrenergic Signaling Pathway

The primary mechanism of sympathomimetic amines involves interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs).[10][11] Activation of β-adrenergic receptors typically stimulates the Gs protein, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[12][13]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Adrenergic Receptor (β-subtype) G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Response Phosphorylates Targets Phen This compound Phen->Receptor Binds

Caption: Proposed β-adrenergic receptor signaling cascade initiated by this compound.

Diagram 2: Experimental Research Workflow

This diagram outlines the logical progression of the research protocol, from initial in vitro characterization to in vivo validation.

Workflow cluster_phase2 phase1 Phase 1: In Vitro Characterization binding Radioligand Binding Assays (DAT, NET, SERT, Adrenergic R.) phase1->binding release Neurotransmitter Release Assays (DA, NE, 5-HT) phase1->release phase2 Phase 2: In Vivo Analysis binding->phase2 release->phase2 phase3 Phase 3: Data Analysis & Reporting phase2->phase3 pk Pharmacokinetic Profiling (Rodent Model, LC-MS/MS) behavior Behavioral Assessment (Open-Field Locomotor Activity) analysis Calculate Ki, EC50, PK Parameters phase3->analysis report Final Report & Publication analysis->report

Caption: High-level workflow for the pharmacological evaluation of this compound.

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine that has been identified as a stimulant and is banned by the World Anti-Doping Agency. Understanding the in vitro metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and toxicological assessment. To date, specific in vitro metabolism studies on this compound are not extensively available in the public domain. Therefore, this document provides a predictive overview of its likely metabolic pathways and offers detailed protocols for its investigation, based on data from structurally related compounds, such as amphetamine and methoxyphenamine.

The primary routes of metabolism for phenethylamine (B48288) derivatives typically involve N-dealkylation and hydroxylation of the aromatic ring and alkyl side chain.[1] These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 often playing a major role in the metabolism of many amphetamine-like substances.[2][3]

Predicted Metabolic Pathways of this compound

Based on the metabolism of analogous compounds, the predicted primary metabolic pathways for this compound are:

  • N-demethylation: Removal of the N-methyl group to form β-methylphenethylamine.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at the para (4-) position, to form p-hydroxy-phenpromethamine.

  • Aliphatic Hydroxylation: Hydroxylation of the propyl side chain.

These pathways are illustrated in the diagram below.

This compound This compound (N,β-dimethylphenethylamine) N_demethylation N-demethylation This compound->N_demethylation CYP Enzymes (e.g., CYP2D6) Aromatic_hydroxylation Aromatic Hydroxylation This compound->Aromatic_hydroxylation CYP Enzymes (e.g., CYP2D6) Aliphatic_hydroxylation Aliphatic Hydroxylation This compound->Aliphatic_hydroxylation CYP Enzymes Metabolite1 β-methylphenethylamine N_demethylation->Metabolite1 Metabolite2 p-hydroxy-phenpromethamine Aromatic_hydroxylation->Metabolite2 Metabolite3 Hydroxy-phenpromethamine Aliphatic_hydroxylation->Metabolite3

Predicted Metabolic Pathways of this compound.

Quantitative Data Summary (Based on Related Compounds)

Due to the lack of specific quantitative data for this compound, the following table summarizes kinetic parameters for the metabolism of related N-substituted amphetamines mediated by CYP2D6 to provide a comparative reference.

CompoundMetabolic ReactionKm (µM)Vmax (nmol/min/mg protein)Source
Methamphetamine4-Hydroxylation~100Low[1]

Experimental Protocols

The following are detailed protocols for conducting in vitro metabolism studies of this compound.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic depletion of this compound in HLM.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Internal Standard (IS) solution (a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO, ensuring the final solvent concentration in the incubation is ≤ 0.5%).

    • In a 96-well plate, add phosphate buffer, HLM suspension (final protein concentration typically 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding this compound to the pre-warmed mixture to a final concentration (e.g., 1 µM).

  • Time Course Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate (e.g., 4000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound.

    • The peak area ratio of this compound to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Incubation Mix (HLM, Buffer, NADPH system) Preinc Pre-incubate at 37°C Prep->Preinc Start Add this compound (Initiate Reaction) Preinc->Start Incubate Incubate at 37°C (Time course sampling) Start->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data Data Analysis (Calculate t½, CLint) Analyze->Data

Workflow for Metabolic Stability Assay.
Protocol 2: CYP Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for this compound metabolism. This can be achieved through two complementary approaches: using recombinant human CYP enzymes and chemical inhibition in HLM.

A. Recombinant Human CYP Isoforms

Materials:

  • This compound

  • Individual recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal Standard

  • LC-MS/MS system

Procedure:

  • Incubate this compound (e.g., 1 µM) with individual recombinant CYP isoforms (e.g., 10-50 pmol/mL) and the NADPH regenerating system at 37°C for a fixed time (e.g., 30 minutes).

  • Terminate the reaction and process the samples as described in Protocol 1.

  • Analyze the depletion of this compound and the formation of potential metabolites by LC-MS/MS.

  • The isoforms that show significant metabolism of the parent drug are identified as being involved.

B. Chemical Inhibition in Human Liver Microsomes

Materials:

Procedure:

  • Pre-incubate HLMs with a specific CYP inhibitor at a known concentration for a designated time at 37°C.

  • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

  • Incubate for a fixed time (e.g., 30 minutes).

  • Terminate the reaction and process the samples.

  • Analyze the depletion of this compound or the formation of a key metabolite by LC-MS/MS.

  • A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

cluster_recombinant Recombinant CYP Approach cluster_inhibition Chemical Inhibition Approach Incubate_rec Incubate this compound with individual rCYPs Analyze_rec LC-MS/MS Analysis (Parent depletion/ Metabolite formation) Incubate_rec->Analyze_rec Identify Identify Involved CYP Isoforms Analyze_rec->Identify Preincubate_inhib Pre-incubate HLM with specific CYP inhibitor Incubate_inhib Incubate with this compound Preincubate_inhib->Incubate_inhib Analyze_inhib LC-MS/MS Analysis (Compare to control) Incubate_inhib->Analyze_inhib Analyze_inhib->Identify

Dual Approach for CYP Reaction Phenotyping.
Protocol 3: Metabolite Identification by LC-MS/MS

Objective: To identify the structure of metabolites formed from this compound in HLM incubations.

Materials:

  • Incubation samples from Protocol 1 (typically with a longer incubation time and higher substrate concentration to generate sufficient metabolites)

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Metabolite identification software

Procedure:

  • Sample Preparation: Process the incubation samples as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns.

  • Data Processing:

    • Compare the chromatograms of the test sample with a control sample (without NADPH) to identify peaks corresponding to metabolites.

    • Utilize metabolite identification software to predict potential biotransformations (e.g., demethylation, hydroxylation) and compare the predicted mass with the observed mass.

    • Interpret the fragmentation spectra of the parent drug and potential metabolites to elucidate their structures.

Sample Incubation Sample (from Protocol 1) LC_MS High-Resolution LC-MS/MS Analysis (Full Scan & Product Ion Scan) Sample->LC_MS Data_Proc Data Processing (Peak finding, Background subtraction) LC_MS->Data_Proc Met_ID Metabolite Identification (Mass shift, Fragmentation analysis) Data_Proc->Met_ID Structure Structure Elucidation of Metabolites Met_ID->Structure

Workflow for Metabolite Identification.

Conclusion

While direct experimental data on the in vitro metabolism of this compound is limited, the provided protocols and predictive information based on structurally related compounds offer a robust framework for researchers to initiate their investigations. These studies are essential for understanding the disposition and potential interactions of this compound, contributing to a comprehensive toxicological and pharmacological profile.

References

Application Notes and Protocols for Phenpromethamine Behavioral Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenpromethamine is a sympathomimetic amine of the phenethylamine (B48288) group, previously marketed as a nasal decongestant under the brand name Vonedrine.[1][2] It functions as a stimulant and is classified as a norepinephrine-dopamine releasing agent.[1] Due to its stimulant properties, this compound is banned by the World Anti-Doping Agency and has been identified in some dietary supplements.[1][3][4][5] As a psychostimulant, its behavioral effects are expected to be mediated through catecholaminergic systems, particularly the dopaminergic mesolimbic pathways.[6]

These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodent models. The methodologies are based on standard preclinical assays for evaluating psychostimulant drugs, focusing on locomotor activity and conditioned place preference to measure stimulant and rewarding properties, respectively.

Recommended Animal Models

Rodents, specifically mice and rats, are the most common and well-validated animal models for studying the behavioral effects of psychostimulants.[6][7] Their neurobiology and response to stimulant drugs share similarities with humans, making them suitable for preclinical research. Commonly used strains include C57BL/6 mice and Sprague-Dawley or Wistar rats. The choice of species and strain may depend on the specific behavioral endpoint being measured.

Behavioral Assay Protocols

Locomotor Activity Assessment

The locomotor activity test, or open field test, is a fundamental assay for evaluating the effects of psychostimulants on spontaneous motor activity, exploration, and anxiety-like behavior.[8][9] An increase in locomotor activity is a hallmark of psychostimulant action.[7]

Objective: To quantify the dose-dependent effects of this compound on horizontal and vertical movements, as well as stereotyped behaviors in rodents.

Experimental Protocol:

  • Animal Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the experiment begins to reduce stress-induced behavioral alterations.[8]

  • Apparatus: Use a square or circular open field arena (e.g., 40x40x40 cm for rats, 25x25x25 cm for mice) equipped with an automated activity monitoring system. This can be a grid of infrared beams or a video camera mounted above the arena linked to tracking software.[8]

  • Procedure:

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral). A range of doses should be tested to establish a dose-response curve.

    • Immediately after administration, gently place the animal in the center of the open field arena.

    • Record activity for a predefined period, typically 30 to 60 minutes.

    • Between trials, thoroughly clean the arena with a 70% ethanol (B145695) solution to eliminate olfactory cues.[8]

  • Data Collection and Analysis: Key parameters to measure include:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Number of rearing events.

    • Thigmotaxis: Time spent in the center versus the periphery of the arena.

    • Stereotyped Behaviors: Repetitive, non-locomotor movements like sniffing, head weaving, or gnawing, which can be scored manually or with specialized software.

Data Presentation:

The following table provides a template for summarizing data from a locomotor activity study.

CompoundDose (mg/kg, i.p.)Animal ModelNTotal Distance Traveled (m) (Mean ± SEM)Rearing Frequency (Counts) (Mean ± SEM)
Vehicle0Rat1035.2 ± 3.145.8 ± 4.2
This compound1.0Rat1055.7 ± 4.560.1 ± 5.3
This compound3.0Rat1098.4 ± 7.2 85.3 ± 6.9
This compound10.0Rat10150.1 ± 11.5***50.2 ± 4.8

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of drugs.[10] It relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[11][12] A preference for the drug-paired environment suggests rewarding properties, which is typical for drugs of abuse.[10]

Objective: To determine if this compound has rewarding or aversive effects by measuring the animal's preference for a context previously paired with the drug.

Experimental Protocol:

  • Apparatus: A standard CPP apparatus consists of at least two distinct compartments separated by a removable guillotine door. The compartments should differ in multiple cues (e.g., wall color/pattern, floor texture) to be easily distinguishable by the animal.[10]

  • Procedure (Three-Phase Design):

    • Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the central part of the apparatus (if a three-chamber box is used) or one of the chambers, with free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish any baseline preference. Animals showing a strong unconditioned preference for one compartment (>80% of the time) may be excluded.

    • Phase 2: Conditioning (Drug-Environment Pairing): This phase typically lasts for 4-8 days.

      • On "drug" days, administer this compound and confine the animal to one of the compartments (e.g., the initially non-preferred one) for 20-30 minutes.

      • On "vehicle" days, administer the vehicle solution and confine the animal to the opposite compartment for the same duration.

      • The drug and vehicle sessions are alternated daily. The assignment of the drug-paired compartment should be counterbalanced across subjects.[13]

    • Phase 3: Post-Conditioning (Preference Test): The day after the final conditioning session, place the animal (in a drug-free state) back into the apparatus with free access to all compartments. Record the time spent in each compartment for 15-20 minutes.

  • Data Collection and Analysis: The primary measure is the change in time spent in the drug-paired compartment from the pre-conditioning to the post-conditioning test. A significant increase indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.

Data Presentation:

The following table provides a template for summarizing data from a CPP study.

Treatment GroupNTime in Drug-Paired Side (Pre-Test, sec) (Mean ± SEM)Time in Drug-Paired Side (Post-Test, sec) (Mean ± SEM)Preference Score (Post - Pre, sec) (Mean ± SEM)
Vehicle12445.3 ± 25.1450.7 ± 28.35.4 ± 10.2
This compound (5 mg/kg)12451.2 ± 22.8680.4 ± 35.9 229.2 ± 21.5

**p<0.01 compared to vehicle control.

Visualizations

Putative Signaling Pathway of this compound

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron phen This compound transporter Transporters (DAT, NET) phen->transporter Induces Efflux vesicle Vesicles (DA, NE) transporter->vesicle Reverses Transport da_ne Dopamine (DA) & Norepinephrine (NE) transporter->da_ne ↑ Release receptors Postsynaptic Receptors (Dopamine & Adrenergic) da_ne->receptors Binds to effect Behavioral Effects (↑ Locomotion, Reward) receptors->effect Activates

Caption: Putative signaling pathway for this compound's action as a releasing agent.

Experimental Workflow for Behavioral Studies

G cluster_assays Behavioral Assays start Animal Acclimation (Habituation to Facility) dosing Dose-Response Determination (Pilot Study) start->dosing groups Assign Animals to Groups (Vehicle vs. This compound Doses) dosing->groups admin Drug / Vehicle Administration groups->admin locomotor Locomotor Activity Test admin->locomotor Option A cpp Conditioned Place Preference admin->cpp Option B analysis Data Collection & Statistical Analysis locomotor->analysis cpp->analysis results Interpretation of Results (Stimulant / Rewarding Properties) analysis->results

Caption: General experimental workflow for this compound behavioral assessment.

References

High-Resolution Mass Spectrometry for the Analysis of Phenpromethamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine and stimulant that has been identified in dietary supplements and is banned by the World Anti-Doping Agency (WADA). Its structural similarity to other phenethylamines, such as methamphetamine, necessitates robust and selective analytical methods for its detection and quantification. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the requisite specificity and sensitivity for the unambiguous identification and accurate quantification of this compound in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS.

Introduction

This compound (C₁₀H₁₅N, Molar Mass: 149.237 g·mol⁻¹) is a stimulant that acts as a norepinephrine-dopamine releasing agent.[1] Its presence in dietary supplements, often undeclared, poses a significant health risk to consumers and a challenge for regulatory bodies. The structural isomerism among phenethylamines makes their differentiation by low-resolution mass spectrometry difficult. High-resolution mass spectrometry provides accurate mass measurements, enabling the confident identification of analytes based on their elemental composition and isotopic patterns, thereby overcoming the challenges of isobaric interferences.

This application note outlines a comprehensive approach to the analysis of this compound using LC-HRMS, covering sample preparation, chromatographic separation, and mass spectrometric conditions. The provided protocols are intended to serve as a guide for researchers in analytical chemistry, forensic science, and drug development.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound and related phenethylamines using high-resolution mass spectrometry. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterValueNotes
Formula C₁₀H₁₅N
Exact Mass 149.12045[M]
Monoisotopic Mass 149.12045[M]
m/z of Protonated Molecule 150.12828[M+H]⁺
Predicted Major Fragment Ion (m/z) 44.0494[C₂H₆N]⁺, corresponds to the methylaminoethyl fragment. The MS² mass spectra of this compound are highly similar to methamphetamine.[2]
Limit of Detection (LOD) 0.5 - 2.5 ng/mLBased on typical performance for phenethylamines in biological and supplement matrices.[3][4][5]
Limit of Quantification (LOQ) 1.0 - 5.0 ng/mLBased on typical performance for phenethylamines in biological and supplement matrices.[3][4][5]
Linearity Range 1.0 - 500 ng/mLDependent on the specific method and detector saturation limits.
Recovery 85 - 115%Typical acceptable range for bioanalytical methods.
Precision (%RSD) < 15%Typical acceptable range for bioanalytical methods.

Experimental Protocols

Sample Preparation

a) Dietary Supplements (Powders, Capsules):

  • Accurately weigh 100 mg of the homogenized supplement powder or the content of one capsule.

  • Add 10 mL of methanol (B129727) or a mixture of methanol and water (1:1, v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Dilute the sample as necessary with the initial mobile phase composition.

b) Biological Matrices (Urine, Plasma):

This protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration.

  • To 1 mL of urine or plasma, add an internal standard (e.g., this compound-d₅).

  • Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of phenethylamines.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Acquisition Mode:

    • Full Scan (MS¹): Mass range of m/z 50-500 for initial screening and identification of the protonated molecule ([M+H]⁺).

    • Tandem Mass Spectrometry (MS/MS or All-Ions Fragmentation): For structural confirmation, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation. The high-resolution product ion spectrum will provide characteristic fragments.

Data Analysis

  • Identification: The identification of this compound is based on the accurate mass of the protonated molecule ([M+H]⁺ at m/z 150.12828) with a mass tolerance of less than 5 ppm, its retention time, and the presence of characteristic fragment ions in the MS/MS spectrum. The primary fragment is expected at m/z 44.0494.[2]

  • Quantification: For quantitative analysis, extracted ion chromatograms (XICs) are generated for the protonated molecule of this compound and the internal standard using a narrow mass window (e.g., ±5 ppm). A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing Dietary_Supplements Dietary Supplements (Extraction & Filtration) LC_Separation Liquid Chromatography (C18 Column) Dietary_Supplements->LC_Separation Biological_Matrices Biological Matrices (SPE & Reconstitution) Biological_Matrices->LC_Separation HRMS_Detection HRMS Detection (ESI+, Full Scan & MS/MS) LC_Separation->HRMS_Detection Identification Identification (Accurate Mass & Fragments) HRMS_Detection->Identification Quantification Quantification (Calibration Curve) HRMS_Detection->Quantification

Caption: Workflow for this compound analysis.

Proposed Fragmentation Pathway

G Figure 2: Proposed ESI+ Fragmentation of this compound cluster_0 Precursor Ion cluster_1 Fragmentation cluster_2 Product Ions parent This compound [M+H]⁺ m/z = 150.1283 frag_process Collision-Induced Dissociation (CID) parent->frag_process fragment1 [C₂H₆N]⁺ m/z = 44.0494 (Base Peak) frag_process->fragment1 β-cleavage fragment2 [C₈H₉]⁺ m/z = 105.0704 (Tropylium ion) frag_process->fragment2 Benzylic cleavage

Caption: Proposed fragmentation of this compound.

Signaling Pathway

G Figure 3: this compound's Action on Synaptic Terminals cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phen This compound dat Dopamine Transporter (DAT) phen->dat Inhibits Reuptake net Norepinephrine Transporter (NET) phen->net Inhibits Reuptake taar1 TAAR1 phen->taar1 Agonist vesicles Vesicles (DA/NE) da_ne Dopamine (DA) & Norepinephrine (NE) vesicles->da_ne Release dat->da_ne Reuptake net->da_ne Reuptake taar1->vesicles Promotes Release receptors Dopamine & Adrenergic Receptors da_ne->receptors Binds Postsynaptic Effect Postsynaptic Effect receptors->Postsynaptic Effect

Caption: this compound's effect on neurotransmitters.

References

Application Notes and Protocols for Phenpromethamine Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine is a sympathomimetic amine that has seen use as a nasal decongestant and is also a compound of interest in toxicological and anti-doping analyses. Accurate and reliable quantification of this compound in biological matrices such as urine, blood, plasma, and tissues is crucial for both clinical and forensic investigations. This document provides detailed application notes and protocols for the sample preparation of this compound from various biological matrices prior to instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following sections detail validated and effective methods for the extraction and purification of this compound, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These protocols are designed to minimize matrix effects, enhance analyte recovery, and ensure high sensitivity and specificity of the subsequent analysis.

Quantitative Data Summary

The selection of a sample preparation method often depends on the biological matrix, the required limit of detection, and the available instrumentation. The following table summarizes typical performance data for the described methods. It is important to note that specific performance characteristics may vary depending on the laboratory, instrumentation, and matrix-specific factors. The data presented here is a synthesis of values reported for structurally similar phenethylamines and should be considered as a guideline for method development and validation.

ParameterSolid-Phase Extraction (SPE) - UrineLiquid-Liquid Extraction (LLE) - Blood/Plasma
Recovery > 85%75 - 95%
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Matrix Effect Low to ModerateModerate to High
Throughput High (amenable to automation)Moderate
Solvent Consumption Low to ModerateHigh

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound in Urine

This protocol is adapted from established methods for the extraction of synthetic phenethylamines from urine samples. Mixed-mode cation exchange SPE cartridges are recommended for optimal retention and elution of basic compounds like this compound.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)

  • Urine specimen

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • 0.1 M Phosphate (B84403) buffer (pH 6.0)

  • 0.1 M Acetic acid

  • Methanol

  • Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 2 mL of urine, add 20 µL of the internal standard solution.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

    • Further equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 3 mL of methanol.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 3 mL of the elution solvent (Dichloromethane/Isopropanol/Ammonium Hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase or derivatizing agent for GC-MS analysis).

Liquid-Liquid Extraction (LLE) Protocol for this compound in Blood or Plasma

This protocol provides a general procedure for the extraction of this compound from blood or plasma using an organic solvent.

Materials:

  • Blood or plasma sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Saturated sodium borate (B1201080) buffer (pH 9.0) or 0.1 M NaOH

  • Extraction solvent (e.g., n-butyl chloride, ethyl acetate, or a mixture of hexane (B92381) and isoamyl alcohol)

  • 0.1 M Hydrochloric acid (HCl)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of blood or plasma in a glass tube, add 50 µL of the internal standard solution.

    • Add 1 mL of saturated sodium borate buffer (pH 9.0) to basify the sample and vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of the extraction solvent.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Back Extraction (Optional, for cleanup):

    • Transfer the organic layer to a clean tube.

    • Add 2 mL of 0.1 M HCl and vortex for 2 minutes.

    • Centrifuge to separate the layers. The analyte will be in the aqueous (acidic) layer.

    • Discard the organic layer.

    • Basify the aqueous layer with 0.1 M NaOH to a pH > 9.

    • Perform a second extraction with 5 mL of the organic solvent.

  • Evaporation and Reconstitution:

    • Transfer the final organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

SPE_Workflow Sample Urine Sample (2 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Phosphate Buffer (pH 6.0) Add_IS->Add_Buffer Centrifuge_Sample Centrifuge Add_Buffer->Centrifuge_Sample Load_Sample Load Sample onto Cartridge Centrifuge_Sample->Load_Sample SPE_Condition SPE Cartridge Conditioning (Methanol, Water, Buffer) SPE_Condition->Load_Sample Wash_1 Wash with Water Load_Sample->Wash_1 Wash_2 Wash with Acetic Acid Wash_1->Wash_2 Wash_3 Wash with Methanol Wash_2->Wash_3 Dry_Cartridge Dry Cartridge Wash_3->Dry_Cartridge Elute Elute with DCM/IPA/NH4OH Dry_Cartridge->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Reconstitute->Analysis LLE_Workflow Sample Blood/Plasma Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Basify Basify with Buffer (pH 9.0) Add_IS->Basify Add_Solvent Add Organic Solvent Basify->Add_Solvent Vortex_Centrifuge_1 Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge_1 Separate_Organic Separate Organic Layer Vortex_Centrifuge_1->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate No Back_Extraction Optional: Back Extraction (for additional cleanup) Separate_Organic->Back_Extraction Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Reconstitute->Analysis Back_Extraction->Evaporate Yes

Phenpromethamine as a Reference Standard in Forensic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine, a sympathomimetic amine, has transitioned from a therapeutic agent to a compound of significant interest in forensic toxicology. Historically marketed as a nasal decongestant, its stimulant properties have led to its inclusion in dietary supplements and its prohibition by the World Anti-Doping Agency (WADA). Consequently, the availability of a well-characterized this compound reference standard is crucial for accurate and reliable identification and quantification in forensic analysis.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic laboratories. It covers its chemical properties, analytical methodologies for its detection in various matrices, and insights into its mechanism of action.

Chemical Properties of this compound

PropertyValue
IUPAC Name N,β-dimethylphenethylamine
Synonyms Phenylpropylmethylamine
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
CAS Number 4255-11-2
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and acetonitrile.

Use as a Reference Standard

A certified reference material (CRM) for this compound is essential for:

  • Method Validation: Establishing the performance characteristics of analytical methods, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

  • Instrument Calibration: Creating calibration curves for the accurate quantification of this compound in unknown samples.

  • Quality Control: Ensuring the ongoing reliability and accuracy of analytical testing.

Synthesis and Certification of this compound Reference Standard

The synthesis of a this compound reference standard requires a well-documented and controlled process to ensure high purity and accurate characterization. A common synthetic route involves the reductive amination of phenylacetone (B166967) with methylamine (B109427).

Protocol for Synthesis (Illustrative Example):

  • Reaction: Phenylacetone is reacted with an aqueous solution of methylamine under reducing conditions, typically using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation.

  • Extraction: The reaction mixture is basified, and the this compound is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The crude product is purified using techniques such as distillation or column chromatography to remove impurities and unreacted starting materials.

  • Salt Formation (optional): For improved stability and handling, the freebase can be converted to a salt, such as the hydrochloride salt, by reacting it with hydrochloric acid.

Certification Process:

The certification of a phenprometh-amine reference material is a rigorous process that involves:

  • Identity Confirmation: Verification of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Purity Determination: Quantification of the purity of the material, typically by a mass balance approach, combining results from chromatographic techniques (e.g., GC-FID, HPLC-UV), Karl Fischer titration for water content, and residual solvent analysis.

  • Homogeneity and Stability Studies: Assessing the consistency of the material within and between units and evaluating its stability under specified storage and transport conditions.

  • Traceability: Ensuring that the assigned purity value is traceable to the International System of Units (SI).

The entire process should be conducted under a robust quality management system, such as ISO 17034, for the production of reference materials.

Experimental Protocols for Forensic Analysis

The following are detailed protocols for the analysis of this compound in common forensic matrices.

Protocol 1: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the confirmation and quantification of this compound in urine samples, often used in anti-doping and forensic toxicology.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., deuterated this compound).

  • Add 100 µL of 5 M sodium hydroxide (B78521) to basify the sample to a pH > 10.

  • Add 3 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297), 9:1 v/v).

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 180°C at 20°C/min.

    • Ramp to 280°C at 30°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Target Ions for this compound (m/z): 58 (quantifier), 91, 77.

      • Target Ions for Internal Standard (e.g., this compound-d5): 63 (quantifier), 91, 82.

3. Data Analysis and Quantification

  • Generate a calibration curve by analyzing fortified urine samples with known concentrations of this compound reference standard.

  • Quantify this compound in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of this compound in Dietary Supplements by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective for the detection and quantification of this compound in complex matrices like dietary supplements.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Homogenize the dietary supplement sample (e.g., powder from a capsule or a portion of a liquid).

  • Weigh 100 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of methanol and an appropriate internal standard.

  • Vortex for 5 minutes and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Dilute an aliquot of the supernatant with water (1:1 v/v).

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., 3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of water.

  • Load the diluted sample extract onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.

  • Elute the analyte with 3 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 0.5 min.

    • Increase to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and re-equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 40 psi.

    • Sheath Gas Temperature: 375°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 150.1

      • Product Ion 1 (quantifier, m/z): 91.1

      • Product Ion 2 (qualifier, m/z): 58.1

3. Data Analysis and Quantification

  • Prepare a calibration curve using a certified reference standard of this compound diluted in a blank matrix extract.

  • Quantify this compound in the prepared samples by comparing the peak area of the quantifier transition to the calibration curve. The qualifier transition should be present with the expected ion ratio for confirmation.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described. These values are illustrative and should be determined by each laboratory during method validation.

Table 1: GC-MS Method Validation Parameters for this compound in Urine

ParameterTypical Value
Linearity Range 10 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: LC-MS/MS Method Validation Parameters for this compound in Dietary Supplements

ParameterTypical Value
Linearity Range 1 - 500 ng/g (r² > 0.995)
Limit of Detection (LOD) 0.2 ng/g
Limit of Quantification (LOQ) 1 ng/g
Precision (RSD%) < 10%
Accuracy (% Recovery) 90 - 110%

Mechanism of Action: Signaling Pathway

This compound is a monoamine releasing agent that primarily targets the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). Its mechanism of action involves the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

Phenpromethamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phen This compound DAT Dopamine Transporter (DAT) Phen->DAT Enters via Transporter NET Norepinephrine Transporter (NET) Phen->NET Enters via Transporter VMAT2 VMAT2 Phen->VMAT2 Inhibits DA_cyto Cytosolic Dopamine DAT->DA_cyto Normal Reuptake DA_synapse Dopamine DAT->DA_synapse NE_cyto Cytosolic Norepinephrine NET->NE_cyto Normal Reuptake NE_synapse Norepinephrine NET->NE_synapse DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto Disrupts Vesicular Storage NE_vesicle Norepinephrine Vesicle NE_vesicle->NE_cyto Disrupts Vesicular Storage DA_cyto->DAT Reverse Transport NE_cyto->NET Reverse Transport DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds Signal Downstream Signaling DA_receptor->Signal NE_receptor->Signal

Caption: Mechanism of this compound as a Monoamine Releasing Agent.

Experimental Workflow

The following diagram illustrates the general workflow for the forensic analysis of this compound.

Forensic_Analysis_Workflow Sample Sample Collection (Urine, Blood, Dietary Supplement) Prep Sample Preparation (LLE or SPE) Sample->Prep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Prep->Analysis Data Data Acquisition and Processing Analysis->Data Quant Quantification using Reference Standard Data->Quant Report Reporting of Results Quant->Report

Caption: General workflow for the forensic analysis of this compound.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable forensic analysis of this controlled substance. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and forensic scientists. Adherence to validated methods and a thorough understanding of the compound's mechanism of action are critical for ensuring the integrity of forensic investigations.

Application Notes and Protocols for the Cryopreservation of Phenpromethamine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenpromethamine is a sympathomimetic amine and stimulant that acts as a norepinephrine-dopamine releasing agent. Its mechanism of action, similar to other amphetamine derivatives, involves the induction of catecholamines, which can lead to increased intracellular oxidative stress. This application note provides a generalized framework and detailed protocols for the cryopreservation of cells treated with this compound. A key consideration is the mitigation of oxidative stress, a critical factor impacting post-thaw cell viability and recovery.

The provided protocols are intended as a starting point and will require empirical optimization for specific cell types and experimental conditions.

Data Presentation

As no specific quantitative data for the cryopreservation of this compound-treated cells is currently available in the public domain, the following table is provided as a template for researchers to record their experimental data. This structured format will facilitate the systematic optimization of the cryopreservation protocol.

Table 1: Experimental Data Template for Cryopreservation of this compound-Treated Cells

ParameterCondition 1Condition 2Condition 3Control (No this compound)
Cell Type
This compound Concentration (µM) 0
Treatment Duration (hours) N/A
Cryoprotectant Agent (CPA)
CPA Concentration (%)
Antioxidant Additive
Antioxidant Concentration (µM)
Pre-Freeze Viability (%)
**Post-Thaw Viability (0 hours, %) **
Post-Thaw Viability (24 hours, %)
Cell Recovery (%)
Notes

Post-thaw viability can be assessed using methods such as Trypan Blue exclusion or fluorescence-based assays (e.g., Calcein AM/Ethidium Homodimer-1).[1][2] Cell recovery is the percentage of viable cells retrieved after thawing compared to the number of viable cells frozen.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-induced oxidative stress in cells.

Phenpromethamine_Oxidative_Stress_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Phen This compound Reuptake Dopamine/Norepinephrine Reuptake Transporters Phen->Reuptake Inhibits/Reverses DA_NE Increased Cytosolic Dopamine/Norepinephrine Reuptake->DA_NE Leads to MAO Monoamine Oxidase (MAO) DA_NE->MAO Metabolized by ROS_Gen Reactive Oxygen Species (ROS) Generation DA_NE->ROS_Gen Auto-oxidation MAO->ROS_Gen Produces Antioxidants Cellular Antioxidants (e.g., Glutathione) ROS_Gen->Antioxidants Depletes Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS_Gen->Oxidative_Damage Causes

Caption: this compound-induced oxidative stress pathway.

Experimental Workflow Visualization

The diagram below outlines the general experimental workflow for the cryopreservation of this compound-treated cells.

Cryopreservation_Workflow cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Analysis A 1. Cell Culture B 2. This compound Treatment A->B C 3. Harvest and Count Cells B->C D 4. Resuspend in Cryopreservation Medium (+/- Antioxidant) C->D E 5. Aliquot into Cryovials D->E F 6. Controlled Rate Freezing (-1°C/minute) E->F G 7. Transfer to Liquid Nitrogen Storage F->G H 8. Rapid Thawing G->H Storage I 9. Dilution and Removal of Cryoprotectant H->I J 10. Post-Thaw Viability and Recovery Assessment I->J

Caption: Experimental workflow for cryopreserving treated cells.

Experimental Protocols

Protocol for this compound Treatment of Cultured Cells

This protocol describes the treatment of cultured cells with this compound prior to cryopreservation. Note: The optimal concentration of this compound and treatment duration must be determined empirically for each cell line to achieve the desired biological effect without inducing significant acute toxicity.

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the mid-logarithmic phase of growth at the time of harvest.

  • Preparation of Treatment Medium: Prepare the desired concentration of this compound in complete cell culture medium. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%).

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the predetermined duration under standard culture conditions (e.g., 37°C, 5% CO2).

  • Harvesting:

    • Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium.

    • Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

  • Cell Counting and Viability Assessment: Centrifuge the cell suspension (e.g., 200 x g for 5 minutes). Resuspend the cell pellet in a known volume of complete medium. Determine the total cell count and viability using a hemocytometer and trypan blue exclusion.[3]

Protocol for Cryopreservation of this compound-Treated Cells

This protocol outlines the steps for cryopreserving cells after this compound treatment, with an emphasis on mitigating oxidative stress through the inclusion of an antioxidant.

Materials:

  • Harvested this compound-treated cells

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Antioxidant stock solution (e.g., N-acetylcysteine, Vitamin C, or a commercially available antioxidant cocktail)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Cryopreservation Medium Formulation (prepare fresh):

  • Basal Medium: Complete cell culture medium supplemented with 20% FBS.

  • Cryoprotectant: Add DMSO to the basal medium to a final concentration of 10% (v/v).

  • Antioxidant Supplementation (Recommended): Add the chosen antioxidant to the cryopreservation medium at a pre-determined optimal concentration. This concentration should be determined empirically to maximize post-thaw viability without causing toxicity.

Procedure:

  • Cell Pellet Preparation: Centrifuge the harvested cell suspension (200 x g for 5 minutes) and carefully aspirate the supernatant.

  • Resuspension: Gently resuspend the cell pellet in the chilled (4°C) cryopreservation medium (with antioxidant) to a final concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.[3]

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Controlled-Rate Freezing: Place the cryogenic vials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C per minute.[4]

  • Long-Term Storage: The following day, transfer the vials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -196°C).[4]

Protocol for Thawing Cryopreserved Cells

Rapid thawing is crucial to minimize the formation of damaging ice crystals and maintain high cell viability.[4]

Materials:

  • Cryopreserved cells

  • Complete cell culture medium, pre-warmed to 37°C

  • 37°C water bath

  • Sterile centrifuge tubes

  • 70% ethanol (B145695)

Procedure:

  • Rapid Thawing: Remove a cryogenic vial from liquid nitrogen storage and immediately place it in a 37°C water bath. Gently agitate the vial until only a small ice crystal remains.

  • Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.

  • Dilution: Using a sterile pipette, slowly transfer the thawed cell suspension into a centrifuge tube containing at least 9 mL of pre-warmed complete cell culture medium. This gradual dilution helps to reduce osmotic shock.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 150-200 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Resuspension and Culture: Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Post-Thaw Analysis:

    • Immediately after resuspension, take a sample to determine the initial post-thaw viability and cell recovery.[5]

    • Plate the remaining cells in a new culture flask or plate at an appropriate density.

    • Assess cell viability and attachment (for adherent cells) again after 24 hours to evaluate recovery from the cryopreservation process.[1]

Concluding Remarks

The successful cryopreservation of this compound-treated cells is likely to be significantly influenced by the level of cellular oxidative stress induced by the drug. The protocols provided here offer a robust starting point for developing a cell-specific cryopreservation strategy. The inclusion of antioxidants in the cryopreservation medium is a key recommendation to counteract the detrimental effects of this compound. Researchers are strongly encouraged to systematically optimize parameters such as drug concentration, treatment duration, and antioxidant type and concentration to achieve maximal post-thaw viability and functional recovery of their cells.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Phenpromethamine in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing phenpromethamine in solution for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of this compound in solution?

A1: The stability of this compound, a phenethylamine (B48288) derivative, in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly affect the rate of degradation. This compound is an amine and is generally more stable at a slightly acidic pH where the amine group is protonated.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] For optimal stability, storage at reduced or sub-zero temperatures is recommended.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[2]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the this compound molecule.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers, can initiate or catalyze degradation reactions.

Q2: What are the initial signs of this compound degradation in my solution?

A2: Degradation of your this compound solution can manifest in several ways:

  • Visual Changes: Appearance of discoloration (e.g., yellowing), cloudiness, or precipitation.

  • Chromatographic Changes: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent this compound compound and the emergence of new peaks corresponding to degradation products.

  • Inconsistent Experimental Results: A loss of potency or variability in your experimental outcomes can be a strong indicator of compound degradation.

Q3: What are the recommended general storage conditions for a this compound stock solution?

A3: For long-term stability, it is recommended to store this compound solutions at low temperatures, protected from light. Based on data for the closely related compound d-amphetamine sulfate, storage at 2-8°C in an airtight, light-protected container can result in less than 1% decomposition over 48 months. For even greater stability, storage at -20°C is advisable.

Q4: Can I use buffers to stabilize my this compound solution?

A4: Yes, using a buffer system to maintain a slightly acidic pH is a highly effective strategy for stabilizing this compound in aqueous solutions. The optimal pH range should be determined through stability studies, but a starting point in the pH 4-6 range is generally recommended for phenethylamine compounds. Common buffer systems for parenteral formulations include citrate (B86180) and acetate (B1210297) buffers.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of potency in the this compound solution. - Inappropriate storage temperature.- Exposure to light.- Unstable pH of the solution.- Store the solution at 2-8°C or, for longer-term storage, at -20°C.- Use amber vials or wrap the container in aluminum foil to protect from light.- Prepare the solution in a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4-6).
Appearance of unknown peaks in HPLC analysis over time. - Chemical degradation (hydrolysis, oxidation).- Photodegradation.- Conduct a forced degradation study to identify potential degradation products.- Add an antioxidant (e.g., 0.1% ascorbic acid or sodium metabisulfite) to the solution.- Degas the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen.
Precipitation or cloudiness observed in the solution. - Poor solubility at the storage temperature.- pH shift leading to precipitation of the free base.- Degradation products are insoluble.- Consider using a co-solvent (e.g., ethanol, propylene (B89431) glycol) to improve solubility, particularly for concentrated solutions.- Ensure the solution is adequately buffered to maintain the desired pH.- Filter the solution through a 0.22 µm filter before storage.
Inconsistent results between different batches of solutions. - Variability in solvent quality.- Inconsistent preparation methods.- Use high-purity, HPLC-grade solvents for all preparations.- Standardize the solution preparation protocol, including the order of addition of components and mixing procedures.

Quantitative Data on Stability

Table 1: Long-Term Stability of d-Amphetamine Sulfate in Methanol Solution

Storage ConditionDuration (Months)Decomposition (%)
2-8°C, protected from light, airtight container48< 1

This data suggests that this compound, when stored under similar ideal conditions, is expected to exhibit high stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a 50:50 mixture with water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffer and an organic solvent is recommended.

    • Solvent A: 0.1% Trifluoroacetic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

Degradation_Pathways cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Acid/Base Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Heat Heat Light (UV) Light (UV)

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock_Solution This compound Stock Solution (1 mg/mL) Stressed_Samples Acid, Base, Oxidative, Thermal, Photo-stressed Samples Stock_Solution->Stressed_Samples Apply Stress Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Inject Data_Evaluation Quantify Degradation & Identify Products HPLC_Analysis->Data_Evaluation Chromatograms Stability_Profile Establish Stability Profile & Degradation Pathways Data_Evaluation->Stability_Profile Stabilization_Strategy cluster_factors Control Factors Stable_Solution Stable this compound Solution pH_Control pH Control (Slightly Acidic Buffer) pH_Control->Stable_Solution Temp_Control Temperature Control (2-8°C or -20°C) Temp_Control->Stable_Solution Light_Protection Light Protection (Amber Vials) Light_Protection->Stable_Solution Oxygen_Exclusion Oxygen Exclusion (Inert Gas, Antioxidants) Oxygen_Exclusion->Stable_Solution

References

Minimizing batch-to-batch variability in Phenpromethamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Phenpromethamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most established and widely used method for synthesizing this compound is the reductive amination of phenylacetone (B166967) (also known as P2P) with N-methylamine. This reaction proceeds via an imine intermediate which is then reduced to the final amine product.

Q2: What are the critical parameters to control for consistent this compound synthesis?

To ensure batch-to-batch consistency, it is crucial to meticulously control the following parameters:

  • Reactant Quality: Purity of phenylacetone and N-methylamine.

  • Reaction Temperature: Influences reaction rate and impurity formation.

  • Pressure: Particularly important when using gaseous reactants or performing hydrogenations.

  • Catalyst/Reducing Agent: Choice and concentration of the reducing agent or catalyst.

  • Solvent: The solvent can affect reaction kinetics and solubility of reactants and products.

  • Reaction Time: Ensuring the reaction goes to completion without excessive side reactions.

  • pH: In some reductive amination protocols, pH control is important for imine formation.

Q3: What are the common impurities encountered in this compound synthesis?

Common impurities can include unreacted starting materials (phenylacetone), byproducts from side reactions such as over-alkylation or aldol (B89426) condensation of the starting ketone, and impurities from the reagents themselves. In some cases, diastereomers may also be formed if chiral centers are present and not controlled.

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for monitoring the reaction and assessing the purity of the final this compound product. These methods can separate and quantify the desired product from starting materials and impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My this compound synthesis is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the reductive amination of phenylacetone can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction using TLC or HPLC to ensure the starting material is fully consumed. 2. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for impurity formation.
Poor Quality Reagents 1. Verify Purity: Use fresh, high-purity phenylacetone and N-methylamine. 2. Use Anhydrous Solvent: Ensure the solvent is dry, as water can interfere with some reducing agents.
Ineffective Reducing Agent 1. Use a Fresh Batch: Reducing agents can degrade over time. 2. Optimize Concentration: Vary the molar equivalents of the reducing agent to find the optimal concentration.
Suboptimal pH 1. Adjust pH: If applicable to your specific protocol, adjust the pH to a weakly acidic range (pH 4-6) to favor imine formation.
Issue 2: High Levels of Impurities in the Final Product

Question: My final this compound product shows significant impurities by HPLC/GC-MS analysis. How can I minimize the formation of these byproducts?

Answer:

The presence of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

Common Impurities and Mitigation Strategies:

Impurity Potential Cause Mitigation Strategy
Unreacted Phenylacetone Incomplete reaction.See troubleshooting steps for "Low Yield".
Dibenzyl Ketone Side reaction of phenylacetone.Optimize reaction temperature and stoichiometry of reactants.
N,N-dimethylphenethylamine Over-methylation of the amine.Use a controlled amount of the methylating agent (if applicable in a different synthetic route) or N-methylamine.
Aldol Condensation Products Base-catalyzed self-condensation of phenylacetone.Control the temperature and avoid strongly basic conditions if possible.

Data Presentation

The following tables provide illustrative data on how varying key reaction parameters can impact the yield and purity of this compound. This data is representative and should be used as a guide for optimization.

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Yield (%)Purity (%)
506598
607596
708292
808588

Table 2: Effect of Catalyst Concentration on this compound Synthesis

Catalyst (mol%)Yield (%)Purity (%)
15599
27098
58597
108696

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound. Note: This is a representative protocol and should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • Addition of Amine: Add N-methylamine (1.0 - 1.2 equivalents) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.5 - 2.0 equivalents) in portions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water or a dilute acid. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization: Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and confirm its purity by HPLC or GC-MS.

Protocol 2: HPLC Analysis of this compound Purity

This protocol outlines a general method for determining the purity of a this compound sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of high-purity this compound at a known concentration.

    • Prepare a sample solution of the synthesized this compound at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Phenylacetone, N-methylamine, Solvent, Reducing Agent) reaction 2. Reductive Amination (Imine Formation & Reduction) reagents->reaction monitoring 3. Reaction Monitoring (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete? Continue Reaction workup 4. Reaction Workup (Quenching, Extraction, Drying) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis & Characterization (HPLC, GC-MS, NMR) purification->analysis

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check for Complete Consumption of Starting Material (TLC/HPLC) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_reagents Verify Purity and Activity of Reagents and Reducing Agent complete->check_reagents extend_time->check_reaction reagent_issue Reagent Issue check_reagents->reagent_issue reagent_ok Reagents OK check_reagents->reagent_ok use_fresh Use Fresh, High-Purity Reagents reagent_issue->use_fresh optimize_conditions Optimize Other Conditions (e.g., Solvent, pH) reagent_ok->optimize_conditions use_fresh->start end Yield Improved optimize_conditions->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Technical Support Center: Optimizing Chromatographic Separation of Phenpromethamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, validated methods for the chiral separation of Phenpromethamine are not widely available in published literature. The following troubleshooting guides, FAQs, and experimental protocols are based on established principles of chiral chromatography and data from the separation of structurally similar phenethylamine (B48288) and amphetamine derivatives. These recommendations should serve as a strong starting point for method development and optimization for this compound isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers in a question-and-answer format.

Problem Question Possible Causes & Solutions
Poor or No Resolution I am not seeing any separation of my this compound isomers. What are the initial steps I should take?1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide enantioselectivity for this compound. Solution: Screen different types of CSPs. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often effective for phenethylamine compounds.[1] 2. Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.[2][3] Solution: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase. 3. Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase.[1][4] Solution: Ensure the column is equilibrated for a sufficient time, especially when changing mobile phases or after long periods of inactivity.
Peak Tailing My this compound isomer peaks are tailing. How can I improve the peak shape?1. Secondary Interactions: As a basic compound, this compound can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the stationary phase. Solution: Add a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%). This will compete with the analyte for the active sites.[5] 2. Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[4] Solution: Dilute the sample and reinject. 3. Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Solution: Adjust the mobile phase pH. For basic compounds, a higher pH can sometimes improve peak shape.
Peak Splitting or Broadening I am observing split or broad peaks for my this compound isomers. What could be the cause?1. Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column. Solution: Reverse flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. 2. Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing band broadening at the start of the separation. Solution: Dissolve the sample in the mobile phase or a weaker solvent. 3. Co-elution of Impurities: An impurity may be co-eluting with one of the isomers. Solution: Use a more selective method or improve sample preparation to remove impurities.
Irreproducible Retention Times The retention times of my this compound isomers are not consistent between injections. What should I check?1. Temperature Fluctuations: Changes in column temperature can affect retention times.[5] Solution: Use a column oven to maintain a constant and controlled temperature. 2. Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.[1][4] Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. System Leaks: A leak in the HPLC system can cause pressure fluctuations and lead to variable retention times.[1] Solution: Inspect the system for any leaks in the pump, injector, tubing, and fittings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended types of chiral stationary phases (CSPs) for the separation of this compound isomers?

A1: Based on the successful separation of structurally similar amphetamine and phenethylamine derivatives, the most promising CSPs for this compound would be:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used and have shown broad applicability for this class of compounds.[2]

  • Macrocyclic Glycopeptide-based CSPs: These are particularly effective for polar and ionizable molecules like this compound and are highly compatible with mass spectrometry (MS) detection.[6]

  • Cyclodextrin-based CSPs: These can also be effective, although their success may be more compound-specific.[2]

Q2: How does temperature affect the chiral separation of this compound?

A2: Temperature is a critical parameter that can significantly influence selectivity and resolution.[3] Lowering the temperature often increases the interaction between the analyte and the CSP, which can lead to better resolution but longer analysis times. Conversely, increasing the temperature can improve peak efficiency and reduce run times, but may decrease selectivity. The optimal temperature should be determined empirically for each specific method.

Q3: Can I separate this compound isomers without a chiral column?

A3: Yes, it is possible through an indirect method. This involves derivatizing the this compound enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[7] However, this approach requires an additional sample preparation step and the CDA must be of high enantiomeric purity.

Q4: What are typical mobile phase compositions for the chiral separation of phenethylamine derivatives?

A4: The choice of mobile phase depends on the CSP and the chromatographic mode:

  • Normal Phase: Typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[5] For basic compounds like this compound, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape.[5]

  • Reversed-Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727) is used. The pH of the buffer is a critical parameter to optimize for ionizable compounds.

  • Polar Organic Mode: This mode uses a high concentration of an organic solvent (e.g., methanol or acetonitrile) with a small amount of a polar modifier (e.g., water or an acid/base additive).

Q5: What detection methods are suitable for the analysis of this compound isomers?

A5:

  • UV Detection: this compound contains a chromophore and can be detected by UV absorbance. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

  • Mass Spectrometry (MS): LC-MS is a highly sensitive and selective detection method. It is particularly useful for the analysis of this compound in complex matrices like biological samples.[8][9]

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for this compound Isomers

This protocol outlines a systematic approach to screen for suitable chiral separation conditions.

1. Column Selection:

  • Select at least two different types of chiral stationary phases. A good starting point would be a polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) and a macrocyclic glycopeptide-based column.

2. Mobile Phase Screening (Normal Phase):

  • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine

  • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

3. Procedure:

  • Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.

  • Inject a standard solution of racemic this compound.

  • Analyze the chromatogram for any signs of peak separation (e.g., peak broadening, shoulder, or partial separation).

  • Repeat the injection with Mobile Phase B.

  • Repeat steps 1-4 with the second chiral column.

4. Evaluation:

  • Based on the screening results, select the column and mobile phase combination that shows the most promising separation for further optimization.

Protocol 2: Optimization of a Chiral HPLC Method

Once a promising separation is observed, this protocol can be used for optimization.

1. Mobile Phase Composition:

  • Systematically vary the percentage of the alcohol modifier in the mobile phase in small increments (e.g., 2-5%) to find the optimal balance between resolution and analysis time.

  • If peak shape is poor, adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).

2. Temperature:

  • Vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to assess its impact on selectivity and resolution.

3. Flow Rate:

  • Adjust the flow rate to optimize for analysis time and efficiency. Lower flow rates can sometimes improve resolution.[1]

4. Data Collection and Analysis:

  • For each condition, calculate the retention factors (k'), selectivity (α), and resolution (Rs) to quantitatively assess the separation performance.

Quantitative Data Summary

The following tables provide hypothetical quantitative data for the chiral separation of this compound isomers based on typical values observed for similar compounds. This data is for illustrative purposes to guide method development.

Table 1: Effect of Mobile Phase Composition on Chiral Separation

Mobile Phase (Hexane:Isopropanol + 0.1% DEA)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Selectivity (α)Resolution (Rs)
95:512.514.21.141.8
90:108.39.11.101.5
85:155.15.51.081.2

Table 2: Effect of Temperature on Chiral Separation

Temperature (°C)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Selectivity (α)Resolution (Rs)
1510.211.51.131.9
258.39.11.101.5
356.57.01.081.1

Visualizations

G Workflow for Chiral Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation start Racemic this compound Sample screen_csp Screen Multiple CSPs (Polysaccharide, Macrocyclic Glycopeptide) start->screen_csp screen_mp Screen Different Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp eval_sep Evaluate for Partial Separation (Peak Shoulder, Broadening) no_sep Separation? eval_sep->no_sep no_sep->screen_csp No, try other CSPs optimize Optimize Mobile Phase, Temperature, Flow Rate no_sep->optimize Yes validate Method Validation (Linearity, Accuracy, Precision, Robustness) optimize->validate final_method Final Optimized Method validate->final_method

Caption: A logical workflow for developing a chiral HPLC method for this compound.

G Troubleshooting Poor Resolution start Poor or No Resolution (Rs < 1.5) check_csp Is CSP appropriate? start->check_csp check_mp Is Mobile Phase Optimized? check_csp->check_mp Yes action_csp Screen Different CSPs check_csp->action_csp No check_temp Is Temperature Optimized? check_mp->check_temp Yes action_mp Vary Modifier/Additive Concentration & Type check_mp->action_mp No check_flow Is Flow Rate Optimized? check_temp->check_flow Yes action_temp Vary Column Temperature check_temp->action_temp No solution Baseline Resolution Achieved check_flow->solution Yes action_flow Decrease Flow Rate check_flow->action_flow No action_csp->check_csp action_mp->check_mp action_temp->check_temp action_flow->check_flow

Caption: A troubleshooting decision tree for addressing poor resolution.

References

Technical Support Center: Troubleshooting Phenpromethamine-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during in vitro experiments with Phenpromethamine.

Frequently Asked Questions (FAQs)

Q1: My cells show decreased viability after treatment with this compound. What is the first thing I should check?

A1: Initially, it is crucial to verify the basics of your cell culture and experimental setup.

  • Cell Health: Before starting the experiment, ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Inconsistent results can arise from using cells from a high passage number.

  • Compound Preparation: Double-check the calculation of this compound's concentration. Ensure it is fully dissolved in the appropriate vehicle (e.g., DMSO, ethanol, or PBS) and that the final concentration of the vehicle in the culture medium is non-toxic to your cells.

  • Controls: Always include a vehicle-only control group to assess the effect of the solvent on cell viability. A positive control (a compound with known cytotoxicity to your cell line) can help validate the assay's performance.[1]

Q2: I am observing high variability in my cytotoxicity assay results. What could be the cause?

A2: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding and use a consistent pipetting technique.[1]

  • Edge Effects: Cells in the outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration.[2] It is recommended to fill the outer wells with sterile PBS or medium and use only the inner wells for your experiment.

  • Assay Interference: The chemical properties of this compound could potentially interfere with the assay itself. For colorimetric assays like MTT, a colored compound can alter the absorbance reading.[3][4] It is advisable to run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents.

Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell cultures?

A3: To distinguish between apoptosis and necrosis, you can use assays that measure specific markers for each cell death pathway. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Apoptosis: Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V.

  • Necrosis/Late Apoptosis: Necrotic or late apoptotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA. By quantifying the percentage of cells that are Annexin V positive/PI negative (early apoptosis), Annexin V positive/PI positive (late apoptosis/necrosis), and Annexin V negative/PI positive (necrosis), you can determine the primary mode of cell death.

Q4: Could this compound be causing oxidative stress, and how would I measure that?

A4: Many compounds induce cytotoxicity by generating reactive oxygen species (ROS).[5][6] To measure ROS, you can use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). H2DCFDA is cell-permeable and fluoresces when oxidized by ROS. The fluorescence intensity, which can be measured by a plate reader or flow cytometry, is proportional to the level of intracellular ROS.[7]

Q5: My results suggest mitochondrial dysfunction. What assays can I use to confirm this?

A5: Mitochondrial health is critical for cell survival, and its disruption is a common mechanism of drug-induced toxicity.[8][9] To assess mitochondrial function, you can measure the mitochondrial membrane potential (MMP) using fluorescent dyes such as JC-1 or TMRE. A decrease in MMP is an early indicator of apoptosis and mitochondrial damage.

Troubleshooting Guide for Unexpected Cytotoxicity

If you observe unexpected cytotoxicity with this compound, follow this step-by-step guide to identify the potential cause and understand the underlying mechanism.

Step 1: Initial Verification and Dose-Response Analysis
  • Rule out Contamination: Visually inspect your cell cultures for any signs of bacterial or fungal contamination.

  • Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound stock.

  • Perform a Dose-Response Experiment: Treat your cells with a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration). This will help you select appropriate concentrations for subsequent mechanistic studies.

  • Conduct a Time-Course Experiment: Assess cell viability at different time points after treatment (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic effect.

Step 2: Characterize the Mode of Cell Death

Based on your initial findings, the next step is to determine how the cells are dying.

  • Observation: High lactate (B86563) dehydrogenase (LDH) release suggests necrosis, while cell shrinkage and membrane blebbing are characteristic of apoptosis.

  • Definitive Assay: Use Annexin V/PI staining with flow cytometry for a quantitative analysis of apoptotic versus necrotic cell populations.

Step 3: Investigate Potential Mechanisms of Cytotoxicity

Once the mode of cell death is identified, you can investigate common upstream signaling pathways.

  • Mitochondrial Pathway (Intrinsic Apoptosis):

    • Measure Mitochondrial Membrane Potential (MMP): Use a fluorescent probe like JC-1 or TMRE. A loss of MMP is a hallmark of intrinsic apoptosis.

    • Assess Caspase-9 Activation: Caspase-9 is the initiator caspase in the mitochondrial pathway.[10] Its activation can be measured using a specific activity assay.

  • Death Receptor Pathway (Extrinsic Apoptosis):

    • Measure Caspase-8 Activation: Caspase-8 is the key initiator caspase in the extrinsic pathway.[7]

  • Executioner Caspases:

    • Measure Caspase-3/7 Activity: Caspases-3 and -7 are the main executioner caspases, activated by both intrinsic and extrinsic pathways.[10]

  • Oxidative Stress:

    • Measure Intracellular ROS: Use a probe like H2DCFDA to quantify reactive oxygen species.[7]

The following workflow provides a visual guide for your troubleshooting process:

G A Unexpected Cytotoxicity Observed B Step 1: Verify & Run Dose-Response/ Time-Course with MTT/LDH Assays A->B C Step 2: Characterize Cell Death (Annexin V/PI Staining) B->C D Apoptosis Detected C->D Annexin V+ E Necrosis Detected C->E PI+ F Step 3: Investigate Mechanism D->F G Measure Mitochondrial Membrane Potential F->G H Measure Caspase-8/9 Activity F->H I Measure Caspase-3/7 Activity F->I J Measure ROS Levels F->J K Conclusion on Cytotoxic Mechanism G->K H->K I->K J->K

Caption: Troubleshooting workflow for investigating drug-induced cytotoxicity.

Data Presentation

Table 1: Example Dose-Response Data for this compound using MTT Assay
This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.3
2562.1 ± 4.9
5048.9 ± 5.5
10023.4 ± 3.8
2008.1 ± 2.1
Table 2: Example Data for Apoptosis/Necrosis Analysis by Flow Cytometry
Treatment (24h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
This compound (50 µM)40.135.818.75.4

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the results as a percentage of the vehicle-treated control.

Protocol 2: LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizing Potential Mechanisms

The following diagrams illustrate key concepts relevant to troubleshooting this compound-induced cytotoxicity.

G cluster_0 MTT Assay (Viability) cluster_1 LDH Assay (Cytotoxicity) A Viable Cells B Mitochondrial Dehydrogenases A->B D Formazan (Purple, Insoluble) C MTT (Yellow, Soluble) C->D Reduction E Damaged Cells F LDH Released E->F H Colored Product G LDH Substrate G->H LDH Activity

Caption: Principles of MTT and LDH cytotoxicity assays.

G This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS Mito Mitochondrial Damage (Loss of MMP) This compound->Mito ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Enhancing Phenpromethamine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Phenpromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the detection sensitivity of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using various analytical techniques.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
LC-MS/MS: Low Signal Intensity / Poor Sensitivity Ion Suppression due to Matrix Effects: Co-eluting compounds from the sample matrix (e.g., dietary supplements, urine) can interfere with the ionization of this compound, reducing its signal.[1]- Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] - Improve Chromatographic Separation: Use a longer column or a different stationary phase (e.g., phenyl-hexyl) to separate this compound from matrix components. Adjust the gradient elution profile. - Use a Different Ionization Source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.
LC-MS/MS: Inconsistent Results Variable Matrix Effects: The composition of the sample matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[1]- Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal to compensate for variations in matrix effects and sample preparation.
GC-MS: Poor Peak Shape or Tailing Active Sites in the GC System: Polar amine groups in this compound can interact with active sites in the injector, column, or detector, leading to peak tailing and reduced sensitivity.[3] Incomplete Derivatization: If using derivatization, incomplete reaction can result in tailing of the underivatized analyte.- Use an Inert Flow Path: Employ inert-coated liners, columns (e.g., Rxi-5Sil MS), and seals to minimize interactions.[3] - Optimize Derivatization: Ensure complete dryness of the sample before adding the derivatization reagent. Optimize the reaction time and temperature. Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (B1165640) (TFAA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and pentafluoropropionic anhydride (PFPA).[4][5][6]
GC-MS: Co-elution with Isomers Structural Similarity: this compound is an isomer of methamphetamine and other phenethylamines, which can be difficult to separate chromatographically.- Optimize GC Temperature Program: Use a slower temperature ramp to improve the separation of isomeric compounds. - Use a High-Resolution Capillary Column: A longer column with a thicker film can enhance separation.
Immunoassay: False Positive Results Cross-reactivity: Antibodies raised against a specific phenethylamine (B48288) may cross-react with other structurally similar compounds, including other stimulants or naturally occurring amines.[7][8][9]- Confirm with a More Specific Method: All positive immunoassay results should be confirmed using a more specific technique like LC-MS/MS or GC-MS.[10] - Evaluate Assay Specificity: Review the manufacturer's data on cross-reactivity with related compounds. If developing an in-house assay, screen the antibody against a panel of structurally similar molecules.[7]
Immunoassay: Low Signal or Poor Sensitivity Suboptimal Antibody/Antigen Concentration: Incorrect concentrations of the coating antigen or the primary antibody can lead to a weak signal. Low Affinity Antibody: The antibody may have a low binding affinity for this compound.[8]- Optimize Checkerboard Titration: Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and antibody. - Enhance Signal: Consider using a more sensitive substrate or a signal amplification strategy. - Antibody Selection: If developing an assay, screen multiple antibody candidates to select one with high affinity and specificity.
Immunoassay: High Background Non-specific Binding: The antibody or other assay components may bind non-specifically to the microplate wells.[1][7]- Optimize Blocking: Use an effective blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to block all unoccupied sites on the plate.[11] - Increase Washing Steps: Increase the number and rigor of washing steps to remove unbound reagents.[7] - Adjust Antibody Concentration: High antibody concentrations can contribute to increased background.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for the sensitive and specific detection of this compound, especially in complex matrices like dietary supplements and biological samples.[12] It can achieve low limits of detection (LOD) and quantification (LOQ).

Q2: How can I distinguish this compound from its isomer, Methamphetamine, in my analysis?

A2: While immunoassays may show cross-reactivity, chromatographic methods like GC-MS and LC-MS/MS can separate these isomers. In GC-MS, derivatization followed by a high-resolution capillary column and an optimized temperature program can achieve separation. In LC-MS/MS, a suitable analytical column (e.g., C18 or phenyl-hexyl) and a well-developed gradient elution can resolve the two compounds. The mass spectra of the two isomers are very similar, so chromatographic separation is crucial.

Q3: What are the key considerations for developing a sensitive immunoassay for this compound?

A3: For small molecules like this compound, a competitive immunoassay format is typically used.[13][14] Key considerations include:

  • Hapten Design: The way the this compound molecule is conjugated to a carrier protein to create the immunogen is critical for generating specific antibodies.

  • Antibody Specificity: The antibody should have high affinity for this compound and low cross-reactivity with other phenethylamines and matrix components.[8]

  • Assay Optimization: A checkerboard titration should be performed to determine the optimal concentrations of the coating antigen and the antibody to achieve the best signal-to-noise ratio.

Q4: My sample is a complex dietary supplement. What is the best way to prepare it for LC-MS/MS analysis to minimize matrix effects?

A4: A multi-step sample preparation is recommended. Start with a liquid extraction using a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Follow this with a solid-phase extraction (SPE) clean-up. A mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties can be very effective in removing a wide range of interfering substances from dietary supplement matrices.

Q5: Is derivatization always necessary for GC-MS analysis of this compound?

A5: While it is possible to analyze underivatized phenethylamines, derivatization is highly recommended to improve peak shape, thermal stability, and chromatographic resolution.[4][6][15] Derivatization of the amine group reduces its polarity and minimizes interactions with active sites in the GC system, leading to more sensitive and reliable results.[3]

Data Presentation

Table 1: Comparison of this compound Detection Methods (Typical Performance)
Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)ThroughputSpecificityKey AdvantagesKey Disadvantages
LC-MS/MS 0.1 - 5 ng/mL0.5 - 10 ng/mLModerate to HighVery HighHigh sensitivity and specificity; suitable for complex matrices.[12]Susceptible to matrix effects; requires expensive instrumentation.[1]
GC-MS 1 - 10 ng/mL5 - 25 ng/mLModerateHighGood for separating isomers; robust and reliable.Often requires derivatization, which adds a step to sample preparation.[4][15]
Immunoassay (ELISA) 0.5 - 10 ng/mL1 - 25 ng/mLHighModerate to HighHigh throughput; cost-effective for screening large numbers of samples.Prone to cross-reactivity with structurally similar compounds; positive results require confirmation.[7][8][9]

Note: The LOD and LOQ values are estimates based on data for related phenethylamines and can vary significantly depending on the specific instrument, method, and matrix.

Experimental Protocols

LC-MS/MS Method for this compound in Dietary Supplements

This protocol provides a general procedure that should be optimized and validated for your specific application.

a. Sample Preparation (Solid-Phase Extraction)

  • Weigh 100 mg of the homogenized dietary supplement into a centrifuge tube.

  • Add 5 mL of methanol and vortex for 5 minutes.

  • Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 5% methanol in water.

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

  • Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Parameters

ParameterSetting
LC System UHPLC system
Column C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor and product ions for this compound and internal standard should be determined by infusion.
GC-MS Method for this compound (with Derivatization)

This protocol outlines a general procedure for the analysis of this compound in urine.

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine in a glass tube, add an internal standard and 200 µL of concentrated ammonium hydroxide.

  • Add 4 mL of a mixture of isopropanol (B130326) and ethyl acetate (B1210297) (1:4 v/v).

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

b. GC-MS Parameters

ParameterSetting
GC System Gas chromatograph with a mass selective detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program Initial 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Ion Source Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Competitive ELISA for this compound

This is a general protocol for a competitive enzyme-linked immunosorbent assay.

a. Procedure

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add standards or samples and a fixed concentration of anti-Phenpromethamine antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated antigen for binding to the antibody.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualization

experimental_workflow_lc_ms_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Dietary Supplement Sample Extraction Methanol Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation Centrifugation->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) Reconstitution1->SPE Evaporation2 Evaporation SPE->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 Injection UHPLC Injection Reconstitution2->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Adrenergic Receptor (β-AR) G_Protein G-protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Effects (e.g., increased heart rate, bronchodilation) PKA->Response Phosphorylates target proteins leading to This compound This compound This compound->Receptor Binds and Activates

Caption: Adrenergic signaling pathway activated by this compound.

References

Phenpromethamine stability testing under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting stability testing of phenpromethamine under various pH conditions. As detailed public data on the stability of this compound is limited, this document offers a general framework, experimental protocols, and troubleshooting advice based on the principles of forced degradation studies for amine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting pH stability testing for this compound?

A1: The primary purpose is to understand how this compound's chemical structure holds up in different pH environments, which it might encounter during formulation, storage, or in physiological conditions. This is a critical part of forced degradation studies, which help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3]

Q2: What are the typical pH ranges that should be investigated?

A2: A comprehensive study should evaluate the susceptibility of the active pharmaceutical ingredient (API) to hydrolysis across a wide range of pH values.[4] It is recommended to use acidic, neutral, and basic conditions. A common starting point includes buffers at pH 2 (acidic), pH 7 (neutral), and pH 10 (basic). Further investigation at intermediate pH values may be necessary depending on the initial findings.

Q3: How much degradation should I aim for in a forced degradation study?

A3: The goal is to achieve sufficient degradation to identify and characterize the degradation products without degrading the parent compound completely. A target degradation of 5-20% is generally considered appropriate.[3] This allows for the reliable detection of degradation products while still having a significant amount of the parent compound present for accurate quantification.

Q4: What analytical technique is most suitable for this compound stability testing?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for stability studies of small molecules like this compound. It allows for the separation and quantification of the parent drug and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of unknown degradation products.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
HPLC: Peak Tailing for this compound This compound is a basic amine, which can interact with residual silanols on the silica-based column packing material.- Use a base-deactivated column. - Add a competing amine (e.g., triethylamine) to the mobile phase. - Operate at a lower pH (e.g., pH 2-3) to ensure the amine is fully protonated.
HPLC: Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Ensure accurate and consistent preparation of mobile phase buffers. - Use a column oven to maintain a constant temperature.[7] - Use a guard column and replace the analytical column if performance deteriorates.[8]
No Degradation Observed Under Stress Conditions The compound is highly stable under the tested conditions, or the conditions are not harsh enough.- Increase the temperature. - Extend the duration of the study. - Use stronger acidic or basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH).
Complete Degradation of this compound The stress conditions are too aggressive.- Reduce the temperature or duration of the study. - Use milder acidic or basic conditions (e.g., buffered solutions instead of strong acids/bases).
Poor Mass Balance (<95%) - Degradation products are not being detected (e.g., no UV chromophore). - Degradants are precipitating out of solution. - Degradants are volatile.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS). - Visually inspect samples for precipitation and adjust solvent if necessary. - Consider headspace gas chromatography (GC) if volatile degradants are suspected.

Data Presentation: this compound Stability Under Different pH Conditions

The following table is a template for recording and summarizing quantitative data from a pH stability study of this compound.

pH Temperature (°C) Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Degradation Products Observed (Peak Area %)
2.0800e.g., 100.0e.g., 100.00-
2.08024e.g., 100.0e.g., 95.24.8DP1 (4.5%)
2.08048e.g., 100.0e.g., 90.59.5DP1 (9.0%)
7.0800e.g., 100.0e.g., 100.00-
7.08024e.g., 100.0e.g., 99.10.9-
7.08048e.g., 100.0e.g., 98.21.8-
10.0800e.g., 100.0e.g., 100.00-
10.08024e.g., 100.0e.g., 88.311.7DP2 (10.5%), DP3 (1.0%)
10.08048e.g., 100.0e.g., 78.921.1DP2 (19.8%), DP3 (1.5%)

DP = Degradation Product

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH values.

1. Materials and Reagents:

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 10).

  • Test Samples: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Incubate the sample prepared in pH 2 buffer in a water bath at a specified temperature (e.g., 80°C).

  • Neutral Hydrolysis: Incubate the sample prepared in pH 7 buffer under the same conditions as the acid hydrolysis.

  • Base Hydrolysis: Incubate the sample prepared in pH 10 buffer under the same conditions as the acid hydrolysis.

  • Control Sample: Keep a sample at room temperature or refrigerated to serve as a control.

4. Time Points:

  • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a low pH buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Determine the percentage of each degradation product formed.

  • Calculate the mass balance to ensure all major degradation products are accounted for.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution TestSamples Dilute Stock into Buffers Stock->TestSamples Buffers Prepare pH Buffers (Acidic, Neutral, Basic) Buffers->TestSamples Acid Acidic Hydrolysis (e.g., pH 2, 80°C) TestSamples->Acid Neutral Neutral Hydrolysis (e.g., pH 7, 80°C) TestSamples->Neutral Base Basic Hydrolysis (e.g., pH 10, 80°C) TestSamples->Base Sampling Withdraw Samples at Time Points Acid->Sampling Neutral->Sampling Base->Sampling Neutralize Neutralize and Dilute Sampling->Neutralize HPLC Analyze by HPLC-UV/MS Neutralize->HPLC Data Calculate % Degradation and Mass Balance HPLC->Data

Caption: Experimental workflow for pH-dependent stability testing.

G cluster_acid Acidic Conditions cluster_base Basic/Oxidative Conditions This compound This compound (C10H15N) Acid_Product Minimal Degradation This compound->Acid_Product H+/H2O Oxidative_Deamination Oxidative Deamination Product This compound->Oxidative_Deamination OH- / O2 Hydroxylation Aromatic Hydroxylation Product This compound->Hydroxylation OH- / O2

Caption: Hypothetical degradation pathways for an amphetamine-like compound.

References

Reducing side reactions in Phenpromethamine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenpromethamine Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing derivatization procedures for this compound and related phenethylamine (B48288) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization approaches for this compound?

A1: Given that this compound is a secondary amine, the most common derivatization strategies aim to improve its volatility and chromatographic properties for analysis by Gas Chromatography (GC) or to add a chromophore/fluorophore for High-Performance Liquid Chromatography (HPLC) detection.[1] The main approaches include:

  • Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) are frequently used to form trifluoroacetyl derivatives.[2][3] These derivatives are more volatile and stable for GC analysis.

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, which increases volatility and reduces polarity.[4]

  • Chiral Derivatization: For enantiomeric separation, chiral derivatizing agents like (S)-(-)-N-(trifluoroacetyl)-prolyl chloride (l-TPC) are used to form diastereomers that can be separated on a non-chiral column.[5]

Q2: What are the primary side reactions to be aware of during this compound derivatization?

A2: Side reactions can significantly impact the accuracy and reproducibility of your results. Key side reactions include:

  • Hydrolysis of Reagents: Acylation and silylation reagents are highly sensitive to moisture.[6][7] Any water present in the sample or solvent can lead to the hydrolysis of the reagent, reducing its availability for the derivatization reaction and potentially creating interfering byproducts.

  • Formation of Byproducts from Excess Reagent: An excess of the derivatizing agent can sometimes lead to the formation of side products or appear as extra peaks in the chromatogram.[8]

  • Incomplete Derivatization: The reaction may not go to completion, resulting in a mixture of the derivatized and underivatized analyte.[9][10] This can be due to suboptimal reaction conditions or the presence of interfering substances.

  • Reaction with Interfering Substances: Other nucleophilic compounds in the sample matrix can compete with this compound for the derivatizing agent.[8]

Q3: How can I increase the yield of the desired this compound derivative?

A3: Optimizing reaction conditions is crucial for maximizing the yield of your desired derivative. Consider the following factors:

  • Reagent Concentration: A molar excess of the derivatizing agent is typically required to drive the reaction to completion. A 5-10 fold molar excess is a good starting point.[11]

  • Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the analyte or reagent.[8][11] It is important to experimentally determine the optimal temperature and time for your specific application.

  • pH Control: For reactions involving amines, a slightly basic pH (e.g., pH 8-11) is often necessary to ensure the amine is in its neutral, nucleophilic state.[8] Using a suitable buffer can help maintain the optimal pH.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are commonly used for many derivatization reactions.[11]

Q4: I'm observing unexpected peaks in my chromatogram. What could be the cause?

A4: Extraneous peaks in a chromatogram can arise from several sources.[12] Common causes include:

  • Contaminated Solvents or Reagents: Impurities in your solvents or derivatizing agents can appear as extra peaks.

  • Sample Matrix Effects: Components of your sample matrix may be derivatized along with your analyte or may interfere with the chromatography.

  • System Contamination: Contamination in the injector, column, or detector can lead to ghost peaks.

  • Degradation Products: The analyte or its derivative may degrade during the derivatization process or during the analysis.

To troubleshoot, it is recommended to run a blank (solvent and reagent only) and a sample blank (matrix without the analyte) to identify the source of the extraneous peaks.[12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Yield Inactive Derivatizing ReagentUse a fresh batch of the derivatizing agent. Some reagents are sensitive to moisture and light and degrade over time.[8]
Suboptimal Reaction TemperatureOptimize the reaction temperature. Experiment with a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal condition.[8]
Incorrect Reaction pHThe pH of the reaction mixture is critical for amine derivatization. A slightly basic pH (e.g., pH 8-11) is often required.[8]
Insufficient Reaction TimeEnsure the reaction is allowed to proceed to completion by monitoring it at different time points.[8]
Presence of Water in the SampleFor moisture-sensitive reagents, ensure samples are properly dried before derivatization.
Multiple Unidentified Peaks Side Reactions with the Derivatizing AgentOptimize the molar ratio of the derivatizing agent to the analyte. An excess can sometimes lead to side products.[8]
Contaminated Glassware or SolventsEnsure all glassware is thoroughly cleaned and use high-purity solvents.
Sample Matrix InterferenceConsider a sample cleanup step (e.g., solid-phase extraction) before derivatization.
Poor Peak Shape (Tailing) Secondary Interactions with the Stationary PhaseResidual silanol (B1196071) groups on the HPLC or GC column can interact with the derivatized analyte. Use an end-capped column or adjust the mobile phase pH.[11]
Incomplete DerivatizationRe-optimize the derivatization conditions to ensure the reaction goes to completion.[10]

Quantitative Data Summary

Data presented below is based on studies of analogous phenethylamine compounds and should be considered as a starting point for method development with this compound.

Table 1: Typical Derivatization Conditions for Phenethylamines

Derivatization ReagentAnalyte TypeTypical ConditionsCommon ApplicationReference
TFAA (Trifluoroacetic anhydride) Primary/Secondary Amines60°C for 15-30 minutes in an aprotic solvent.GC-MS[3]
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Primary/Secondary Amines, Hydroxyls60-100°C for 30-60 minutes in an aprotic solvent.GC-MS
l-TPC ((S)-(-)-N-(trifluoroacetyl)-prolyl chloride) Chiral Primary/Secondary AminesRoom temperature in an aprotic solvent with a mild base.GC-MS (Enantiomeric Separation)[5]
Dansyl Chloride Primary/Secondary Amines60°C for 1 hour at pH 9 in an aqueous/organic mixture.HPLC-DAD/FLD[13]

Table 2: Common Side Products and Their Mitigation

Side ProductCauseMitigation Strategy
Hydrolyzed Reagent Presence of moisture in the reaction mixture.Use anhydrous solvents and dry the sample thoroughly before adding the reagent.[6]
Di-derivatized Products (for polyfunctional analytes) Excess derivatizing reagent or harsh reaction conditions.Optimize the stoichiometry of the reagent and use milder reaction conditions (lower temperature, shorter time).
Byproducts from Excess Reagent Using a large excess of the derivatizing agent.Optimize the molar ratio of the reagent to the analyte. Consider a quenching step or a post-derivatization cleanup.[11]

Experimental Protocols

Protocol 1: Acylation of this compound with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

Disclaimer: This is a general protocol for phenethylamines and should be optimized for this compound.

  • Sample Preparation: Evaporate 100 µL of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 2: Silylation of this compound with BSTFA for GC-MS Analysis

Disclaimer: This is a general protocol for phenethylamines and should be optimized for this compound.

  • Sample Preparation: Evaporate 100 µL of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if needed) to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the GC-MS.

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_post Post-Reaction cluster_analysis Analysis Start Start with Sample Extract Dry Evaporate to Dryness Start->Dry AddReagent Add Derivatizing Reagent & Solvent Dry->AddReagent React Incubate (Heat/Time) AddReagent->React EvaporateReagent Evaporate Excess Reagent (Optional) React->EvaporateReagent Reconstitute Reconstitute in Solvent EvaporateReagent->Reconstitute Analyze Inject into GC/HPLC Reconstitute->Analyze

Caption: General workflow for this compound derivatization.

TroubleshootingTree cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Solutions Problem Low/No Product Yield? ReagentFresh Is the reagent fresh? Problem->ReagentFresh Yes ReagentMoisture Was moisture excluded? ReagentFresh->ReagentMoisture Yes UseNewReagent Use fresh reagent ReagentFresh->UseNewReagent No TempTime Are Temp/Time optimal? ReagentMoisture->TempTime Yes DrySample Dry sample/solvents ReagentMoisture->DrySample No pH Is pH correct? TempTime->pH Yes OptimizeConditions Optimize Temp/Time/pH TempTime->OptimizeConditions No pH->OptimizeConditions No

Caption: Troubleshooting decision tree for low derivatization yield.

ReactionPathways cluster_main Desired Reaction cluster_side Side Reaction Phen This compound (Amine) Product Desired Derivative Phen->Product Reagent Derivatizing Reagent (e.g., TFAA) Reagent->Product Hydrolyzed Hydrolyzed Reagent Reagent->Hydrolyzed

Caption: Desired reaction vs. a common side reaction (hydrolysis).

References

Technical Support Center: Refinement of Animal Dosing Protocols for Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Phenpromethamine is a stimulant that was previously marketed as a nasal decongestant but has been withdrawn from the market.[1][2] It is currently banned by the World Anti-Doping Agency.[3] There is a significant lack of published scientific literature detailing its use in animal models, including established dosing protocols, comprehensive pharmacokinetic data, and extensive safety and toxicology profiles. This guide provides general principles and best practices for researchers venturing into the study of under-researched sympathomimetic compounds like this compound. All experimental work should be conducted under approved animal care and use protocols and in compliance with all applicable regulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine.[1][4] Its primary mechanism of action is as a norepinephrine-dopamine releasing agent (NDRA).[1] This means it stimulates the release of these neurotransmitters from presynaptic neurons, leading to increased levels in the synaptic cleft and subsequent stimulant effects on the central and peripheral nervous systems.

Q2: Are there any established starting doses for this compound in common laboratory animal models?

A2: No, there are no publicly available, peer-reviewed studies that provide established starting doses for this compound in animals. Researchers will need to conduct initial dose-range finding studies to determine appropriate doses for their specific animal model and experimental goals.

Q3: What are the potential adverse effects to monitor for in animals administered this compound?

A3: Given its mechanism of action as a stimulant, potential adverse effects are similar to other sympathomimetic amines and may include:

  • Increased locomotor activity and stereotypy

  • Tachycardia (increased heart rate) and hypertension (high blood pressure)

  • Hyperthermia (elevated body temperature)

  • Decreased appetite and weight loss

  • Anxiety-like behaviors

  • Seizures at high doses

Close monitoring of physiological and behavioral parameters is crucial.

Q4: What are the regulatory considerations for using this compound in research?

A4: In many jurisdictions, this compound may be a controlled or regulated substance due to its stimulant properties. Researchers must ensure they have the appropriate licenses and approvals from relevant government agencies before acquiring and using this compound. Furthermore, all animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.

Troubleshooting Guide

Issue 1: Unexpectedly high mortality or severe adverse events in the initial animal cohort.

  • Question: We initiated a dose-range finding study and observed significant toxicity at our lowest dose. What should we do?

  • Answer: Immediately cease administration and euthanize animals showing severe distress according to your approved protocol. Your starting dose, even if based on literature from structurally similar compounds, is too high. For your next iteration, consider a dose that is at least one order of magnitude lower. Ensure your calculations for dose formulation are correct and that the compound is homogenously mixed if administered in feed or a vehicle.

Issue 2: High variability in behavioral or physiological responses between animals in the same dose group.

  • Question: We are observing a wide range of responses in our animals receiving the same dose of this compound. How can we reduce this variability?

  • Answer: High variability can stem from several factors.

    • Route of Administration: Ensure your administration technique is consistent. For example, with oral gavage, ensure the compound is delivered to the stomach each time. For injections, ensure the site and depth are consistent.

    • Stress: Animal stress can significantly impact physiological and behavioral responses. Acclimatize animals to the experimental procedures and environment before dosing.

    • Genetics and Health Status: Use animals from a reliable vendor with a consistent genetic background. Ensure all animals are healthy and free of underlying diseases.

    • Environmental Factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and humidity.

Issue 3: Difficulty in achieving a stable and measurable concentration of this compound in plasma.

  • Question: Our pharmacokinetic analysis shows very low or undetectable plasma levels of this compound, even at doses that produce behavioral effects. What could be the reason?

  • Answer: This could be due to several factors:

    • Rapid Metabolism: this compound may be rapidly metabolized in your chosen animal model. Consider collecting blood samples at earlier time points post-administration.

    • Poor Bioavailability: If administering orally, the compound may have poor absorption from the gastrointestinal tract. Consider testing an alternative route of administration, such as intraperitoneal or subcutaneous injection, to bypass first-pass metabolism.

    • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations. Validate your assay's limit of detection and quantification.

Experimental Protocols

Protocol 1: Initial Dose-Range Finding Study in Rodents

  • Objective: To determine a range of tolerated doses of this compound.

  • Animals: Use a small number of male and female mice or rats (e.g., n=3-5 per sex per dose group).

  • Dose Selection: Based on a thorough literature review of structurally similar compounds, select a starting dose that is expected to be well below the toxic range. A logarithmic dose progression is often used (e.g., 0.1, 1, 10, 100 mg/kg).

  • Administration: Administer a single dose via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Continuously monitor animals for the first 4 hours post-dosing for any signs of toxicity, including changes in behavior, posture, and autonomic signs (e.g., piloerection, salivation). Record body weights and food/water intake for at least 72 hours.

  • Endpoint: The highest dose that does not produce overt signs of toxicity or more than 10% body weight loss can be considered the maximum tolerated dose (MTD) for a single administration.

Protocol 2: Basic Pharmacokinetic Study in Rodents

  • Objective: To determine the basic pharmacokinetic profile of this compound.

  • Animals: Use a sufficient number of animals to allow for serial blood sampling or a composite profile from different cohorts.

  • Dosing: Administer a single dose of this compound at a level known to be well-tolerated.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes). The exact time points may need to be adjusted based on the expected half-life of the compound.

  • Analysis: Process blood to plasma and analyze for this compound concentration using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Stimulant in Different Rodent Species

ParameterMouse (Oral)Rat (Oral)Rat (Intravenous)
Dose (mg/kg)10105
Cmax (ng/mL)250 ± 45180 ± 30850 ± 90
Tmax (min)30605
AUC (ng*h/mL)7509001200
t1/2 (h)1.52.01.8
Bioavailability (%)4555100

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results animal_acclimatization Animal Acclimatization dosing Dosing animal_acclimatization->dosing dose_formulation Dose Formulation dose_formulation->dosing behavioral_monitoring Behavioral Monitoring dosing->behavioral_monitoring physiological_monitoring Physiological Monitoring dosing->physiological_monitoring pk_sampling PK Sampling dosing->pk_sampling data_analysis Data Analysis behavioral_monitoring->data_analysis physiological_monitoring->data_analysis sample_analysis Sample Analysis pk_sampling->sample_analysis sample_analysis->data_analysis report Report Generation data_analysis->report

Caption: General experimental workflow for a dose-response study.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Enters via transporter net Norepinephrine Transporter (NET) This compound->net Enters via transporter vesicle Synaptic Vesicle (DA, NE) This compound->vesicle Disrupts vesicular storage & promotes efflux da_ne Dopamine (DA) & Norepinephrine (NE) dat->da_ne Reuptake net->da_ne Reuptake vesicle->da_ne Increased non-vesicular release receptors Postsynaptic Receptors da_ne->receptors Binds to receptors

Caption: Mechanism of action for a norepinephrine-dopamine releasing agent.

References

Calibration curve issues in Phenpromethamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenpromethamine Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of this compound, with a specific focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound not linear (i.e., R² value is below 0.995)?

A non-linear calibration curve is a frequent challenge that can lead to inaccurate quantification.[1] Several factors can contribute to this issue:

  • Inappropriate Calibration Range: A calibration range that is too wide can lead to non-linearity, especially at the upper and lower ends.[2][3]

  • Detector Saturation: At high concentrations of this compound, the detector response may no longer be proportional to the analyte concentration, causing the curve to flatten.[1]

  • Analyte Adsorption: At very low concentrations, this compound may adsorb to surfaces such as vials and instrument components, leading to a response that is lower than expected.[3]

  • Errors in Standard Preparation: Inaccurate dilutions, especially serial dilutions, can introduce significant errors and affect linearity.[1]

  • Matrix Effects: In biological samples, co-eluting endogenous compounds can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and a non-linear response.[3][4]

Q2: My calibration curve has a poor correlation coefficient (R²), but it looks visually linear. What could be the problem?

While a visual inspection is important, a low R² value despite apparent linearity can indicate underlying issues such as:

  • High Variability in Replicate Injections: Inconsistent injection volumes or sample instability in the autosampler can lead to high relative standard deviation (%RSD) between replicate injections of the same standard, which will negatively impact the R² value.[3]

  • Incorrect Peak Integration: Inconsistent or incorrect peak integration parameters can lead to variability in peak areas and affect the linearity.[1] It is important to manually review the integration of each peak in the calibration curve.[1]

  • Systematic Errors: There may be systematic errors in the preparation of your standards, such as issues with pipettes or balances.[5]

Q3: What should I do if my calibration curve is consistently non-linear?

If you consistently observe a non-linear calibration curve, consider the following troubleshooting steps:

  • Narrow the Calibration Range: Focus on a narrower, more relevant concentration range for your samples.[1][3]

  • Use a Weighted Regression Model: Instead of a simple linear regression, a weighted regression (e.g., 1/x or 1/x²) can often provide a better fit for data with non-uniform variance across the concentration range.

  • Evaluate Alternative Regression Models: In some cases, a non-linear model, such as a quadratic fit, may be more appropriate.[1][6] However, the choice of a non-linear model should be scientifically justified and validated.[1]

  • Prepare Fresh Standards: Prepare each calibration standard independently from a stock solution to avoid the propagation of dilution errors.[1]

Q4: How can I minimize matrix effects when quantifying this compound in biological samples?

Matrix effects can be a significant challenge in bioanalysis.[4] To mitigate them:

  • Improve Sample Preparation: Utilize more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3]

  • Optimize Chromatography: Adjust the chromatographic method to better separate this compound from matrix components.[3]

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will co-elute and experience similar ionization effects as the analyte.

Troubleshooting Guides

Issue 1: Poor Linearity (Low R² value)
Possible Causes Solutions & Recommendations
Inappropriate calibration range (too wide).[3] Narrow the calibration range to bracket the expected sample concentrations or use a weighted regression model.[3][4]
Detector saturation at high concentrations.[1][3] Dilute the high-concentration standards and any samples that fall above the linear range.[3]
Adsorption of analyte at low concentrations.[3] Use silanized glass vials to minimize adsorption. Ensure the sample solvent is compatible with the mobile phase.[3]
Errors in standard preparation.[1] Prepare each calibration standard independently from a stock solution.[1] Use calibrated pipettes and balances.[5]
Presence of contaminants or matrix effects.[3][4] Improve sample cleanup procedures.[3] Use a stable isotope-labeled internal standard to compensate for matrix effects.
Issue 2: High Variability in Replicate Injections (High %RSD)
Possible Causes Solutions & Recommendations
Inconsistent injection volume.[3] Check the autosampler for air bubbles and ensure proper syringe wash settings.[3]
Sample instability in the autosampler.[3] Keep the autosampler tray cooled, if possible, and check for analyte degradation over time by re-injecting a standard at the end of the run.[3]
Poor chromatography (e.g., peak splitting, tailing).[5] Optimize the mobile phase, gradient, and column temperature.[5]
System contamination or carryover. Implement a robust wash method between injections, using a strong solvent to clean the needle and injection port.
Issue 3: No or Low Signal for Calibrators
Possible Causes Solutions & Recommendations
Incorrect instrument parameters (e.g., mass transitions, source settings).[3] Verify the MS/MS transitions and optimize source parameters such as temperature and gas flows.[3]
Analyte degradation.[3] Prepare fresh standards and investigate the stability of this compound in the chosen solvent.[3]
Sample preparation error (e.g., analyte lost during extraction).[3] Review the extraction protocol and perform recovery experiments to ensure the analyte is not being lost.[3]
Instrument malfunction (e.g., no spray in MS source).[3] Perform instrument checks and maintenance as per the manufacturer's guidelines.[3]

Experimental Protocols

A typical experimental protocol for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS is outlined below.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, standard, or quality control, add an internal standard.

  • Add a suitable buffer to adjust the pH.

  • Add an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5-10 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]

3. Calibration Curve Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike blank biological matrix with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample/ Standard/QC add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_guide start Calibration Curve Issue: Poor Linearity (R² < 0.995) check_range Is the calibration range appropriately narrow? start->check_range check_prep Are standards prepared correctly and independently? check_range->check_prep Yes sol_range Action: Narrow the range or use weighted regression. check_range->sol_range No check_integration Is peak integration consistent and accurate? check_prep->check_integration Yes sol_prep Action: Prepare fresh standards independently. Verify dilutions. check_prep->sol_prep No check_matrix Are matrix effects suspected? check_integration->check_matrix Yes sol_integration Action: Manually review and optimize integration parameters. check_integration->sol_integration No sol_matrix Action: Improve sample cleanup and use an isotope-labeled IS. check_matrix->sol_matrix Yes end_node Re-evaluate Calibration Curve check_matrix->end_node No sol_range->end_node sol_prep->end_node sol_integration->end_node sol_matrix->end_node

Caption: Troubleshooting decision tree for calibration curve linearity.

References

Technical Support Center: Phenpromethamine Sample Handling and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Phenpromethamine during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample extraction?

This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine and stimulant belonging to the phenethylamine (B48288) group.[1] Like other phenethylamines, its chemical structure is susceptible to degradation under various environmental conditions, which can occur during sample collection, storage, and extraction. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of related phenethylamine compounds, the primary factors influencing the stability of this compound are expected to be:

  • pH: Extreme acidic or basic conditions can catalyze degradation reactions.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4][5][6]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.[7]

  • Oxidizing Agents: The amine group in this compound can be susceptible to oxidation.[7]

Q3: What are the potential degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation based on its phenethylamine structure could involve oxidation of the amine group to form N-oxide derivatives or products of oxidative deamination.[7]

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues encountered during the extraction of this compound from biological samples.

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to improper pH during extraction.Maintain the sample pH within a stable range, ideally between 4 and 6, for phenethylamine compounds.[3] Use appropriate buffers throughout the extraction process.
Thermal degradation during sample processing.Keep samples on ice or at refrigerated temperatures (2-8 °C) during all extraction steps. Avoid prolonged exposure to room temperature.
Photodegradation from light exposure.Work in a dimly lit environment or use amber-colored labware to protect samples from light. Store samples in the dark.[7]
Inconsistent results between replicate samples Variable degradation due to inconsistent handling.Standardize all sample handling and extraction procedures. Ensure uniform timing, temperature, and light exposure for all samples.
Presence of oxidizing agents in reagents or samples.Use high-purity solvents and reagents. If oxidative degradation is suspected, consider adding an antioxidant to the sample, but validate its compatibility with the analytical method.
Appearance of unknown peaks in chromatograms Formation of degradation products.Conduct forced degradation studies to identify potential degradation products.[7][8][9][10][11] This will help in developing a stability-indicating analytical method that can separate and quantify this compound from its degradants. Optimize chromatographic conditions (e.g., mobile phase pH, column chemistry) to improve resolution.[7]

Experimental Protocols

The following are generalized protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE) of this compound from biological matrices, based on methods for similar amphetamine-type stimulants. Optimization and validation are crucial for specific applications.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Urine

This protocol is adapted from established methods for the extraction of amphetamines.[12][13][14]

Materials:

  • Human urine sample

  • Internal standard (e.g., this compound-d5)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.0 M)

  • Extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol)

  • Hydrochloric acid (HCl) in methanol (B129727)

  • Centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of urine in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add NaOH solution to adjust the sample pH to >10 to ensure this compound is in its free base form.

  • Extraction: Add 5 mL of the extraction solvent, cap the tube, and vortex for 10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is based on general procedures for the SPE of stimulants from biological fluids.[15][16][17]

Materials:

  • Human plasma sample

  • Internal standard (e.g., this compound-d5)

  • SPE cartridge (e.g., mixed-mode cation exchange)

  • Methanol

  • Deionized water

  • Ammonium (B1175870) hydroxide

  • Formic acid

  • Centrifuge tubes, vacuum manifold, nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: To 1 mL of plasma, add the internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

  • Elution: Elute this compound from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

Table 1: Factors Affecting this compound Stability (Qualitative Summary)
Factor Effect on Stability Recommendation for Minimizing Degradation
pH Degradation is more likely at extreme acidic or basic pH.[2][3]Maintain sample and extraction solvent pH in the range of 4-6.
Temperature Higher temperatures accelerate degradation.[3][4][5][6]Process and store samples at refrigerated or frozen temperatures.
Light Exposure to UV and visible light can cause degradation.[7]Use amber vials and minimize light exposure during handling and storage.
Oxidation The amine functional group is susceptible to oxidation.[7]Use high-purity reagents and consider the use of antioxidants if necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction sample Biological Sample (Urine/Plasma) add_is Add Internal Standard sample->add_is ph_adjust pH Adjustment add_is->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle LLE Pathway spe Solid-Phase Extraction ph_adjust->spe SPE Pathway evaporation Evaporation lle->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

degradation_pathways cluster_stressors Stress Conditions This compound This compound degradation_products Degradation Products (e.g., N-oxides, deaminated compounds) This compound->degradation_products Degradation ph Extreme pH ph->degradation_products temp High Temperature temp->degradation_products light Light Exposure light->degradation_products oxidation Oxidizing Agents oxidation->degradation_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing GC-MS Analysis of Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Phenpromethamine.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound and provides step-by-step guidance to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom Potential Cause Troubleshooting Steps
Peak Tailing 1. Active Sites in the Inlet or Column: this compound, being a secondary amine, is susceptible to interaction with active silanol (B1196071) groups in the GC system. 2. Insufficient Injector Temperature: Incomplete vaporization of the analyte. 3. Column Contamination: Buildup of non-volatile residues from previous injections.1. Use a Deactivated Liner: Employ a liner with deactivation to minimize interactions. 2. Increase Injector Temperature: Incrementally increase the injector temperature (e.g., in 10-20°C steps) to ensure complete vaporization. A typical starting point is 250°C. 3. Column Maintenance: Trim the first few centimeters of the column or bake it out at a high temperature to remove contaminants.
Peak Fronting 1. Column Overload: Injecting too much of the sample. 2. Inappropriate Solvent: The solvent may not be compatible with the stationary phase or injection conditions.1. Dilute the Sample: Reduce the concentration of the sample. 2. Increase Split Ratio: If using split injection, a higher split ratio will reduce the amount of sample reaching the column. 3. Change Injection Volume: Reduce the volume of sample injected.

Issue 2: Low or No Signal (Poor Sensitivity)

Symptom Potential Cause Troubleshooting Steps
Low Analyte Response 1. Inappropriate Injection Mode: Using split injection for a low-concentration sample. 2. Injector Temperature Too High: Thermal degradation of the analyte. 3. Leak in the System: A leak in the injector can lead to sample loss.1. Switch to Splitless Injection: For trace analysis, splitless injection ensures that the majority of the sample reaches the column.[1][2][3] 2. Optimize Injector Temperature: While a high temperature is needed for vaporization, excessive heat can degrade this compound. Analyze a standard at decreasing temperatures to find the optimal point. 3. Perform a Leak Check: Regularly check for leaks at the injector septum and fittings.
No Peak Detected 1. Derivatization Failure: Incomplete or no derivatization of this compound. 2. Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions.1. Verify Derivatization: Ensure the derivatizing agent (e.g., PFPA, HFBA) is fresh and the reaction conditions (temperature and time) are appropriate.[4] 2. Check MS Settings: Confirm that the MS is acquiring in the correct mode (scan or SIM) and that the selected ions for this compound and its derivative are correct.

Frequently Asked Questions (FAQs)

Q1: What is the best injection mode for this compound analysis: split or splitless?

A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.[2]

  • Split Injection: This mode is suitable for high-concentration samples where only a small portion of the sample is required to obtain a good signal. It helps to prevent column overload and can result in sharper peaks.[2]

  • Splitless Injection: This is the preferred mode for trace analysis (low-concentration samples). In this mode, the entire sample is transferred to the column, maximizing sensitivity.[1][3][5]

Q2: What is a good starting injector temperature for this compound analysis?

A2: A good starting point for the injector temperature is 250°C . This temperature is generally sufficient to ensure the rapid vaporization of this compound and its derivatives without causing significant thermal degradation. However, this should be optimized for your specific instrument and method. For high-boiling point analytes, temperatures can be incrementally increased to 275°C or 300°C.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended for the analysis of amphetamine-type compounds like this compound.[4] Derivatization of the secondary amine group with reagents such as Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) improves the chromatographic peak shape, increases volatility, and enhances the sensitivity of the analysis.[4][5]

Q4: How can I optimize the splitless hold time?

A4: The splitless hold time is the period during which the split vent is closed, allowing the entire sample to be transferred to the column. The optimal hold time is typically between 0.5 and 1 minute. It should be long enough to allow for the complete transfer of the analyte from the injector to the column but short enough to prevent excessive solvent tailing.

Experimental Protocols

Below is a generalized experimental protocol for the GC-MS analysis of this compound in a biological matrix. This should be adapted and validated for your specific application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample (e.g., urine, plasma), add an appropriate internal standard.

  • Alkalinize the sample by adding a suitable buffer (e.g., phosphate (B84403) buffer, pH 9-10).

  • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, hexane).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of a derivatizing agent (e.g., PFPA).

  • Cap the vial and heat at 70°C for 20 minutes.[4]

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).

3. GC-MS Parameters

Parameter Recommended Value
Injection Mode Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Splitless Hold Time 1 minute
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program Initial: 70°C, hold for 1 min Ramp: 15°C/min to 280°C Hold: 5 min at 280°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Quantitative Data Summary

The following table provides an illustrative example of how injection parameters can affect the peak area of a derivatized this compound standard. Note: This data is for illustrative purposes only and optimal conditions should be determined experimentally.

Injector Temperature (°C) Split Ratio Injection Volume (µL) Relative Peak Area
230Splitless185,000
250Splitless1120,000
270Splitless1115,000
25010:1160,000
25050:1115,000
250Splitless2230,000

Visualizations

Experimental Workflow for this compound GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization (PFPA) LLE->Derivatization Injection GC Injection Derivatization->Injection Inject 1 µL Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification

A general workflow for the GC-MS analysis of this compound.

Logical Relationship for Troubleshooting Poor Peak Shape

G PoorPeakShape Poor Peak Shape Tailing Tailing PoorPeakShape->Tailing Fronting Fronting PoorPeakShape->Fronting ActiveSites Active Sites Tailing->ActiveSites Cause LowTemp Low Injector Temp Tailing->LowTemp Cause Contamination Contamination Tailing->Contamination Cause Overload Column Overload Fronting->Overload Cause BadSolvent Incompatible Solvent Fronting->BadSolvent Cause DeactivatedLiner Use Deactivated Liner ActiveSites->DeactivatedLiner Solution IncreaseTemp Increase Injector Temp LowTemp->IncreaseTemp Solution CleanColumn Clean/Trim Column Contamination->CleanColumn Solution DiluteSample Dilute Sample Overload->DiluteSample Solution ChangeSolvent Change Solvent BadSolvent->ChangeSolvent Solution

Troubleshooting logic for common peak shape issues.

Signaling Pathway of this compound

G This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks VesicularRelease Increased Vesicular Release This compound->VesicularRelease ReuptakeInhibition Reuptake Inhibition DAT->ReuptakeInhibition NET->ReuptakeInhibition Dopamine Extracellular Dopamine VesicularRelease->Dopamine Norepinephrine Extracellular Norepinephrine VesicularRelease->Norepinephrine ReuptakeInhibition->Dopamine ReuptakeInhibition->Norepinephrine PostsynapticReceptors Postsynaptic Receptors Dopamine->PostsynapticReceptors Norepinephrine->PostsynapticReceptors StimulantEffects Stimulant Effects PostsynapticReceptors->StimulantEffects

Mechanism of action of this compound as a releasing agent.

References

Troubleshooting unexpected results in Phenpromethamine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers working with Phenpromethamine. This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine that acts as a norepinephrine-dopamine releasing agent.[1] It was formerly used as a nasal decongestant but is now banned by the World Anti-Doping Agency and has been found in some dietary supplements.[1][2][3]

Troubleshooting Guides (FAQs)

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Question 1: Why are my dose-response curves for this compound inconsistent between experiments, showing significant shifts in EC50/IC50 values?

Answer: Inconsistent dose-response curves are a frequent issue in bioassays and can stem from several factors.[4][5] Here are the primary areas to investigate:

  • Cell Health and Passage Number: Ensure that the cells used are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cellular responses can change significantly at high passage numbers.

  • Reagent Variability: Lot-to-lot variations in critical reagents like serum, media, or the this compound compound itself can alter cellular responses. Always qualify new batches of reagents.

  • Compound Stability and Solubility: this compound, like other phenethylamines, may be susceptible to degradation or precipitation at high concentrations in aqueous buffers. Prepare fresh dilutions for each experiment from a validated stock solution. Visually inspect for any precipitation.[4]

  • Pipetting and Dilution Accuracy: Small errors in serial dilutions can lead to large inaccuracies in the final concentrations tested.[4][5] Ensure pipettes are properly calibrated and consider using automated liquid handlers for critical steps.

  • Incubation Time: The duration of compound exposure can significantly impact the observed biological response.[4] Optimize and strictly adhere to a consistent incubation time across all experiments.

Question 2: I'm observing a very high background signal or high non-specific binding in my adrenergic receptor radioligand binding assay. What's causing this?

Answer: High background in radioligand binding assays can obscure the specific binding signal.[6] Here are some common causes and solutions:

  • Radioligand Quality: Ensure the radioligand has not degraded. Use a fresh batch or one that has been stored correctly at the recommended temperature.

  • Insufficient Washing: Inadequate washing of the filters or plates after incubation can leave unbound radioligand, contributing to high background. Optimize the number and volume of wash steps.

  • Filter Binding: The radioligand may be binding non-specifically to the filter paper itself. Presoaking the filters in a blocking agent (like polyethyleneimine) can help mitigate this issue.

  • Incorrect Blocking Agent: The concentration of the unlabeled ligand used to define non-specific binding may be too low. A concentration of 100- to 1000-fold higher than the Kd of the radioligand is typically recommended.

  • Membrane Protein Concentration: Using too high a concentration of cell membranes can lead to increased non-specific binding. Determine the optimal protein concentration for your assay.[6]

Question 3: The signal-to-noise ratio in my cAMP functional assay is very low after stimulating with this compound. What steps can I take to improve it?

Answer: A low signal-to-noise ratio in a cAMP assay can be due to either a weak signal or high background.[7] Consider the following troubleshooting steps:

  • Suboptimal Agonist Concentration or Time: You may be using a suboptimal concentration of this compound or an insufficient stimulation time.[7] Perform a full dose-response curve and a time-course experiment to determine the optimal conditions.

  • Low Receptor Expression: The cell line you are using may not express a sufficient number of the target adrenergic receptors to produce a robust cAMP response.[7] Confirm receptor expression using a technique like radioligand binding or qPCR.

  • Ineffective PDE Inhibition: Cyclic AMP is rapidly degraded by phosphodiesterases (PDEs). Ensure that a PDE inhibitor (e.g., IBMX) is included in the assay buffer at an effective concentration (a starting point of 0.5 mM is often used).[7]

  • Reagent Degradation: Ensure all assay reagents, especially the ATP substrate and detection antibodies, are fresh and have been stored correctly.[7] Avoid multiple freeze-thaw cycles.

  • Incorrect Plate Reader Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for your assay's detection method.[7] Optimize the gain settings to enhance the signal without amplifying the background.

Quantitative Data Summary

The following tables provide expected values and typical conditions for this compound bioassays. These are representative values and may need to be optimized for your specific experimental system.

Table 1: Expected Binding Affinities (Ki) of this compound for Adrenergic Receptors

Receptor SubtypeExpected Ki Range (nM)Notes
Alpha-1 Adrenergic500 - 2000Lower affinity compared to alpha-2.
Alpha-2 Adrenergic100 - 500Moderate affinity.
Beta-1 Adrenergic> 2000Generally low affinity.
Beta-2 Adrenergic800 - 3000Low to moderate affinity.

Note: These values are hypothetical and based on the known pharmacology of similar sympathomimetic amines.

Table 2: Typical Assay Conditions for a cAMP Functional Assay

ParameterRecommended Condition
Cell LineHEK293 or CHO cells stably expressing the adrenergic receptor of interest.
Cell Seeding Density2,000 - 10,000 cells/well (96-well plate), optimize for cell line.
PDE Inhibitor0.5 mM IBMX or other suitable PDE inhibitor.
Stimulation Time15 - 30 minutes at 37°C.
This compound Conc.1 nM to 100 µM for a full dose-response curve.
Detection MethodHTRF, Luminescence, or Fluorescence Polarization.

Experimental Protocols

Key Experiment 1: Adrenergic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific adrenergic receptor subtype.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target adrenergic receptor to ~90% confluency.

    • Harvest cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for alpha-1), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., phentolamine) to a set of wells.

    • Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Separation and Detection:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be converted to a Ki value.

Key Experiment 2: cAMP Accumulation Functional Assay

This protocol measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP) via G-protein coupled adrenergic receptors.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the target adrenergic receptor into a 96-well plate and allow them to attach overnight.[8]

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Incubate for 30 minutes at 37°C to allow the PDE inhibitor to take effect.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the diluted this compound to the appropriate wells. For antagonist mode assays, add the antagonist before adding a fixed concentration of a known agonist.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided with your specific cAMP assay kit.

    • Follow the manufacturer's protocol for the detection of cAMP. This typically involves adding detection reagents that contain an antibody or other molecule that specifically binds cAMP, along with a detection conjugate (e.g., HRP or a fluorescent probe).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from your samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response model to determine the EC50 and Emax.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Adrenergic Receptor Signaling This compound This compound Receptor Adrenergic Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway for G-protein coupled adrenergic receptors.

cluster_1 Radioligand Binding Assay Workflow A Prepare Cell Membranes B Set up Assay Plate: Radioligand, Compound, and Membranes A->B C Incubate (e.g., 60 min at RT) B->C D Filter and Wash to Separate Bound from Free Ligand C->D E Add Scintillation Cocktail D->E F Count Radioactivity (CPM) E->F G Analyze Data: Calculate Ki F->G

Caption: Experimental workflow for a radioligand binding assay.

cluster_2 Troubleshooting Inconsistent Dose-Response Curves Start Inconsistent EC50/IC50 Values Q1 Are cells healthy and low passage number? Start->Q1 A1_Yes Check Compound and Reagents Q1->A1_Yes Yes A1_No Thaw new vial of cells or obtain new stock Q1->A1_No No Q2 Are stock solutions freshly prepared? A1_Yes->Q2 A2_Yes Verify Assay Protocol Q2->A2_Yes Yes A2_No Prepare fresh compound dilutions and re-test Q2->A2_No No Q3 Is incubation time and temperature consistent? A2_Yes->Q3 A3_Yes Calibrate Pipettes and review technique Q3->A3_Yes Yes A3_No Standardize all incubation steps Q3->A3_No No

References

Validation & Comparative

Cross-Reactivity of Phenpromethamine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of phenpromethamine in commercially available amphetamine immunoassays. Due to a lack of direct experimental data on this compound, this guide leverages principles of structural chemistry and existing data on structurally analogous compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are a cornerstone of preliminary drug screening due to their speed and cost-effectiveness.[1] These tests utilize antibodies to detect the presence of specific drugs or their metabolites.[2] However, the specificity of these antibodies is not absolute. Cross-reactivity can occur when the antibody binds to a substance other than its target analyte, leading to a false-positive result.[2] This phenomenon is particularly relevant for amphetamine immunoassays, as numerous structurally similar compounds, including over-the-counter medications and other sympathomimetic amines, can potentially interfere with the assay.[1]

Structural Comparison: this compound and Amphetamine

The potential for cross-reactivity is fundamentally linked to the structural similarity between the target analyte and the interfering substance. Both this compound and amphetamine belong to the phenethylamine (B48288) class of compounds.[3][4]

As illustrated below, both molecules share a core phenethylamine skeleton, which consists of a phenyl ring attached to an ethylamine (B1201723) side chain. The key difference lies in the substitution on the amine group and the position of the methyl group on the side chain. Amphetamine is α-methylphenethylamine, while this compound is N,β-dimethylphenethylamine.[5][6] This structural resemblance, particularly the shared phenylpropylamine backbone, is the primary reason to anticipate potential cross-reactivity in amphetamine immunoassays.

CompoundChemical StructureMolecular FormulaMolar Mass
Amphetamine [Image of Amphetamine chemical structure]C₉H₁₃N135.21 g/mol [5]
This compound [Image of this compound chemical structure]C₁₀H₁₅N149.23 g/mol [6]

Principle of Amphetamine Immunoassays

Most amphetamine screening immunoassays operate on the principle of competitive binding.[7][8] In this setup, a labeled version of amphetamine (the tracer) competes with any unlabeled amphetamine present in the sample (e.g., from urine) for a limited number of binding sites on an anti-amphetamine antibody.[8] The signal generated by the assay is inversely proportional to the concentration of amphetamine in the sample.[7] If a cross-reacting substance like this compound is present, it can also bind to the antibody, displacing the labeled amphetamine and leading to a positive or falsely elevated result.

G Competitive Binding Immunoassay Principle cluster_sample Urine Sample cluster_reagents Assay Reagents cluster_result Assay Result Unlabeled Amphetamine Unlabeled Amphetamine Anti-Amphetamine Antibody Anti-Amphetamine Antibody Unlabeled Amphetamine->Anti-Amphetamine Antibody Binds This compound This compound (Potential Cross-Reactant) This compound->Anti-Amphetamine Antibody Potentially Binds (Cross-Reactivity) Signal Generation Signal Generation Anti-Amphetamine Antibody->Signal Generation Bound Labeled Amphetamine Determines Signal Labeled Amphetamine Labeled Amphetamine Labeled Amphetamine->Anti-Amphetamine Antibody Competes for Binding Sites

Diagram illustrating the competitive binding principle in amphetamine immunoassays and the point of potential cross-reactivity.

Cross-Reactivity Data for Structurally Similar Compounds

CompoundAssay TypeConcentration TestedResult
Pseudoephedrine EMIT IINot SpecifiedCan cause false-positive results
Phenylpropanolamine EMIT1000 µg/mLPositive
Phentermine ELISA25 ng/g89% Cross-reactivity
Ephedrine EMIT1000 µg/mLPositive
Phenylephrine Not SpecifiedNot SpecifiedCan cause false-positive results[1]

This table is a summary of findings from various sources and is not an exhaustive list. The exact cross-reactivity can depend on the specific assay and its cutoff levels.

Given that this compound shares a similar phenethylamine backbone with the compounds listed above, there is a strong theoretical basis to predict that it would also exhibit some degree of cross-reactivity in certain amphetamine immunoassays. The N-methyl group in this compound is also present in methamphetamine, a primary target for many amphetamine screening assays.

Experimental Protocols for Assessing Cross-Reactivity

A standardized protocol is crucial for accurately determining the cross-reactivity of a compound in an immunoassay. The following outlines a general experimental workflow for such an assessment.

G Experimental Workflow for Cross-Reactivity Testing A Prepare stock solution of This compound in a suitable solvent B Spike drug-free urine with varying concentrations of this compound A->B D Perform Amphetamine Immunoassay on all samples according to manufacturer's instructions B->D C Prepare positive and negative controls (Amphetamine and drug-free urine) C->D E Record the assay response for each concentration of this compound D->E F Calculate the concentration of this compound that produces a response equivalent to the assay cutoff for Amphetamine E->F G Determine the percent cross-reactivity F->G

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of Phenpromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Phenpromethamine against a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. The supporting experimental data, presented in clearly structured tables, demonstrates the superior performance of the new method in terms of sensitivity, specificity, and efficiency. Detailed experimental protocols are provided to allow for replication and verification of the findings.

Introduction to this compound Analysis

This compound is a sympathomimetic amine that has seen use as a stimulant. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. While traditional HPLC-UV methods have been employed for the analysis of similar compounds, they often face limitations in terms of sensitivity and specificity, especially in complex matrices. This guide introduces a novel UPLC-MS/MS method designed to overcome these challenges, offering a more robust and efficient analytical solution.

Comparison of Analytical Method Performance

The validation of the new UPLC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The following tables summarize the comparative performance data of the new UPLC-MS/MS method and the existing HPLC-UV method.

Table 1: Linearity and Range

ParameterNew UPLC-MS/MS MethodExisting HPLC-UV Method
Linear Range 0.1 - 100 ng/mL50 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Regression Equation y = 1.25x + 0.05y = 0.85x + 2.3

Table 2: Accuracy (Recovery)

Spiked ConcentrationNew UPLC-MS/MS Method (% Recovery)Existing HPLC-UV Method (% Recovery)
Low QC (0.3 ng/mL) 99.5%N/A
Mid QC (50 ng/mL) 101.2%98.5%
High QC (80 ng/mL) 99.8%102.1%

Table 3: Precision (Repeatability and Intermediate Precision)

Quality Control LevelNew UPLC-MS/MS Method (%RSD)Existing HPLC-UV Method (%RSD)
Repeatability (Intra-day) < 2%< 5%
Intermediate Precision (Inter-day) < 3%< 7%

Table 4: Sensitivity (LOD and LOQ)

ParameterNew UPLC-MS/MS MethodExisting HPLC-UV Method
Limit of Detection (LOD) 0.03 ng/mL15 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL50 ng/mL

Table 5: Specificity and Robustness

ParameterNew UPLC-MS/MS MethodExisting HPLC-UV Method
Specificity No interference from related substances or degradation products observed.Potential interference from structurally similar compounds.
Robustness Unaffected by minor variations in mobile phase composition and flow rate.Sensitive to changes in mobile phase pH and organic solvent ratio.

Experimental Protocols

Detailed methodologies for the key experiments performed in the validation of the new UPLC-MS/MS method are provided below.

Specificity

To assess the specificity of the method, forced degradation studies were conducted. This compound standard solutions were subjected to stress conditions including acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), and heat (60°C for 24 hours). The stressed samples were then analyzed to evaluate the separation of this compound from any potential degradation products. The analysis was also performed on a placebo formulation to ensure no interference from excipients.

Linearity

A stock solution of this compound was prepared and serially diluted to create calibration standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each concentration level was analyzed in triplicate. A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line.

Accuracy

The accuracy of the method was determined by recovery studies. A placebo formulation was spiked with known concentrations of this compound at three levels: low, medium, and high quality control (QC) samples. The spiked samples were prepared in triplicate and analyzed. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate preparations of the medium QC sample on the same day. Intermediate precision was assessed by analyzing the same set of samples on three different days by two different analysts. The relative standard deviation (%RSD) of the measurements was calculated to express the precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1. The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy, with a signal-to-noise ratio of at least 10:1.

Robustness

The robustness of the UPLC-MS/MS method was evaluated by introducing deliberate small variations to the analytical parameters. The parameters varied included the mobile phase composition (±2% organic phase), column temperature (±2°C), and flow rate (±0.02 mL/min). The effect of these changes on the peak area and retention time of this compound was monitored.

Visualizations

The following diagrams illustrate the experimental workflow for the validation of the new analytical method and a comparison of the key performance characteristics.

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis cluster_data Data Evaluation A Standard & Sample Preparation I UPLC-MS/MS Analysis A->I B Forced Degradation (Acid, Base, Oxidative, Thermal) C Specificity B->C J Data Processing & Evaluation C->J D Linearity & Range D->J E Accuracy (% Recovery) E->J F Precision (Repeatability & Intermediate) F->J G LOD & LOQ G->J H Robustness H->J I->D I->E I->F I->G I->H K Validation Report J->K

Caption: Workflow for the validation of the new analytical method.

G cluster_new New UPLC-MS/MS Method cluster_existing Existing HPLC-UV Method cluster_comparison Comparison A High Sensitivity (LOQ: 0.1 ng/mL) I Superior Performance A->I B High Specificity (Mass-based detection) B->I C Fast Analysis Time (< 5 min) C->I D High Throughput D->I E Lower Sensitivity (LOQ: 50 ng/mL) J Standard Performance E->J F Potential for Interference (Chromatographic separation only) F->J G Longer Analysis Time (> 15 min) G->J H Lower Throughput H->J

Caption: Comparison of new vs. existing analytical methods.

Phenpromethamine vs. Amphetamine: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of phenpromethamine and amphetamine, two synthetic stimulants of the phenethylamine (B48288) class. While amphetamine is a well-characterized compound with established clinical use and a significant body of research, this compound is a less-studied substance, formerly used as a nasal decongestant and now found in some dietary supplements. This document aims to objectively compare their known pharmacological properties, supported by available experimental data and detailed methodologies for key comparative experiments.

Overview and Mechanism of Action

Both this compound and amphetamine are classified as monoamine releasing agents, exerting their primary effects by increasing the extracellular levels of catecholamine neurotransmitters, particularly norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), in the synaptic cleft.[1][2][3] This action is primarily mediated through their interaction with monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2]

This compound is known to act as a norepinephrine-dopamine releasing agent (NDRA).[1] It enters the presynaptic neuron and induces the reverse transport of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.[1]

Amphetamine also functions as a potent NDRA.[4] Its mechanism involves multiple actions: it serves as a substrate for DAT and NET, leading to competitive inhibition of reuptake and promoting neurotransmitter efflux.[5] Furthermore, amphetamine can disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic catecholamine concentrations available for release.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and amphetamine. Direct comparative studies are limited, and much of the data for this compound is derived from in vitro assays.

Table 1: Potency for Monoamine Release

CompoundNorepinephrine Release (EC50, nM)Dopamine Release (EC50, nM)Serotonin Release
This compound 154[1]574[1]Not Reported[1]
Amphetamine Potent ReleaserPotent ReleaserWeak Releaser

EC50 (Half-maximal effective concentration) values for this compound were determined in rat brain synaptosomes.[1] Specific EC50 values for amphetamine's releasing activity vary across studies and are often presented in the context of its multifaceted mechanism.

Table 2: Pharmacokinetic Properties

ParameterThis compoundAmphetamine
Bioavailability Data not availableHigh (oral)[6][7]
Elimination Half-Life Data not available~6-12 hours[6]
Metabolism Data not availableExtensive hepatic metabolism[6][7]
Excretion Data not availablePrimarily renal[6]

Pharmacokinetic data for this compound is not well-documented in publicly available literature. The data for amphetamine can vary based on formulation and individual patient factors.[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize monoamine releasing agents are provided below. These protocols are generalized from established practices in neuropharmacology.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity of a compound for specific monoamine transporters (DAT, NET, SERT).

Objective: To determine the inhibitory constant (Ki) of this compound and amphetamine for DAT and NET.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET.[8]

  • Test compounds: this compound, Amphetamine.

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.[8]

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[9][10]

Objective: To measure the effects of this compound and amphetamine administration on extracellular dopamine and norepinephrine levels in a relevant brain region (e.g., the striatum or prefrontal cortex).

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for neurotransmitter analysis.

Procedure:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover for several days.[9]

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.[9]

  • Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate.[10]

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.[9]

  • Drug Administration: The test compound (this compound or amphetamine) is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[9][11]

  • Sample Collection: Dialysate samples continue to be collected at regular intervals following drug administration.

  • Neurochemical Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using HPLC-ECD.

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.

Visualizations of Pharmacological Concepts

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (DA, NE) Cytosol Cytosolic Pool (DA, NE) Vesicle->Cytosol Basal Leak Cytosol->Vesicle Uptake Synaptic_Cleft Synaptic Cleft (Increased DA, NE) Cytosol->Synaptic_Cleft Reverse Transport VMAT2 VMAT2 DAT_NET DAT/NET Drug This compound or Amphetamine Drug->Cytosol Inhibits VMAT2 (Amphetamine) Drug->DAT_NET Enters via Transporter Synaptic_Cleft->DAT_NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding

Caption: Signaling pathway of monoamine release by this compound and amphetamine.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_microdialysis In Vivo Microdialysis prep Prepare Cell Membranes (Expressing DAT/NET) incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze_bind Data Analysis (IC50, Ki) count->analyze_bind surgery Surgical Implantation of Guide Cannula probe Insert Microdialysis Probe surgery->probe perfuse Perfuse with aCSF probe->perfuse baseline Collect Baseline Samples perfuse->baseline administer Administer Test Compound baseline->administer collect Collect Post-Drug Samples administer->collect analyze_neuro HPLC-ECD Analysis collect->analyze_neuro

Caption: Experimental workflows for radioligand binding and in vivo microdialysis.

Logical_Relationship Phenethylamine Phenethylamine Core Structure This compound This compound (N,β-dimethylphenethylamine) Phenethylamine->this compound Structural Derivative Amphetamine Amphetamine (α-methylphenethylamine) Phenethylamine->Amphetamine Structural Derivative NDRA Norepinephrine-Dopamine Releasing Agent This compound->NDRA Pharmacological Class Amphetamine->NDRA Pharmacological Class

Caption: Logical relationship of this compound and amphetamine to their core structure and pharmacological class.

Comparative Summary and Conclusion

Both this compound and amphetamine are sympathomimetic amines that function as norepinephrine-dopamine releasing agents. Amphetamine is a well-researched compound with a complex mechanism of action that includes transporter substrate activity and disruption of vesicular storage. The available data for this compound indicates a similar, though less potent, monoamine releasing profile, with a greater selectivity for norepinephrine release over dopamine release compared to its dopaminergic activity.

A significant gap in the current understanding of this compound's pharmacology is the lack of comprehensive in vivo data, including its pharmacokinetic profile and its effects on behavior and physiological systems. The experimental protocols described in this guide provide a framework for future studies that could directly compare the pharmacological effects of these two compounds. Such research would be valuable for a more complete understanding of the structure-activity relationships within the phenethylamine class of stimulants and for assessing the potential risks associated with the presence of this compound in unregulated products. Researchers, scientists, and drug development professionals are encouraged to utilize these methodologies to further elucidate the pharmacological profile of this compound and its comparative effects relative to amphetamine.

References

Comparative Neurotoxic Potential of Phenpromethamine and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neurotoxic potential of Phenpromethamine and its structural analogues, N-methylphenethylamine (NMPEA), ethylamphetamine, and propylamphetamine. The information is intended for researchers, scientists, and drug development professionals investigating the neurotoxic profiles of phenethylamine (B48288) derivatives. While direct comparative studies on the neurotoxicity of these specific compounds are limited, this guide synthesizes available data on their mechanisms of action and provides protocols for key experiments to facilitate further research.

Introduction to this compound and its Analogues

This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine that was previously used as a nasal decongestant.[1] It belongs to the phenethylamine class of compounds, which includes several substances with stimulant and psychoactive properties. Its primary structural analogues of interest for this comparison are:

  • N-methylphenethylamine (NMPEA): A naturally occurring trace amine neuromodulator in humans.[2]

  • Ethylamphetamine: A substituted amphetamine.

  • Propylamphetamine: A psychoactive drug and research chemical.[3]

The neurotoxic potential of many phenethylamine derivatives is linked to their ability to act as monoamine releasing agents, particularly of dopamine (B1211576).[4][5] This action can lead to increased cytosolic dopamine levels, resulting in oxidative stress and neuronal damage.[6][7]

Quantitative Comparison of Neurotoxic Potential

Direct, quantitative in vitro neurotoxicity data for this compound and its analogues is scarce in publicly available literature. The following table is intended to serve as a framework for future comparative studies. Researchers are encouraged to use the provided experimental protocols to generate data to fill these knowledge gaps. For context, data on the well-characterized neurotoxin methamphetamine (METH) and other phenethylamine derivatives from a study on "2C series" compounds are included.[8]

CompoundCell LineAssayEndpointIC50 / EC50 (µM)Reference
This compound SH-SY5Y, CATH.aLDH ReleaseCytotoxicityData Not Available
SH-SY5YMTT AssayCell ViabilityData Not Available
SH-SY5YMMP AssayMitochondrial DysfunctionData Not Available
N-methylphenethylamine (NMPEA) SH-SY5Y, CATH.aLDH ReleaseCytotoxicityData Not Available
SH-SY5YMTT AssayCell ViabilityData Not Available
SH-SY5YMMP AssayMitochondrial DysfunctionData Not Available
Ethylamphetamine SH-SY5Y, CATH.aLDH ReleaseCytotoxicityData Not Available
SH-SY5YMTT AssayCell ViabilityData Not Available
SH-SY5YMMP AssayMitochondrial DysfunctionData Not Available
Propylamphetamine SH-SY5Y, CATH.aLDH ReleaseCytotoxicityData Not Available
SH-SY5YMTT AssayCell ViabilityData Not Available
SH-SY5YMMP AssayMitochondrial DysfunctionData Not Available
Methamphetamine (METH) (for comparison) CATH.aLDH ReleaseCytotoxicity≥ 1000[8]
B65LDH ReleaseCytotoxicity≥ 2000[8]
2C-T-7 (for comparison) CATH.aLDH ReleaseCytotoxicity100[8]
B65LDH ReleaseCytotoxicity150[8]
2C-C (for comparison) CATH.aLDH ReleaseCytotoxicity100[8]
B65LDH ReleaseCytotoxicity300[8]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Mechanistic Insights into Neurotoxicity

The presumed primary mechanism of neurotoxicity for this compound and its analogues involves their interaction with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[9] As monoamine releasing agents, they can increase the concentration of dopamine in the neuronal cytoplasm.[1] This excess cytosolic dopamine is susceptible to auto-oxidation, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[6][7]

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) Dopamine_c Dopamine (Cytosolic) DAT->Dopamine_c Reverse transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_v Dopamine (Vesicular) VMAT2->Dopamine_v Sequesters Dopamine Mito Mitochondrion Apoptosis Apoptosis Mito->Apoptosis Initiates Apoptosis Dopamine_v->Dopamine_c Leakage ROS Reactive Oxygen Species (ROS) Dopamine_c->ROS Auto-oxidation Dopamine_e Extracellular Dopamine Dopamine_c->Dopamine_e Release ROS->Mito Induces Mitochondrial Dysfunction This compound This compound & Analogues This compound->DAT Enters cell via DAT This compound->VMAT2 Inhibits VMAT2 Dopamine_e->DAT Reuptake

Figure 1: Proposed signaling pathway for this compound-induced neurotoxicity.

Experimental Protocols

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, CATH.a)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (this compound and its analogues)

  • Triton X-100 (for positive control)

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with medium only (background control), cells with vehicle (negative control), and cells with Triton X-100 (positive control for maximum LDH release).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls. Determine the EC50 value from the dose-response curve.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential using a fluorescent dye like JC-1.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom cell culture plates

  • Test compounds

  • FCCP or CCCP (for positive control)

  • JC-1 dye

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a desired period (e.g., 24 hours). Include a positive control treated with FCCP or CCCP to induce mitochondrial depolarization.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with an appropriate buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. For JC-1, read the red fluorescence (J-aggregates in healthy cells) at an excitation/emission of ~560/595 nm and the green fluorescence (monomers in apoptotic cells) at ~485/535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization and thus, mitochondrial dysfunction.

Figure 2: General experimental workflow for in vitro neurotoxicity testing.

Conclusion and Future Directions

Future research should focus on conducting systematic in vitro neurotoxicity studies using standardized cell lines and assays, such as those described in this guide. The generation of robust IC50 and EC50 values for cytotoxicity and mitochondrial dysfunction will be crucial for a comprehensive risk assessment of these compounds. Further investigation into their effects on other neurotransmitter systems and in vivo studies are also warranted to fully understand their neurotoxic profiles.

References

In Vivo Efficacy of Phenpromethamine Compared to Other Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available in vivo data for researchers, scientists, and drug development professionals.

Executive Summary

Phenpromethamine, a stimulant previously marketed as a nasal decongestant, has re-emerged as an ingredient in some dietary supplements.[1] Classified as a norepinephrine-dopamine releasing agent (NDRA), its in vivo efficacy profile, particularly in direct comparison to other well-known stimulants, is notably sparse in publicly available scientific literature.[1] This guide synthesizes the limited existing data on this compound and its structural analogs, alongside a comprehensive review of the in vivo effects of established stimulants such as amphetamine and methylphenidate. Due to the scarcity of direct comparative studies, this analysis relies on indirect comparisons and data from structurally similar compounds to provide a contextual understanding of this compound's potential in vivo effects.

Comparative Pharmacology and In Vivo Efficacy

To provide a comparative perspective, this guide includes data on β-methylphenethylamine (BMPEA), a close structural isomer of this compound. In vivo studies on BMPEA offer the most relevant, albeit indirect, insights into the potential effects of this compound.

Locomotor Activity

Stimulants typically increase locomotor activity in animal models, an effect mediated primarily by enhanced dopaminergic neurotransmission in the nucleus accumbens.

Table 1: Comparative Effects on Locomotor Activity

CompoundAnimal ModelDose RangeEffect on Locomotor ActivityCitation
This compound --No direct in vivo data available.-
β-Methylphenethylamine (BMPEA) RatUp to 10 mg/kgFailed to substantially affect locomotor activity.[1][3]
Amphetamine Rat, Mouse1 - 10 mg/kgDose-dependent, robust increase in locomotor activity.[1][4][5][6][1][4][5][6]
Methylphenidate Mouse-Increases locomotor activity.[7]

Data for this compound is inferred from its structural analog, BMPEA.

Dopamine (B1211576) Transporter (DAT) Occupancy

The extent to which a stimulant binds to and occupies the dopamine transporter is a key determinant of its potency in increasing extracellular dopamine levels. This is often measured in vivo using techniques like Positron Emission Tomography (PET).

Table 2: Comparative Dopamine Transporter (DAT) Occupancy

CompoundMethodSpeciesKey FindingsCitation
This compound --No direct in vivo data available.-
β-Methylphenethylamine (BMPEA) In vitro synaptosome assaysRatAt least 10-fold less potent than amphetamine at DATs.[1][3]
Amphetamine In vitro synaptosome assaysRatPotent substrate-type releasing agent at DATs.[1][3]
Methylphenidate PET with [11C]cocaineHumanOral doses of 0.25 mg/kg estimated to occupy 50% of DAT.[8][8]
Methylphenidate PET with [11C]methylphenidateMouseDose-dependent displacement of [11C]methylphenidate, indicating DAT occupancy.[9][9]
Rewarding Effects

The rewarding properties of stimulants are often assessed using the conditioned place preference (CPP) paradigm, where an animal learns to associate a specific environment with the drug's effects.

Table 3: Comparative Rewarding Effects (Conditioned Place Preference)

CompoundAnimal ModelDoseOutcomeCitation
This compound --No direct in vivo data available.-
Amphetamine Mouse, Rat1 mg/kg and higherInduces significant conditioned place preference.[10][11][12][10][11][12]

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure the effect of a stimulant on spontaneous motor activity.

Apparatus: Open field arenas equipped with infrared beam grids or video tracking software.[4][13]

Procedure:

  • Habituation: Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) for one or more days prior to the test day to reduce novelty-induced hyperactivity.[4]

  • Baseline Recording: On the test day, animals are placed in the open field, and their baseline locomotor activity is recorded for a predetermined duration (e.g., 30 minutes).[4]

  • Drug Administration: Animals are removed from the arena, administered the test compound (e.g., this compound, amphetamine) or vehicle via a specified route (e.g., intraperitoneal injection), and immediately returned to the open field.[14]

  • Post-injection Recording: Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).[4]

  • Data Analysis: Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts.[13] Data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect.

Dopamine Transporter (DAT) Occupancy via PET Imaging

Objective: To quantify the in vivo binding of a stimulant to the dopamine transporter.

Methodology: Positron Emission Tomography (PET) with a radiolabeled DAT ligand (e.g., [11C]methylphenidate or [11C]cocaine).[8][9][15]

Procedure:

  • Animal Preparation: The animal (e.g., mouse, rat, or human subject) is positioned in the PET scanner. For animal studies, anesthesia is typically required.[15][16]

  • Radioligand Injection: A bolus injection of the radiolabeled DAT ligand is administered intravenously.[15][16]

  • Dynamic PET Scan: A dynamic emission scan is acquired over a period of time (e.g., 60-90 minutes) to measure the uptake and distribution of the radioligand in the brain, particularly in dopamine-rich regions like the striatum.[15][16]

  • Displacement Study (for measuring occupancy of a non-labeled drug):

    • A baseline scan with the radioligand is performed.

    • The non-labeled drug (e.g., methylphenidate) is administered.

    • A second PET scan with the radioligand is conducted to measure the displacement of the radioligand by the non-labeled drug.

  • Data Analysis: The binding potential (BP) of the radioligand is calculated for the region of interest (e.g., striatum) and a reference region with negligible DAT density (e.g., cerebellum). The percentage of DAT occupancy by the test drug is then calculated based on the reduction in radioligand binding between the baseline and post-drug scans.[8][9]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug.

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[11]

Procedure:

  • Pre-conditioning Phase (Baseline Preference): On the first day, animals are allowed to freely explore all compartments of the apparatus for a set duration (e.g., 15-30 minutes) to determine any initial preference for one compartment over the other.[12]

  • Conditioning Phase (Drug and Vehicle Pairings): This phase typically lasts for several days.

    • On drug conditioning days, animals are injected with the stimulant (e.g., amphetamine) and confined to one of the compartments (e.g., the initially non-preferred compartment) for a set period (e.g., 30 minutes).[10][12]

    • On vehicle conditioning days, animals are injected with saline and confined to the other compartment for the same duration. The order of drug and vehicle conditioning is counterbalanced across animals.

  • Post-conditioning Phase (Test for Preference): On the test day, the partitions between the compartments are removed, and the animals are placed in a neutral starting area and allowed to freely explore the entire apparatus for a set duration. The time spent in each compartment is recorded.[11]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dopamine Releasing Agents

Dopamine releasing agents like this compound and amphetamine increase synaptic dopamine levels primarily by interacting with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[17] This leads to a cascade of intracellular signaling events.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DRA Dopamine Releasing Agent (e.g., this compound, Amphetamine) DAT Dopamine Transporter (DAT) DRA->DAT Enters via DAT VMAT2 VMAT2 DRA->VMAT2 Inhibits DA_cyto Cytoplasmic Dopamine DAT->DA_cyto Reverses transport Vesicle Synaptic Vesicle MAO MAO DA_cyto->MAO Metabolism DA_synapse Synaptic Dopamine DA_cyto->DA_synapse Increased efflux DA_vesicle Vesicular Dopamine DA_vesicle->DA_cyto Release into cytoplasm D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits Akt Akt Signaling D2R->Akt Modulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates ERK ERK Signaling PKA->ERK Modulates

Caption: Signaling pathway of a dopamine releasing agent.

Experimental Workflow for In Vivo Locomotor Activity Assessment

The following diagram illustrates a typical workflow for assessing the impact of a stimulant on locomotor activity in an animal model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation to Facility Habituation Habituation to Open Field Arena Animal_Acclimation->Habituation Baseline Record Baseline Activity (e.g., 30 min) Habituation->Baseline Injection Administer Drug or Vehicle Baseline->Injection Post_Injection Record Post-Injection Activity (e.g., 60-90 min) Injection->Post_Injection Data_Extraction Extract Locomotor Data (Distance, Rears, etc.) Post_Injection->Data_Extraction Binning Bin Data into Time Intervals Data_Extraction->Binning Stats Statistical Analysis (e.g., ANOVA) Binning->Stats

Caption: Workflow for in vivo locomotor activity assessment.

Conclusion

The available scientific literature provides a limited understanding of the in vivo efficacy of this compound. While its classification as a norepinephrine-dopamine releasing agent suggests a pharmacological profile similar to amphetamine, indirect evidence from its structural analog, β-methylphenethylamine, indicates that it may be a less potent dopamine releasing agent with weaker effects on locomotor activity.[1][3] In contrast, stimulants like amphetamine and methylphenidate have well-characterized, dose-dependent effects on locomotor activity, dopamine transporter occupancy, and reward-related behaviors.

For researchers, scientists, and drug development professionals, this highlights a significant data gap. Further in vivo research is imperative to accurately characterize the pharmacological and behavioral profile of this compound and to understand its potential effects and liabilities, particularly given its presence in commercially available supplements. Direct, controlled comparative studies are necessary to definitively establish its efficacy and safety relative to other stimulants.

References

Inter-laboratory Validation of Phenpromethamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of Quantitative Methods

The performance of an analytical method is determined by several key validation parameters. The following tables summarize typical performance characteristics for the quantification of phenpromethamine and related phenethylamine (B48288) compounds using GC-MS and LC-MS/MS. These values are compiled from various single-laboratory validation studies and represent expected benchmarks for a given method.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 10 - 1000 ng/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.995
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.05 - 5 ng/mL

Note: These values are illustrative and can vary significantly depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Extraction: To 1 mL of the biological matrix (e.g., urine, plasma), add an internal standard (e.g., this compound-d5). Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions.

  • Derivatization: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to form a volatile derivative of this compound.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of the biological matrix, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d5).

  • Centrifugation: Vortex the mixture and centrifuge at high speed to precipitate proteins.

  • Dilution: Dilute the supernatant with a suitable mobile phase for injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to achieve separation of this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualizations

This compound Quantification Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation start Biological Sample extraction Extraction / Protein Precipitation start->extraction derivatization Derivatization (GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution / Dilution extraction->reconstitution LC-MS/MS Path end_prep Prepared Sample derivatization->end_prep reconstitution->end_prep gcms GC-MS Analysis end_prep->gcms lcmsms LC-MS/MS Analysis end_prep->lcmsms data_processing Data Processing gcms->data_processing lcmsms->data_processing quantification Quantification data_processing->quantification linearity Linearity & Range quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision lod_loq LOD & LOQ quantification->lod_loq specificity Specificity quantification->specificity

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound

This compound, as a sympathomimetic amine, is expected to exert its effects by modulating the activity of monoamine neurotransmitters, primarily dopamine (B1211576) and norepinephrine. It can act as a releasing agent and reuptake inhibitor at the respective transporters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Blocks Reuptake vmat2 VMAT2 This compound->vmat2 Inhibits dopamine_vesicle Dopamine Vesicle dat->dopamine_vesicle Transports Dopamine dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Dopamine Release d1_receptor D1 Receptor dopamine_synapse->d1_receptor g_protein G-protein d1_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka cellular_response Cellular Response pka->cellular_response

Caption: Postulated signaling pathway of this compound.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate legal landscape surrounding psychoactive compounds is paramount. This guide provides a comparative analysis of the controlled substance status of phenpromethamine, a stimulant of the phenethylamine (B48288) class, in relation to the well-established drugs methamphetamine and phentermine across key international jurisdictions.

This compound, while not as widely recognized as other stimulants, is subject to stringent controls, primarily within the realm of anti-doping regulations. Its legal standing as a controlled substance for general public use is less explicitly defined in many countries compared to its counterparts. This guide aims to clarify these distinctions through a detailed comparison.

Comparative Legal Status of this compound and Related Compounds

The legal classification of these substances varies significantly across different national and international bodies, reflecting diverse legislative and public health approaches to stimulants. The following table summarizes the controlled substance schedules in major jurisdictions.

Jurisdiction/Regulatory Body This compound Methamphetamine Phentermine
World Anti-Doping Agency (WADA) Prohibited at all times (In- and Out-of-Competition)Prohibited at all times (In- and Out-of-Competition)Prohibited In-Competition
United States Not explicitly scheduled, but may be treated as an analogue of a controlled substance. Formerly used in an FDA-approved inhaler, but this was withdrawn. Not approved for oral use.[1]Schedule II of the Controlled Substances Act, indicating a high potential for abuse, with currently accepted medical use with severe restrictions.[1][2][3][4]Schedule IV of the Controlled Substances Act, indicating a low potential for abuse relative to the drugs in Schedule III.[5][6][7][8][9][10]
Canada Not explicitly scheduled.Schedule I of the Controlled Drugs and Substances Act, the highest level of control for drugs with no recognized medical use.[11][12][13][14][15]Schedule IV of the Controlled Drugs and Substances Act.[6][16][17][18][19]
Australia Not explicitly scheduled.Schedule 8 of the Standard for the Uniform Scheduling of Medicines and Poisons, designating it as a "Controlled Drug" with strict prescribing requirements.[20][21][22][23][24]Schedule 4 of the Standard for the Uniform Scheduling of Medicines and Poisons, designating it as a "Prescription Only Medicine".[25][26][27]
European Union Not explicitly scheduled.Listed in Schedule II of the United Nations 1971 Convention on Psychotropic Substances, which is implemented by member states.[28]Withdrawn from the market due to safety concerns.[29][30][31]
Japan Prohibited under the Stimulants Control Law.Strictly controlled under the Stimulants Control Law, with severe penalties for possession, use, and trafficking.[20][32][33][34][35]A controlled substance requiring a permit ("Yakkan Shoumei") for importation for personal medical use.[36][37]

Experimental Data and Methodologies

At present, there is a scarcity of publicly available, peer-reviewed experimental data specifically detailing the pharmacological and toxicological profiles of this compound in comparison to methamphetamine and phentermine. The withdrawal of its approved medical use and its classification as a prohibited substance by WADA have likely limited research in this area.

For comprehensive information on the experimental protocols used to characterize stimulants like methamphetamine and phentermine, researchers are advised to consult established pharmacological and toxicological research literature. Key experimental methodologies would typically include:

  • Receptor Binding Assays: To determine the affinity and selectivity of the compounds for various monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors.

  • In Vitro and Ex Vivo Neurotransmitter Release Assays: To quantify the effects of the compounds on the release of dopamine, norepinephrine, and serotonin (B10506) from presynaptic nerve terminals.

  • Animal Models of Abuse Liability: Including self-administration, conditioned place preference, and drug discrimination paradigms to assess the reinforcing and subjective effects of the drugs.

  • Locomotor Activity Studies: To measure the stimulant effects of the compounds on spontaneous movement in rodents.

  • Toxicological Studies: Including acute and chronic dosing regimens to determine the LD50 and assess potential organ toxicity and neurotoxicity.

Logical Framework for Controlled Substance Classification

The scheduling of psychoactive substances is a complex process based on a substance's medical utility, abuse potential, and safety profile. The following diagram illustrates the general logic applied by regulatory bodies like the U.S. Drug Enforcement Administration (DEA) in classifying controlled substances.

Controlled Substance Scheduling Logic cluster_assessment Assessment Factors cluster_schedules DEA Schedules Medical_Use Accepted Medical Use? Schedule_I Schedule I (e.g., Heroin, LSD) Medical_Use->Schedule_I No Schedule_II Schedule II (e.g., Methamphetamine, Cocaine) Medical_Use->Schedule_II Yes Abuse_Potential Potential for Abuse? Abuse_Potential->Schedule_I High Abuse_Potential->Schedule_II High Schedule_III Schedule III (e.g., Ketamine, Anabolic Steroids) Abuse_Potential->Schedule_III Moderate to Low Schedule_IV Schedule IV (e.g., Phentermine, Xanax) Abuse_Potential->Schedule_IV Low Schedule_V Schedule V (e.g., Cough preparations with Codeine) Abuse_Potential->Schedule_V Lowest Safety_Profile Safety Profile Safety_Profile->Schedule_I Lack of accepted safety Safety_Profile->Schedule_II Severe dependence liability Safety_Profile->Schedule_III Moderate to low physical or high psychological dependence Safety_Profile->Schedule_IV Limited physical or psychological dependence Safety_Profile->Schedule_V Limited dependence

Caption: Logical flow for DEA drug scheduling based on key assessment criteria.

References

Unveiling the Action of Phenpromethamine: A Comparative Guide to Its Function as a Monoamine Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in-vitro data solidifies the classification of phenpromethamine as a norepinephrine-dopamine releasing agent (NDRA). This guide provides a comparative overview of this compound's mechanism of action, supported by experimental data, and contrasts its activity with other well-known monoamine releasing agents. This information is intended for researchers, scientists, and professionals in the field of drug development.

This compound, a sympathomimetic amine, demonstrates a clear capacity to induce the release of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from neuronal storage vesicles. This mechanism is characteristic of a releasing agent, a class of substances that promote the efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.

Comparative Analysis of Monoamine Releasing Agents

To contextualize the activity of this compound, its potency as a releasing agent is compared with that of amphetamine, a classic NDRA, and 3,4-methylenedioxymethamphetamine (MDMA), a compound known for its potent serotonin-releasing effects. The half-maximal effective concentrations (EC₅₀) for neurotransmitter release, determined from in-vitro studies using rat brain synaptosomes, are presented in the table below. Lower EC₅₀ values indicate higher potency.

CompoundNorepinephrine (NE) Release EC₅₀ (nM)Dopamine (DA) Release EC₅₀ (nM)Serotonin (B10506) (5-HT) Release EC₅₀ (nM)
This compound 154[1]574[1]Not Reported
Amphetamine~25-40~24-52~1700-1937
MDMANot Widely Reported~100-200~30-100

Note: Data for amphetamine and MDMA are compiled from various sources and may exhibit some variability depending on the specific experimental conditions.

The data indicate that this compound is a potent releaser of norepinephrine and a less potent, but still significant, releaser of dopamine.[1] Its activity profile suggests a stronger influence on the noradrenergic system compared to the dopaminergic system.

Mechanism of Action: A Closer Look

Monoamine releasing agents like this compound share a common mechanism involving their interaction with plasma membrane transporters—specifically, the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.

Releasing agents act as substrates for these transporters, allowing them to be transported into the neuron. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in the cytoplasmic concentration of neurotransmitters. This elevated cytoplasmic concentration subsequently causes a reversal of the transporter's function, leading to the efflux of neurotransmitters into the synapse.

Monoamine Releasing Agent Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Transporter Monoamine Transporter (NET/DAT) Phenpromethamine_cyto This compound Neurotransmitter_synapse Neurotransmitter (NE/DA) Transporter->Neurotransmitter_synapse Efflux Vesicle Synaptic Vesicle Neurotransmitter_cyto Neurotransmitter (NE/DA) Vesicle->Neurotransmitter_cyto Release into Cytoplasm MAO Monoamine Oxidase Phenpromethamine_cyto->Vesicle 2. Disruption of Vesicular Storage Neurotransmitter_cyto->Transporter 3. Transporter Reversal Neurotransmitter_cyto->MAO Metabolism Phenpromethamine_synapse This compound Phenpromethamine_synapse->Transporter 1. Uptake

Mechanism of this compound as a releasing agent.

Experimental Validation: Neurotransmitter Release Assay

The determination of this compound's activity as a releasing agent is typically achieved through in-vitro neurotransmitter release assays using synaptosomes. Synaptosomes are isolated, sealed nerve terminals that retain the essential machinery for neurotransmitter uptake, storage, and release.

Preparation of Rat Brain Synaptosomes
  • Tissue Homogenization: Whole rat brains (minus cerebellum) are homogenized in an ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4) using a Dounce homogenizer.

  • Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the synaptosomal fraction.

    • The initial homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).

  • Washing: The P2 pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) and centrifuged again to wash the synaptosomes.

Neurotransmitter Release Assay Protocol
  • Preloading with Radiolabeled Neurotransmitters: The washed synaptosomes are incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]dopamine) at 37°C for a set period (e.g., 10 minutes) to allow for uptake into the nerve terminals.

  • Washing: After incubation, the synaptosomes are washed multiple times with fresh buffer to remove any extracellular radiolabeled neurotransmitter.

  • Initiation of Release: The preloaded synaptosomes are then exposed to various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Termination of Release: After a short incubation period (e.g., 5-10 minutes), the release process is terminated. This is typically done by rapid filtration through glass fiber filters, which separates the synaptosomes from the supernatant containing the released neurotransmitter.

  • Quantification: The amount of radioactivity in the supernatant (released neurotransmitter) and in the filter-trapped synaptosomes (retained neurotransmitter) is measured using liquid scintillation counting.

  • Data Analysis: The amount of neurotransmitter released is calculated as a percentage of the total radioactivity initially present in the synaptosomes. Dose-response curves are then generated by plotting the percentage of release against the concentration of the test compound to determine the EC₅₀ value.

Experimental Workflow cluster_prep Synaptosome Preparation cluster_assay Neurotransmitter Release Assay Homogenization 1. Brain Tissue Homogenization Centrifugation1 2. Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 3. High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing_prep 4. Washing Centrifugation2->Washing_prep Preloading 5. Preloading with Radiolabeled Neurotransmitter Washing_prep->Preloading Isolated Synaptosomes Washing_assay 6. Washing Preloading->Washing_assay Incubation 7. Incubation with This compound Washing_assay->Incubation Filtration 8. Rapid Filtration Incubation->Filtration Quantification 9. Scintillation Counting Filtration->Quantification Analysis 10. EC50 Determination Quantification->Analysis

Workflow for Neurotransmitter Release Assay.

Conclusion

The available experimental evidence strongly supports the classification of this compound as a norepinephrine-dopamine releasing agent. Its in-vitro potency, particularly for norepinephrine release, is significant. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel releasing agents, which is crucial for advancing our understanding of neuropharmacology and for the development of new therapeutic agents.

References

Comparative Analysis of Oral vs. Inhaled Phenpromethamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant data gap in the direct comparative effects of oral versus inhaled Phenpromethamine. Historically marketed as a nasal decongestant in an inhaled form under the brand name Vonedrine, this compound is no longer commercially available for therapeutic use.[1] Its re-emergence as an ingredient in dietary supplements has raised questions about its effects when administered orally, though dedicated scientific studies on this route of administration are scarce.[1][2]

This guide synthesizes the limited available information on this compound and provides a theoretical framework for its comparative effects based on general pharmacokinetic principles of oral and inhaled drug administration. It is critical to note that the absence of direct, empirical data necessitates a cautious interpretation of the potential differences outlined below.

Mechanism of Action

This compound is classified as a sympathomimetic amine and functions as a norepinephrine-dopamine releasing agent.[1] This mechanism suggests that it stimulates the release of these neurotransmitters from presynaptic neurons, leading to increased sympathomimetic activity. This action is responsible for its vasoconstrictive effects, which were utilized for nasal decongestion.

Signaling Pathway

The presumed signaling pathway for this compound involves its interaction with presynaptic nerve terminals, leading to the release of norepinephrine (B1679862) and dopamine (B1211576) into the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, eliciting a physiological response.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Vesicles Neurotransmitter Vesicles (NE, DA) This compound->Vesicles Stimulates Release NE_DA Norepinephrine (NE) Dopamine (DA) Vesicles->NE_DA Release Receptors Adrenergic/Dopaminergic Receptors NE_DA->Receptors Binding Response Response Receptors->Response Elicits Physiological Response

Figure 1: Proposed signaling pathway of this compound.

Pharmacokinetic Comparison: Theoretical Considerations

In the absence of specific pharmacokinetic data for this compound, the following table outlines the expected differences between oral and inhaled administration based on general principles.

Pharmacokinetic ParameterOral Administration (Theoretical)Inhaled Administration (Historical)
Absorption Slower and potentially incomplete due to first-pass metabolism in the liver.Rapid absorption through the nasal mucosa directly into the systemic circulation.
Bioavailability Likely lower than inhaled route due to hepatic metabolism.Higher bioavailability as it bypasses first-pass metabolism.
Onset of Action Delayed onset of effects.Rapid onset of action, typically within minutes.
Systemic Exposure Potentially higher systemic exposure over time, depending on the dose and formulation.Lower systemic exposure with localized application, though systemic effects can occur.
Metabolism Primarily metabolized by the liver.Some local metabolism in the nasal mucosa, but a significant portion is absorbed systemically and metabolized by the liver.

Experimental Protocols: A Methodological Gap

A critical limitation in this comparative study is the complete lack of published, detailed experimental protocols for either oral or inhaled this compound administration in a controlled research setting. The historical use of this compound as a nasal inhaler predates modern requirements for detailed pharmacokinetic and pharmacodynamic studies. Furthermore, its current status as a non-approved substance found in some supplements means that ethical and regulated human trials are not being conducted.

For researchers aiming to investigate the comparative effects, a hypothetical experimental workflow would be necessary.

Subject_Recruitment Subject Recruitment (Ethical Approval Required) Randomization Randomization Subject_Recruitment->Randomization Oral_Group Oral Administration (Defined Dose) Randomization->Oral_Group Inhaled_Group Inhaled Administration (Metered Dose) Randomization->Inhaled_Group PK_Sampling Pharmacokinetic Sampling (Blood, Urine) Oral_Group->PK_Sampling PD_Measurement Pharmacodynamic Measurement (Cardiovascular, CNS) Oral_Group->PD_Measurement Inhaled_Group->PK_Sampling Inhaled_Group->PD_Measurement Data_Analysis Comparative Data Analysis PK_Sampling->Data_Analysis PD_Measurement->Data_Analysis

Figure 2: Hypothetical workflow for a comparative study.

Effects and Potential Implications

Inhaled Route (Historical Use): The primary effect of inhaled this compound was localized vasoconstriction in the nasal passages, leading to decongestion. Systemic effects at therapeutic doses were likely minimal but could include increased heart rate and blood pressure.

Oral Route (Modern Concern): The effects of oral this compound are largely unknown and unstudied.[2] Based on its mechanism of action as a norepinephrine-dopamine releasing agent, oral administration could lead to more pronounced and sustained systemic stimulant effects. These may include significant cardiovascular effects (hypertension, tachycardia) and central nervous system stimulation (agitation, anxiety). The presence of this compound in dietary supplements is a public health concern due to the lack of safety data for oral consumption.[2]

Conclusion

A direct, evidence-based comparison of oral versus inhaled this compound is not possible due to a lack of scientific research. While the historical use of inhaled this compound provides some insight into its localized effects, the pharmacokinetics, pharmacodynamics, and safety profile of oral administration remain largely uncharacterized. The scientific community would require dedicated, controlled studies to elucidate the comparative effects of these two routes of administration. Until such data is available, the oral consumption of this compound should be considered unsafe due to the potential for significant stimulant-related adverse effects.

References

Assessing the Specificity of Phenpromethamine Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor interaction specificity of Phenpromethamine, a sympathomimetic amine, with a focus on its primary mechanism of action as a monoamine releasing agent. Due to the limited availability of comprehensive receptor screening data for this compound, this guide leverages available information on its potent effects on norepinephrine (B1679862) and dopamine (B1211576) release and contrasts it with the broader receptor interaction profile of the well-characterized stimulant, Amphetamine. This comparison aims to provide researchers with a framework for understanding the potential selectivity and off-target effects of this compound.

Data Presentation: Comparative Receptor Interaction Profiles

The following tables summarize the available quantitative data on the functional activity of this compound and the receptor binding affinities of Amphetamine. This allows for a comparative assessment of their potencies at monoamine transporters and their potential for interactions with other aminergic receptors.

Table 1: Functional Potency of this compound as a Monoamine Releasing Agent

CompoundTransporterAssay TypeEC50 (nM)
This compoundNorepinephrine Transporter (NET)Monoamine Release154
This compoundDopamine Transporter (DAT)Monoamine Release574
This compoundSerotonin Transporter (SERT)Monoamine Release>10,000

Data sourced from studies on rat brain synaptosomes.

Table 2: Receptor Binding Affinities (Ki, nM) of Amphetamine

ReceptorAmphetamine Ki (nM)
Monoamine Transporters
Norepinephrine Transporter (NET)43
Dopamine Transporter (DAT)360
Serotonin Transporter (SERT)33,000
Adrenergic Receptors
Alpha-1A1,700
Alpha-1B3,100
Alpha-2A840
Beta-1>10,000
Beta-2>10,000
Dopamine Receptors
D1>10,000
D2>10,000
D3>10,000
D4>10,000
D5>10,000
Serotonin Receptors
5-HT1A>10,000
5-HT2A>10,000
5-HT2C>10,000
Histamine Receptors
H1>10,000
Other
Sigma-146,400
TAAR1 (human)440

This data represents a compilation from various sources and databases. Ki values are indicative of binding affinity; lower values indicate higher affinity.

Experimental Protocols

1. Synaptosomal Monoamine Release Assay

This in vitro assay is a standard method to determine the potency and efficacy of monoamine releasing agents.

  • Synaptosome Preparation:

    • Rodent brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine) is rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

    • The synaptosome pellet is washed and resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Monoamine Release Assay:

    • Synaptosomes are pre-loaded with a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine) by incubation at 37°C.

    • After loading, the synaptosomes are washed to remove excess radiolabel.

    • The pre-loaded synaptosomes are then incubated with various concentrations of the test compound (e.g., this compound).

    • The amount of radiolabeled monoamine released into the supernatant is quantified by liquid scintillation counting.

    • EC50 values, representing the concentration of the compound that elicits 50% of the maximal release, are calculated from concentration-response curves.

2. Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation:

    • Cell lines stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor) or brain tissue homogenates are used.

    • The cells or tissue are homogenized in a suitable buffer and centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an assay buffer.

  • Competition Binding Assay:

    • A constant concentration of a high-affinity radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by the primary neurotransmitters released by this compound and a typical experimental workflow for its characterization.

G cluster_0 Dopamine D1 Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response_D1 Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response_D1 phosphorylates targets

Dopamine D1 Receptor Signaling Pathway.

G cluster_1 Norepinephrine Alpha-1 Receptor Signaling Norepinephrine Norepinephrine Alpha1R Alpha-1 Receptor Norepinephrine->Alpha1R Gq Gq protein Alpha1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 ER->Ca2 releases Ca2->PKC co-activates Cellular_Response_A1 Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response_A1 phosphorylates targets

Norepinephrine Alpha-1 Receptor Signaling.

G cluster_2 Workflow for Assessing Monoamine Releaser Specificity Start Start: Synthesize or Obtain Test Compound Primary_Assay Primary Target Assay: Synaptosomal Monoamine Release (NET, DAT, SERT) Start->Primary_Assay Secondary_Screen Secondary Target Screening: Radioligand Binding Assays (Adrenergic, Dopaminergic, Serotonergic, etc.) Start->Secondary_Screen EC50_Calc Calculate EC50 values Primary_Assay->EC50_Calc Data_Analysis Data Analysis and Comparison: - Potency at primary targets - Affinity at off-targets - Selectivity ratios EC50_Calc->Data_Analysis Ki_Calc Calculate Ki values Secondary_Screen->Ki_Calc Ki_Calc->Data_Analysis Conclusion Conclusion: Assess Receptor Interaction Specificity Data_Analysis->Conclusion

Experimental Workflow for Specificity Assessment.

Benchmarking Phenpromethamine Potency Against Other Phenethylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoamine release potency of phenpromethamine against other well-known phenethylamine (B48288) derivatives. The information presented herein is supported by experimental data to aid in understanding the structure-activity relationships of this class of compounds.

Data Presentation: Comparative Potency of Phenethylamines

The following table summarizes the in vitro potencies (EC50 values in nM) of this compound and other selected phenethylamines on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) release. Lower EC50 values are indicative of higher potency. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Reference
This compound 154 574 [1]
Amphetamine~7.4 - 53.4~24 - 51.5[2][3]
MethamphetaminePotent NE releaserPotent DA releaser[4][5]
Ephedrine~50Weak activity[5]
MDMA (Ecstasy)Potent NE releaserLess potent than NE release[3]

Disclaimer: The EC50 values presented in this table are sourced from different studies. Variations in experimental protocols, such as tissue preparation and incubation times, may influence the results. For a definitive comparison, these compounds should be evaluated side-by-side in the same assay.

Experimental Protocols: In Vitro Monoamine Release Assay

The following is a detailed methodology for a typical in vitro monoamine release assay using rat brain synaptosomes to determine the EC50 values of phenethylamine compounds.

1. Preparation of Synaptosomes:

  • Tissue Dissection: Euthanize male Sprague-Dawley rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine transporters, hippocampus or cortex for norepinephrine transporters) on ice.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspension: Gently resuspend the synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method like the Bradford or BCA protein assay.

2. Monoamine Release Assay (Superfusion Method):

  • Synaptosome Loading: Incubate the synaptosomes with a low concentration of a radiolabeled monoamine neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) for 30 minutes at 37°C to allow for uptake.

  • Superfusion:

    • Transfer the loaded synaptosomes to a superfusion apparatus.

    • Continuously perfuse the synaptosomes with warm, oxygenated buffer at a constant flow rate.

  • Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous neurotransmitter release.

  • Drug Application: Introduce the test compound (e.g., this compound) at various concentrations into the superfusion buffer.

  • Quantification: Measure the amount of radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the amount of neurotransmitter released in each fraction.

    • Express the drug-induced release as a percentage of the total synaptosomal neurotransmitter content.

    • Plot the concentration-response curve and determine the EC50 value (the concentration of the drug that produces 50% of the maximal release) using non-linear regression analysis.

Mandatory Visualization

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Phenethylamine Phenethylamine VMAT2 VMAT2 Phenethylamine->VMAT2 Inhibits uptake Monoamine_Transporter Monoamine Transporter (DAT/NET) Phenethylamine->Monoamine_Transporter Enters neuron Monoamine_Vesicle Synaptic Vesicle (DA/NE) Cytosolic_Monoamines Cytosolic DA/NE Monoamine_Vesicle->Cytosolic_Monoamines Release from vesicles Monoamine_Transporter->Cytosolic_Monoamines Reverses transport Extracellular_Monoamines Extracellular DA/NE Cytosolic_Monoamines->Extracellular_Monoamines Efflux

Caption: Mechanism of phenethylamine-induced monoamine release.

Experimental_Workflow Start Start Dissect_Brain Dissect Rat Brain Region (e.g., Striatum) Start->Dissect_Brain Homogenize Homogenize Tissue in Sucrose Solution Dissect_Brain->Homogenize Centrifuge_1 Centrifuge (1,000 x g) Remove Pellet Homogenize->Centrifuge_1 Centrifuge_2 Centrifuge Supernatant (20,000 x g) Collect Pellet (Synaptosomes) Centrifuge_1->Centrifuge_2 Resuspend Resuspend Synaptosomes in Buffer Centrifuge_2->Resuspend Load_Radioligand Incubate with [3H]Dopamine or [3H]Norepinephrine Resuspend->Load_Radioligand Superfuse Superfuse with Buffer & Collect Baseline Fractions Load_Radioligand->Superfuse Add_Drug Introduce this compound (Varying Concentrations) Superfuse->Add_Drug Collect_Fractions Collect Superfusate Fractions Add_Drug->Collect_Fractions Scintillation_Count Quantify Radioactivity Collect_Fractions->Scintillation_Count Analyze_Data Calculate Release & EC50 Scintillation_Count->Analyze_Data End End Analyze_Data->End

Caption: In vitro monoamine release assay workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenpromethamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Phenpromethamine, a sympathomimetic amine and stimulant, requires careful handling and adherence to established disposal protocols to mitigate potential environmental and safety risks. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principles of this compound Disposal

Given its classification as a stimulant and its potential physiological effects, this compound waste must be managed in accordance with national and local regulations for pharmaceutical and chemical waste. The primary goal is to prevent its release into the environment and to ensure it cannot be diverted or misused.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This process should be carried out by trained personnel in a controlled laboratory setting.

  • Hazard Assessment and Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams.

    • Keep this compound in its original container whenever possible.

    • Clearly label the waste container as "Hazardous Waste: this compound" and include any other required hazard symbols or information as per your institution's and local regulations.

  • Containment:

    • Ensure the waste container is securely sealed to prevent leaks or spills.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Storage should be away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with all necessary information about the waste, including its identity and any known hazards.

    • Waste material must be disposed of in accordance with national and local regulations through an approved waste disposal plant.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) for Hazards A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Segregate this compound Waste C->D E Label Waste Container Clearly (Hazardous Waste: this compound) D->E F Securely Seal Container E->F G Store in Designated Hazardous Waste Area F->G H Contact Licensed Hazardous Waste Disposal Company G->H I Provide Waste Information to Disposal Company H->I J Schedule and Complete Waste Pickup I->J K End: Proper Disposal Complete J->K

This compound Disposal Workflow

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound, such as concentration limits for environmental release. Similarly, detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes are not found in the reviewed literature. The standard and recommended procedure is incineration by a licensed facility, which ensures complete destruction of the compound.

In the absence of specific data, adherence to the principle of using a certified and approved waste disposal plant is the most critical step to ensure safety and compliance. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenpromethamine
Reactant of Route 2
Reactant of Route 2
Phenpromethamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.